molecular formula C4H8N6S2 B605807 Azidoethyl-SS-ethylazide

Azidoethyl-SS-ethylazide

Cat. No.: B605807
M. Wt: 204.3 g/mol
InChI Key: SYKSDZXTWAVSIP-UHFFFAOYSA-N
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Description

Azidoethyl-SS-ethylazide is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-2-(2-azidoethyldisulfanyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6S2/c5-9-7-1-3-11-12-4-2-8-10-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKSDZXTWAVSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Azidoethyl-SS-ethylazide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Cleavable Linker for Antibody-Drug Conjugates

Introduction

Azidoethyl-SS-ethylazide is a heterobifunctional, cleavable crosslinker integral to the advancement of antibody-drug conjugates (ADCs). Its unique architecture, featuring two azide (B81097) moieties and a central disulfide bond, positions it as a critical tool in the targeted delivery of cytotoxic agents to cancer cells. The azide groups provide handles for bioorthogonal "click chemistry" reactions, enabling the efficient and specific attachment of drug payloads. The disulfide bond serves as a cleavable trigger, designed to remain stable in the bloodstream and release the therapeutic agent within the reductive environment of the target cell. This guide provides a comprehensive overview of the chemical structure, properties, and application of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, also known by its systematic name 1,2-bis(2-azidoethyl)disulfane, is characterized by a symmetrical structure containing a disulfide bond flanked by two ethylazide groups. This structure imparts both stability and conditional lability, which are crucial for its function as an ADC linker.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H8N6S2--INVALID-LINK--
Molecular Weight 204.28 g/mol --INVALID-LINK--
CAS Number 352305-38-5--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically >95%--INVALID-LINK--
Storage Temperature -20°C to -80°C--INVALID-LINK--
Synonyms bis(2-azidoethyl) disulfide, 1,6-Diazido-3,4-dithiahexane, 1-Azido-2-[(2-azidoethyl)disulfanyl]ethane--INVALID-LINK--

Experimental Protocols

Representative Synthesis of this compound

Step 1: Synthesis of 2-azidoethanethiol from 2-bromoethanol

  • Azidation: 2-Bromoethanol is reacted with sodium azide in a suitable solvent such as a mixture of water and acetone. The reaction is typically heated to around 60-80°C and stirred for several hours to facilitate the nucleophilic substitution of the bromide with the azide group, yielding 2-azidoethanol (B47996).

  • Thiolation: The resulting 2-azidoethanol is then converted to 2-azidoethanethiol. This can be achieved by reacting it with a thiolating agent like thiourea (B124793) followed by hydrolysis, or through a Mitsunobu reaction with thioacetic acid followed by deacetylation.

Step 2: Oxidative Dimerization to this compound

  • Oxidation: 2-azidoethanethiol is dissolved in a suitable solvent, such as ethanol (B145695) or a buffered aqueous solution.

  • An oxidizing agent, such as hydrogen peroxide, iodine, or simply exposure to air in the presence of a catalyst, is introduced to facilitate the oxidation of the thiol groups.

  • This results in the formation of a disulfide bond between two molecules of 2-azidoethanethiol, yielding this compound.

  • Purification: The final product is then purified using standard techniques such as column chromatography to remove any unreacted starting materials or byproducts.

Protocol for Antibody-Drug Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified cytotoxic drug to an antibody that has been functionalized with this compound.

  • Antibody Modification: The antibody is first functionalized with this compound. This can be achieved by reacting the linker with available functional groups on the antibody, such as amines on lysine (B10760008) residues, after activating the linker (e.g., as an NHS ester).

  • Preparation of Reaction Mixture: In a microcentrifuge tube, combine the azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the alkyne-modified drug, typically in a 5- to 10-fold molar excess relative to the antibody.

  • Catalyst Preparation: In a separate tube, prepare the copper catalyst solution. A typical catalyst system consists of copper(II) sulfate (B86663) (CuSO4) and a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) species in situ. A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to stabilize the copper(I) and improve reaction efficiency.

  • Conjugation Reaction: Add the catalyst solution to the antibody-drug mixture to initiate the click reaction.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: The resulting ADC is purified to remove excess drug and catalyst components using techniques such as size exclusion chromatography or dialysis.

Protocol for Disulfide Bond Cleavage Assay

This protocol describes a method to assess the cleavage of the disulfide bond in an ADC containing this compound in a reducing environment, simulating intracellular conditions.

  • Preparation of Reducing Agent: Prepare a solution of a reducing agent, such as glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT), at a concentration relevant to intracellular levels (e.g., 1-10 mM GSH).

  • Incubation: Incubate the purified ADC with the reducing agent solution at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots of the reaction mixture.

  • Quenching: Quench the reaction in the aliquots, for example, by adding a thiol-reactive compound like N-ethylmaleimide to cap any remaining free thiols.

  • Analysis: Analyze the samples to quantify the extent of drug release. This can be done using techniques such as:

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify the intact ADC, the released drug, and other species.

    • Mass Spectrometry (MS): To identify and quantify the different molecular species present.

    • SDS-PAGE (under non-reducing and reducing conditions): To visualize the fragmentation of the antibody upon disulfide bond reduction.

Signaling Pathways and Workflows

The utility of this compound is best understood within the context of the overall workflow of ADC development and its mechanism of action. The following diagram illustrates this process.

ADC_Workflow cluster_synthesis Linker & Drug Synthesis cluster_conjugation ADC Formulation cluster_delivery Targeted Delivery & Internalization cluster_release Intracellular Drug Release Linker This compound Synthesis Conjugation Click Chemistry (CuAAC or SPAAC) Linker->Conjugation Drug Alkyne-Modified Cytotoxic Drug Drug->Conjugation Antibody Monoclonal Antibody (mAb) Antibody->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Circulation Systemic Circulation ADC->Circulation TargetCell Target Cancer Cell (Antigen Expression) Circulation->TargetCell Binding ADC-Antigen Binding TargetCell->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome/ Lysosome Internalization->Endosome Cleavage Disulfide Cleavage (High Glutathione) Endosome->Cleavage ReleasedDrug Released Active Drug Cleavage->ReleasedDrug Apoptosis Cell Death (Apoptosis) ReleasedDrug->Apoptosis

Caption: Workflow of an ADC utilizing this compound.

Logical Relationships in ADC Action

The mechanism of action of an ADC developed with this compound follows a precise logical sequence. The following diagram outlines these critical steps.

ADC_Mechanism Start ADC Administration SystemicCirculation Stable in Systemic Circulation (Low Reducing Potential) Start->SystemicCirculation TumorTargeting Antibody-Mediated Tumor Targeting SystemicCirculation->TumorTargeting Internalization Receptor-Mediated Internalization TumorTargeting->Internalization IntracellularTrafficking Trafficking to Endosomes/Lysosomes Internalization->IntracellularTrafficking ReductiveEnvironment Encounter with High Intracellular Glutathione IntracellularTrafficking->ReductiveEnvironment DisulfideCleavage Cleavage of Disulfide Bond ReductiveEnvironment->DisulfideCleavage DrugRelease Release of Active Drug DisulfideCleavage->DrugRelease Cytotoxicity Induction of Cell Apoptosis DrugRelease->Cytotoxicity

Caption: Logical cascade of ADC mechanism of action.

Conclusion

This compound represents a sophisticated and highly functional linker for the development of next-generation antibody-drug conjugates. Its dual-functionality, enabling both specific drug conjugation through click chemistry and targeted drug release via disulfide cleavage, addresses two of the most critical aspects of ADC design: stability in circulation and efficient payload delivery within the target cell. The information and protocols provided in this guide are intended to support researchers and drug development professionals in harnessing the potential of this valuable chemical tool to create more effective and safer cancer therapeutics.

An In-depth Technical Guide to the Azidoethyl-SS-ethylazide Crosslinker: Mechanism and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Azidoethyl-SS-ethylazide crosslinker is a versatile, cleavable, and bifunctional reagent designed for the covalent conjugation of biomolecules. Its unique architecture, featuring two terminal azide (B81097) functionalities connected by a disulfide-containing spacer arm, enables the linkage of two alkyne-containing molecules through copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry." The presence of a disulfide bond within the spacer arm imparts cleavability to the crosslinker, allowing for the dissociation of the conjugated molecules under reducing conditions. This attribute is particularly valuable in applications such as antibody-drug conjugate (ADC) development, proteomics, and the study of protein-protein interactions, where controlled release of a payload or dissociation of a complex is desired. This guide provides a comprehensive overview of the mechanism of action, experimental considerations, and potential applications of the this compound crosslinker.

Core Mechanism of Action

The functionality of the this compound crosslinker is dictated by the distinct reactivity of its constituent parts: the two azide groups and the central disulfide bond.

Bifunctional "Click" Chemistry Reactivity

The terminal azide groups (–N₃) are the reactive handles for conjugation. Azides are exceptionally stable in biological systems but react efficiently and specifically with terminal alkynes (–C≡CH) or strained cyclooctynes (e.g., DBCO, BCN) to form a stable triazole ring. This reaction, known as click chemistry, can proceed via two primary pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is rapid and bioorthogonal, meaning it does not interfere with native biological functional groups.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145). The inherent ring strain of the cyclooctyne allows the reaction to proceed without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

The bifunctional nature of the this compound crosslinker allows for the simultaneous or sequential conjugation of two alkyne-containing molecules.

Reductive Cleavage of the Disulfide Bond

The disulfide bond (–S–S–) within the linker's spacer arm provides a point of controlled cleavage. Disulfide bonds are stable under physiological conditions but are readily cleaved in the presence of reducing agents. This cleavage is a critical feature for applications requiring the release of a conjugated molecule, such as the payload of an ADC within the reducing environment of a target cell. Common reducing agents used to cleave disulfide bonds include:

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Glutathione (GSH), a tripeptide found at high concentrations within cells.

The cleavage of the disulfide bond results in the formation of two free thiol groups (–SH), effectively separating the two molecules that were previously linked.

Experimental Protocols

The following are generalized protocols for the use of the this compound crosslinker. Optimal conditions, such as reactant concentrations, reaction times, and purification methods, should be determined empirically for each specific application.

Protocol 1: Two-Step Conjugation of Two Different Alkyne-Containing Molecules (Illustrative Example)

This protocol describes a sequential conjugation strategy, which can be useful when conjugating two different molecules to the bifunctional linker.

Materials:

  • This compound crosslinker

  • Alkyne-Molecule A

  • Alkyne-Molecule B

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Quenching Solution (e.g., 50 mM EDTA)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reaction Setup (Step 1):

    • Dissolve the this compound crosslinker and a molar excess of Alkyne-Molecule A in the reaction buffer.

    • In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.

  • Initiation of Reaction (Step 1):

    • Add the catalyst premix to the solution containing the crosslinker and Alkyne-Molecule A.

    • Add freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation (Step 1):

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification (Step 1):

    • Purify the singly conjugated intermediate (Molecule A-SS-ethylazide) from excess reactants and catalyst using an appropriate purification method.

  • Reaction Setup (Step 2):

    • Dissolve the purified intermediate and a molar excess of Alkyne-Molecule B in the reaction buffer.

    • Prepare a fresh catalyst premix of CuSO₄ and THPTA.

  • Initiation of Reaction (Step 2):

    • Add the catalyst premix and freshly prepared sodium ascorbate to the reaction mixture.

  • Incubation (Step 2):

    • Incubate at room temperature for 1-4 hours.

  • Quenching and Final Purification:

    • Stop the reaction by adding the quenching solution.

    • Purify the final conjugate (Molecule A-SS-Molecule B) from excess reagents and byproducts.

Protocol 2: Reductive Cleavage of the Conjugate

Materials:

  • Purified conjugate (Molecule A-SS-Molecule B)

  • Cleavage Buffer (e.g., PBS, pH 7.4)

  • Reducing Agent (e.g., 10-100 mM DTT or TCEP)

Procedure:

  • Reaction Setup:

    • Dissolve the purified conjugate in the cleavage buffer.

  • Initiation of Cleavage:

    • Add the reducing agent to the desired final concentration.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. The time required for complete cleavage will depend on the concentration of the reducing agent and the specific conjugate.

  • Analysis:

    • The cleavage can be monitored and confirmed by techniques such as SDS-PAGE (if proteins are involved), mass spectrometry, or chromatography.

Data Presentation

While specific quantitative data for the this compound crosslinker is not widely published, the following table summarizes the key properties and reaction parameters based on the known chemistry of its functional groups.

PropertyValue/Description
Reactive Groups Two terminal azide (–N₃) groups
Target Functionality Terminal alkynes (–C≡CH) or strained cyclooctynes (e.g., DBCO)
Reaction Chemistry Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Cleavable Moiety Disulfide bond (–S–S–)
Cleavage Condition Reducing agents (e.g., DTT, TCEP, GSH)
Spacer Arm Length The ethyl-SS-ethyl spacer provides a defined distance between the conjugated molecules. The exact length can be calculated from the bond lengths.
Solubility Typically soluble in organic solvents like DMSO and DMF. Aqueous solubility may be limited and can be improved by using water-soluble co-solvents or derivatization with PEGs.

Visualizations

Logical Flow of the Crosslinking and Cleavage Process

Crosslinking_Cleavage_Workflow Start Start with this compound and two alkyne-containing molecules Click_Reaction Perform Click Chemistry (CuAAC or SPAAC) Start->Click_Reaction Conjugate Formation of the Covalently Linked Conjugate Click_Reaction->Conjugate Add_Reducing_Agent Introduce Reducing Agent (e.g., DTT, TCEP) Conjugate->Add_Reducing_Agent Cleavage Cleavage of the Disulfide Bond Add_Reducing_Agent->Cleavage End Release of the two original molecules with free thiol groups Cleavage->End

Caption: Workflow of conjugation and cleavage using the this compound crosslinker.

Mechanism of Click Chemistry Conjugation (CuAAC)

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide R1-N3 Product R1-Triazole-R2 Azide->Product Alkyne R2-C≡CH Alkyne->Product Copper Cu(I) Copper->Product catalyzes

Caption: Simplified representation of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of Disulfide Bond Cleavage

Disulfide_Cleavage Conjugate Molecule A-S-S-Molecule B Cleaved_Products Molecule A-SH + Molecule B-SH Conjugate->Cleaved_Products Reducing_Agent 2 R'-SH (e.g., DTT) Reducing_Agent->Cleaved_Products reduces Oxidized_Agent R'-S-S-R' Reducing_Agent->Oxidized_Agent

Caption: Reductive cleavage of a disulfide bond by a thiol-containing reducing agent.

Conclusion

The this compound crosslinker is a powerful tool for researchers in various fields, offering the ability to link molecules with high specificity and then cleave this linkage under controlled conditions. Its bifunctional azide reactivity, combined with the cleavable disulfide spacer, provides a versatile platform for the construction of complex biomolecular architectures. While the general principles of its mechanism are well-understood, the optimization of protocols for specific applications remains a key experimental consideration. This guide provides a foundational understanding to aid in the successful implementation of this crosslinker in research and development.

Azidoethyl-SS-ethylazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a technical overview of the chemical properties and applications of Azidoethyl-SS-ethylazide, a bifunctional linker molecule utilized in bioconjugation and drug delivery systems. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a chemical compound with specific properties that make it suitable for advanced bioconjugation techniques. The fundamental chemical data for this molecule is summarized below.

PropertyValue
Molecular Formula C4H8N6S2[1][2]
Molecular Weight 204.28 g/mol [1][3]
CAS Number 352305-38-5[1][3][4]
IUPAC Name 1-azido-2-(2-azidoethyldisulfanyl)ethane[2]

Application in Bioconjugation

This compound is primarily recognized for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs)[1][5]. Its structure incorporates two key functionalities: a disulfide bond (-SS-) and terminal azide (B81097) groups (-N3). The disulfide bond provides a cleavable linkage, allowing for the release of a conjugated molecule under specific reducing conditions, such as those found within a cell. The azide groups are reactive handles for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions[1][5]. These reactions enable the efficient and specific covalent attachment of the linker to molecules containing alkyne groups.

The following diagram illustrates the conceptual workflow of using this compound in the construction of an antibody-drug conjugate.

ADC_Synthesis_Workflow cluster_reactants Reactants cluster_conjugation Conjugation Steps Antibody Antibody Click_Reaction Click Chemistry (e.g., CuAAC or SPAAC) Antibody->Click_Reaction Linker This compound (Cleavable Linker) Linker->Click_Reaction Drug Drug Payload (with Alkyne group) Drug->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC

Caption: Conceptual workflow for Antibody-Drug Conjugate (ADC) synthesis using a linker.

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly dependent on the specific antibody, drug payload, and desired final conjugate characteristics. Generally, the process involves:

  • Modification of the Drug Payload: The cytotoxic drug is typically modified to incorporate a reactive handle, such as an alkyne group, that is compatible with the azide groups on the linker.

  • Conjugation of Linker to Drug: The this compound linker is reacted with the modified drug payload via a click chemistry reaction. This step may be performed before or after the attachment of the linker to the antibody.

  • Antibody Modification and Conjugation: The antibody is often modified to introduce a reactive site for the linker. The linker-drug complex is then covalently attached to the antibody.

  • Purification of the ADC: The resulting antibody-drug conjugate is purified to remove any unconjugated antibody, free drug, and other reactants. Techniques such as chromatography are commonly employed for this purpose.

It is important to note that specific reaction conditions, including solvents, temperature, and catalysts (if required for CuAAC), must be optimized for each unique conjugation. For specific, validated protocols, consulting the documentation from the chemical supplier is recommended[1].

Safety and Handling

This compound should be handled by personnel trained in chemical synthesis and bioconjugation techniques, in a laboratory setting with appropriate personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[6].

References

Understanding the disulfide cleavable linker in Azidoethyl-SS-ethylazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Disulfide Cleavable Linker in Azidoethyl-SS-ethylazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics has been significantly advanced by the development of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A critical component in the design of effective ADCs is the linker that connects the antibody to the cytotoxic payload. The choice of linker dictates the stability of the ADC in circulation, the efficiency of drug release at the target site, and the overall therapeutic index.

This compound is a homo-bifunctional, disulfide-containing cleavable linker used in the synthesis of ADCs and other bioconjugates.[1][2] Its key feature is the disulfide bond, which is designed to be stable in the extracellular environment but readily cleaved within the reducing environment of target cells.[][4] This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing systemic toxicity.[5] This technical guide provides a comprehensive overview of the disulfide cleavable linker in this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Core Properties of this compound

This compound is a versatile crosslinker featuring two terminal azide (B81097) groups. These azide moieties allow for efficient conjugation to molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cycloalkynes (e.g., DBCO or BCN) via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry.[1][2][6]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₄H₈N₆S₂[7]
Molecular Weight 204.27 g/mol [7][8]
IUPAC Name 1-azido-2-(2-azidoethyldisulfanyl)ethane[7]
CAS Number 352305-38-5[8]
Purity Typically ≥95%[4]

The Disulfide Cleavable Linker: Mechanism of Action

The strategic advantage of the disulfide linker lies in its redox sensitivity.[] The disulfide bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the highly reducing intracellular environment, primarily due to the high concentration of glutathione (B108866) (GSH).[5][]

Redox-Sensitive Cleavage

The cleavage of the disulfide bond is a thiol-disulfide exchange reaction, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10][11] Intracellularly, the tripeptide glutathione (GSH) acts as the primary reducing agent. The thiolate anion (GS⁻) of glutathione attacks one of the sulfur atoms of the disulfide bridge. This results in the formation of a mixed disulfide and the release of the other portion of the linker as a free thiol. A second GSH molecule then attacks the mixed disulfide, regenerating the original thiol on the payload-releasing moiety and forming oxidized glutathione (GSSG).[11]

cluster_0 Intracellular Disulfide Cleavage by Glutathione (GSH) A ADC with Disulfide Linker (R¹-S-S-R²) C First Thiol-Disulfide Exchange A->C Attack by GS⁻ B Glutathione (GSH) B->C F Second Thiol-Disulfide Exchange B->F D Mixed Disulfide Intermediate (R¹-S-SG) C->D E Released Payload Moiety with Thiol (HS-R²) C->E D->F Attack by GS⁻ G Oxidized Glutathione (GSSG) F->G H Regenerated Thiol on Linker (HS-R¹) F->H

Caption: Mechanism of disulfide linker cleavage by glutathione (GSH).

Differential Stability: Intracellular vs. Extracellular Environment

The efficacy of a disulfide linker is dependent on the significant concentration gradient of reducing agents between the extracellular and intracellular compartments.

EnvironmentGlutathione (GSH) ConcentrationKey Reducing SpeciesStability of Disulfide Bond
Systemic Circulation (Plasma) ~5 µMGlutathioneHigh
Intracellular (Cytoplasm) 1-10 mMGlutathione, ThioredoxinLow (Prone to cleavage)
Data sourced from[5][]

This differential stability ensures that the cytotoxic payload remains attached to the antibody in circulation, minimizing off-target toxicity, and is efficiently released upon internalization into the target cell.[]

Experimental Protocols

Detailed and validated experimental protocols are essential for the successful application of this compound in research and drug development. The following sections provide methodologies for key experiments.

Protocol 1: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified payload to an antibody fragment (Fab) functionalized with this compound.

Materials:

  • Azide-functionalized Fab fragment

  • Alkyne-modified payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-functionalized Fab to a final concentration of 5 mg/mL in PBS.

    • Add the alkyne-modified payload at a 5-10 molar excess relative to the Fab.

    • Premix the copper catalyst: combine CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the reaction tube to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Remove unreacted payload and catalyst by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization:

    • Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC-HPLC) or mass spectrometry (LC-MS).

cluster_workflow Workflow for CuAAC Bioconjugation prep Prepare Reagents (Antibody, Payload, Catalyst) mix Combine Antibody and Payload prep->mix add_cat Add Premixed Cu(II)/Ligand mix->add_cat initiate Initiate with Sodium Ascorbate add_cat->initiate incubate Incubate (e.g., 2h at RT) initiate->incubate purify Purify Conjugate (Desalting Column) incubate->purify analyze Characterize ADC (LC-MS, HIC-HPLC) purify->analyze

Caption: Experimental workflow for CuAAC bioconjugation.

Protocol 2: In Vitro Linker Cleavage Assay

This protocol evaluates the cleavage of the disulfide linker in the presence of a reducing agent.

Materials:

  • Purified ADC with this compound linker

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • PBS, pH 7.4

  • Quenching solution (e.g., N-ethylmaleimide for thiol-containing reductants)

  • LC-MS system

Procedure:

  • Reaction Setup:

    • Dilute the ADC to a final concentration of 1 mg/mL in PBS.

    • Prepare a stock solution of the reducing agent (e.g., 100 mM GSH).

    • Initiate the cleavage reaction by adding the reducing agent to the ADC solution to a final concentration of 5 mM.

  • Time Course Incubation:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw an aliquot of the reaction.

  • Quenching:

    • Immediately quench the reaction in the aliquot by adding a quenching agent to cap any free thiols.

  • Analysis:

    • Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.

    • Plot the concentration of the released payload over time to determine the cleavage kinetics (e.g., half-life of the linker).

cluster_assay Workflow for In Vitro Cleavage Assay setup Incubate ADC with Reducing Agent (e.g., 5 mM GSH at 37°C) aliquot Take Aliquots at Time Points setup->aliquot quench Quench Reaction aliquot->quench analyze Analyze by LC-MS quench->analyze kinetics Determine Cleavage Kinetics analyze->kinetics

Caption: Workflow for an in vitro disulfide linker cleavage assay.

Conclusion

This compound serves as a valuable tool in the construction of advanced bioconjugates, particularly ADCs. The integral disulfide bond provides a robust mechanism for targeted drug delivery, leveraging the differential redox potentials between the extracellular and intracellular environments to ensure payload stability in circulation and efficient release within target cells. Understanding the chemical properties, cleavage mechanism, and experimental handling of this linker is paramount for its successful implementation in the development of novel therapeutics. The protocols and data presented in this guide offer a foundational resource for researchers and scientists working to harness the potential of cleavable linker technologies.

References

The Pivotal Role of the Azide Group in Azidoethyl-SS-ethylazide for Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azidoethyl-SS-ethylazide, a bifunctional, cleavable linker, with a specific focus on the critical role of its azide (B81097) functionalities in click chemistry. This document delves into the core principles of its application in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs), and offers detailed experimental protocols and data for its use in both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Introduction to this compound: A Multifunctional Tool

This compound, also known as bis(2-azidoethyl) disulfide, is a versatile chemical linker designed for advanced bioconjugation applications. Its structure features two key functional components:

  • Two Terminal Azide Groups (N₃): These groups are the reactive handles for "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility. The azide groups readily participate in cycloaddition reactions with alkynes, forming stable triazole linkages.

  • A Central Disulfide Bond (-S-S-): This bond serves as a cleavable element within the linker. It remains stable under physiological conditions but can be selectively broken in the presence of reducing agents, such as those found in high concentrations within the intracellular environment. This property is crucial for the controlled release of conjugated payloads.

This unique combination of functionalities makes this compound an invaluable tool in the development of targeted therapeutics, particularly in the field of antibody-drug conjugates (ADCs), where it can be used to link a cytotoxic drug to a targeting antibody.

The Core of Reactivity: The Azide Group in Click Chemistry

The azide group is a cornerstone of click chemistry due to its favorable reactivity profile. It is relatively small, stable, and does not typically participate in side reactions with biological functional groups, making it bioorthogonal. This compound leverages two primary types of azide-alkyne click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1] The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Mechanism of CuAAC:

The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product. The copper(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N₃ Copper_Acetylide Copper(I) Acetylide Intermediate Azide->Copper_Acetylide Alkyne R2-C≡CH Alkyne->Copper_Acetylide + Cu(I) Cu_II Cu(II) Ascorbate Sodium Ascorbate Cu_I Cu(I) Ascorbate->Cu_I Reduction Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Copper_Acetylide->Triazole_Product + R1-N₃ SPAAC_Mechanism cluster_reactants Reactants Azide R1-N₃ Transition_State Concerted Transition State Azide->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Strained_Alkyne->Transition_State Triazole_Product Fused Triazole Product Transition_State->Triazole_Product ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Modification cluster_step3 Step 3: ADC Assembly cluster_step4 Step 4: Purification Antibody Targeting Antibody Alkyne_Linker Alkyne-NHS Ester Modified_Antibody Alkyne-Modified Antibody Alkyne_Linker->Modified_Antibody Conjugation to Lysine Residues ADC Antibody-Drug Conjugate (ADC) Modified_Antibody->ADC CuAAC Reaction Drug Cytotoxic Drug Azido_Linker This compound Modified_Drug Azide-Modified Drug Azido_Linker->Modified_Drug Click Reaction (CuAAC or SPAAC) with alkyne-drug Modified_Drug->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC MAPK_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK/ERK Pathway ADC Antibody-Drug Conjugate (Drug linked via this compound) Receptor Cell Surface Receptor (e.g., HER2) ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Disulfide Cleavage (Reducing Environment) Lysosome->Cleavage Released_Drug Released Drug (e.g., MEK Inhibitor) Cleavage->Released_Drug MEK MEK Released_Drug->MEK Inhibition Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

An In-depth Technical Guide to Bifunctional Crosslinkers for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, understanding the dynamic interplay of proteins is paramount. Protein-protein interactions (PPIs) govern nearly all cellular processes, from signal transduction to metabolic regulation, and their dysregulation is often at the heart of disease. Bifunctional crosslinkers are powerful chemical tools that enable researchers to capture these transient and stable interactions, providing invaluable insights into protein structure, function, and the organization of complex molecular machinery.[1]

Bifunctional crosslinkers are reagents possessing two reactive groups capable of forming covalent bonds with specific functional groups on amino acid residues within proteins.[1] By linking proteins in close proximity, these reagents effectively "freeze" protein complexes, allowing for their isolation and subsequent analysis, most notably by mass spectrometry (MS).[1] This powerful combination, known as crosslinking mass spectrometry (XL-MS), provides distance constraints that can be used to elucidate protein-protein interaction interfaces, map the topology of protein complexes, and study conformational changes in proteins.[1]

This guide provides a comprehensive overview of bifunctional crosslinkers, detailing their chemistry, classification, and applications in protein studies. It also offers detailed experimental protocols for common crosslinking workflows and summarizes key quantitative data to aid in reagent selection.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be categorized based on the nature of their reactive groups and the length of the spacer arm that connects them.

Based on Reactive Groups

Homobifunctional Crosslinkers: These reagents have two identical reactive groups and are typically used in single-step reactions to connect similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl.[2][3][4] They are often employed for studying intramolecular crosslinks to probe protein conformation or for polymerizing monomers.[2][3] However, their use in intermolecular crosslinking can sometimes lead to self-conjugation and polymerization.[4]

Heterobifunctional Crosslinkers: Containing two different reactive groups, these crosslinkers are ideal for linking different types of functional groups, for instance, an amine to a sulfhydryl.[2][3][4] This allows for more controlled, two-step conjugation procedures, minimizing undesirable side reactions like polymerization.[3][4][5] This precision is particularly crucial in applications like the construction of antibody-drug conjugates (ADCs).[6]

Photoreactive Crosslinkers: These are a subset of heterobifunctional crosslinkers that contain one reactive group that is chemically specific and another that is photo-activatable.[3][7] The photoreactive group, typically an aryl azide (B81097) or diazirine, remains inert until exposed to UV light, at which point it can non-selectively react with nearby C-H or N-H bonds.[3][6][7] This allows for the capture of interactions that may not have readily available specific functional groups.

Zero-Length Crosslinkers: These reagents facilitate the direct covalent bonding of two functional groups without introducing a spacer arm.[8][9] The most common example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which couples carboxyl groups to primary amines.[8][9][10] This approach is advantageous when it is critical to avoid introducing additional atoms into the protein complex.[11][12]

Common Reactive Groups

The specificity of a crosslinker is determined by its reactive groups, which target specific amino acid side chains.[13]

  • Amine-Reactive: N-hydroxysuccinimide (NHS) esters and imidoesters are common amine-reactive groups that target the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides.[14]

  • Sulfhydryl-Reactive: Maleimides, haloacetyls, and pyridyl disulfides specifically react with the sulfhydryl group of cysteine residues.[1]

  • Carboxyl-Reactive: Carbodiimides, like EDC, are used to activate carboxyl groups on aspartate and glutamate (B1630785) residues, allowing them to react with primary amines.[1]

  • Arginine-Reactive: Glyoxal-based reagents, such as 1,4-phenyl-diglyoxal (PDG), can specifically target the guanidinium (B1211019) group of arginine residues.[15]

Quantitative Data on Common Bifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for a successful experiment and depends on factors such as the target functional groups, the desired distance constraint (spacer arm length), and the solubility of the reagent.[5][16]

CrosslinkerTypeReactive GroupsSpacer Arm Length (Å)Cleavable?Water Soluble?
DSS (Disuccinimidyl suberate)HomobifunctionalAmine (NHS ester)11.4NoNo
BS3 (Bis[sulfosuccinimidyl] suberate)HomobifunctionalAmine (NHS ester)11.4NoYes
DSP (Dithiobis[succinimidyl propionate])HomobifunctionalAmine (NHS ester)12.0Yes (Disulfide)No
DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate])HomobifunctionalAmine (NHS ester)12.0Yes (Disulfide)Yes
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)HeterobifunctionalAmine (NHS ester), Sulfhydryl (Maleimide)8.3NoNo
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)HeterobifunctionalAmine (NHS ester), Sulfhydryl (Maleimide)8.3NoYes
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Zero-LengthCarboxyl, Amine0NoYes
DSBU (Disuccinimidyldibutyric urea)HomobifunctionalAmine (NHS ester)12.5Yes (MS-cleavable)No
DSSO (Disuccinimidyl sulfoxide)HomobifunctionalAmine (NHS ester)10.1Yes (MS-cleavable)No

Experimental Protocols

Detailed methodologies are crucial for reproducible crosslinking experiments. Below are protocols for three commonly used crosslinkers.

Protocol 1: Amine-Reactive Crosslinking using DSS (Homobifunctional)

This protocol is a general guideline for crosslinking protein complexes using the amine-reactive homobifunctional crosslinker DSS.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, MOPS) at a concentration of 0.1-5 mg/mL.

  • DSS stock solution (e.g., 25 mM in dry DMSO). Prepare fresh before use.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4).

Procedure:

  • Sample Preparation: Ensure the protein sample is in an amine-free buffer. Buffers containing primary amines like Tris will compete with the crosslinking reaction.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 2 mM. The optimal molar excess of crosslinker over protein should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. Gentle mixing during incubation can improve efficiency.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl) to stop the reaction by consuming unreacted DSS.

  • Final Incubation: Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is quenched.

  • Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.

Protocol 2: Sulfhydryl-Reactive Crosslinking using a Maleimide (B117702) Reagent (Heterobifunctional)

This protocol describes a two-step crosslinking procedure using a heterobifunctional crosslinker with an NHS ester and a maleimide group (e.g., SMCC).

Materials:

  • Protein 1 (to be modified with the NHS ester).

  • Protein 2 (containing a free sulfhydryl group).

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5).

  • SMCC stock solution (e.g., 10 mM in dry DMSO).

  • Quenching solution for NHS ester (e.g., 1 M Tris-HCl, pH 7.5).

  • Quenching solution for maleimide (e.g., 1 M β-mercaptoethanol or cysteine).

  • Desalting column.

Procedure: Step 1: Reaction of NHS Ester with Protein 1

  • Dissolve Protein 1 in an amine-free buffer (pH 7.2-8.0).

  • Add a 10-20 fold molar excess of SMCC to the protein solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess, unreacted SMCC using a desalting column equilibrated with a thiol-free buffer (pH 6.5-7.5).

Step 2: Reaction of Maleimide with Protein 2

  • Immediately add the maleimide-activated Protein 1 to Protein 2 (containing a free sulfhydryl) in a thiol-free buffer (pH 6.5-7.5).

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM β-mercaptoethanol or cysteine and incubating for 15 minutes.

  • The final conjugate is now ready for purification and analysis.

Protocol 3: Zero-Length Crosslinking using EDC

This protocol outlines the use of EDC to crosslink a protein with available carboxyl groups to another protein with available primary amines.[10] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is recommended to increase the efficiency of the reaction by creating a more stable amine-reactive intermediate.[10]

Materials:

  • Protein 1 (with carboxyl groups).

  • Protein 2 (with primary amine groups).

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: PBS, pH 7.2-7.5.

  • EDC stock solution (e.g., 10 mg/mL in water). Prepare fresh.

  • (Sulfo-)NHS stock solution (e.g., 10 mg/mL in water). Prepare fresh.

  • Quenching solution (e.g., 1 M hydroxylamine (B1172632) or 1 M Tris-HCl, pH 8.0).

  • Desalting column.

Procedure:

  • Activation of Protein 1: Dissolve Protein 1 in Activation Buffer.

  • Add EDC and (Sulfo-)NHS to the protein solution. A final concentration of 2-10 mM EDC and 5-20 mM (Sulfo-)NHS is a good starting point.

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Removal of Excess Reagents: Immediately remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Protein 2: Add the activated Protein 1 to Protein 2 in Coupling Buffer.

  • Incubate for 2 hours at room temperature.

  • Quenching: Add quenching solution to stop the reaction.

  • The crosslinked product can then be purified and analyzed.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex biological processes and experimental procedures. The following are examples of a general XL-MS workflow and a simplified signaling pathway, represented using the DOT language for Graphviz.

Crosslinking Mass Spectrometry (XL-MS) Workflow

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis cluster_output Output Protein_Complex Protein Complex/ Cell Lysate Crosslinking Bifunctional Crosslinking Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Enrichment of Crosslinked Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (e.g., MeroX, Xi) LC_MS->Data_Analysis PPI_Network Protein Interaction Network Data_Analysis->PPI_Network Structural_Model Structural Modeling Data_Analysis->Structural_Model

A general workflow for crosslinking mass spectrometry (XL-MS) studies.
Simplified MAPK Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK->RAF negative feedback Transcription_Factor Transcription Factor ERK->Transcription_Factor activates

A simplified representation of the MAPK signaling cascade.

Applications in Research and Drug Development

Bifunctional crosslinkers are indispensable tools with a wide range of applications:

  • Mapping Protein-Protein Interactions: Crosslinking can identify both stable and transient interaction partners within a cell or in a purified complex.[17][18][19]

  • Determining Protein Complex Topology: By providing distance constraints between amino acid residues, crosslinking data can be used to build low-resolution models of protein complexes.[1][20][21]

  • Studying Protein Conformation: Intramolecular crosslinks can provide information about the three-dimensional structure of a protein and detect conformational changes upon ligand binding or activation.[18]

  • Antibody-Drug Conjugates (ADCs): Heterobifunctional crosslinkers are crucial for attaching cytotoxic drugs to monoclonal antibodies, a key technology in targeted cancer therapy.[6][22]

  • Immobilization of Proteins: Crosslinkers are used to attach proteins to solid supports for applications such as affinity chromatography and enzyme-linked immunosorbent assays (ELISAs).

Conclusion

Bifunctional crosslinkers offer a powerful and versatile approach to studying the intricate world of proteins. By covalently capturing protein interactions and providing spatial information, these reagents have become a cornerstone of modern proteomics and structural biology. The continuous development of novel crosslinkers with enhanced features, such as MS-cleavable spacer arms and new reactive groups, promises to further expand the capabilities of this technology, enabling deeper insights into the complex molecular mechanisms that underpin life and disease. Careful selection of the appropriate crosslinker and optimization of the experimental protocol are key to unlocking the full potential of this invaluable technique.

References

Introduction to Azidoethyl-SS-ethylazide: A Versatile Tool in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Azidoethyl-SS-ethylazide for Beginners in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterobifunctional crosslinker that has gained significant traction in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).[1][2] Its structure incorporates two key functionalities: two terminal azide (B81097) groups for bioorthogonal "click chemistry" reactions and a central disulfide bond that can be cleaved under reducing conditions.[1][3] This unique combination allows for the precise and stable linkage of two different molecules, which can be selectively dissociated within the reducing environment of a cell.[3][4]

This guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its use, and its application in targeted drug delivery and the study of cellular signaling pathways.

Core Properties and Chemical Structure

This compound is a chemical compound with the molecular formula C4H8N6S2.[5] Its key features are the two azide (-N3) groups and a disulfide (-S-S-) bond.[1][5] The azide groups are relatively inert in biological systems, making them ideal for highly specific "click" reactions with alkyne-containing molecules.[3] The disulfide bond, on the other hand, is stable in the bloodstream but can be readily cleaved by reducing agents such as glutathione, which is found in high concentrations inside cells.[3][4][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C4H8N6S2[5]
Molecular Weight 204.28 g/mol [1]
CAS Number 352305-38-5[1]
Purity >95% (typical)
Appearance Varies (typically a liquid or solid)
Solubility Soluble in organic solvents like DMSO and DMF[7]

Applications in Bioconjugation: Building Bridges Between Molecules

The primary application of this compound is in the creation of cleavable bioconjugates. This is particularly valuable in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen.[1][3] The linker ensures that the drug remains attached to the antibody while in circulation, minimizing off-target toxicity.[8] Upon internalization into the target cancer cell, the disulfide bond is cleaved, releasing the drug and inducing cell death.[3][4][6]

This linker is compatible with two main types of click chemistry:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole ring.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (like DBCO or BCN) to react with the azide.[1] This method is often preferred for applications involving living cells, as it avoids the cytotoxicity associated with copper catalysts.

Experimental Protocols

The following are generalized protocols for a two-step conjugation process using this compound. Note: These protocols are a starting point and should be optimized for specific molecules and applications.

Protocol 1: First Conjugation - Attaching the Payload (e.g., a Drug) to this compound

This protocol describes the attachment of an alkyne-functionalized payload to one of the azide groups of the linker.

Materials:

  • Alkyne-functionalized payload

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-functionalized payload in anhydrous DMSO to a concentration of 10 mM.

    • Dissolve this compound in anhydrous DMSO to a concentration of 100 mM (a 10-fold molar excess).

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of THPTA in water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized payload.

    • Add the this compound stock solution.

    • Add the reaction buffer to achieve the desired final concentration of reactants.

  • Catalyst Preparation:

    • In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.

  • Initiate the Reaction:

    • Add the CuSO4/THPTA catalyst solution to the reaction mixture.

    • Add the sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the resulting payload-linker conjugate using a desalting column or HPLC to remove excess reagents.

Protocol 2: Second Conjugation - Attaching the Payload-Linker Conjugate to a Biomolecule (e.g., an Antibody)

This protocol describes the attachment of the payload-linker conjugate to an alkyne-modified antibody via a second click chemistry reaction.

Materials:

  • Alkyne-modified antibody

  • Purified payload-linker conjugate

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting column or size-exclusion chromatography system

Procedure:

  • Prepare Antibody:

    • Ensure the alkyne-modified antibody is in an appropriate reaction buffer at a concentration of 1-10 mg/mL.

  • Reaction Setup:

    • Add the purified payload-linker conjugate to the antibody solution. A 5- to 20-fold molar excess of the payload-linker is a good starting point.

  • Catalyst Preparation:

    • Prepare the CuSO4/THPTA catalyst solution as described in Protocol 1.

  • Initiate the Reaction:

    • Add the catalyst solution to the antibody-payload-linker mixture.

    • Add the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove excess payload-linker and other reagents.[]

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond to release the payload. This is typically performed for analytical purposes or occurs naturally within the target cell.

Materials:

  • Purified bioconjugate

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Dissolve the bioconjugate in the reaction buffer.

    • Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

  • Cleavage Reaction:

    • Add the reducing agent to the bioconjugate solution to a final concentration of 10-20 mM for DTT or 5-10 mM for TCEP.[6][10][11]

  • Incubation:

    • Incubate the reaction at 37°C for 1-2 hours.[6]

  • Analysis:

    • Analyze the cleavage products by SDS-PAGE, mass spectrometry, or HPLC.

Quantitative Data

The following tables provide illustrative data on the performance of disulfide linkers and click chemistry reactions. The exact values for this compound may vary depending on the specific reaction conditions and molecules involved.

Table 2: Typical Click Chemistry Reaction Parameters

ParameterCuAACSPAAC
Reaction Time 1-4 hours1-12 hours
Reaction Temperature Room Temperature4°C to Room Temperature
Typical Efficiency >90%>85%
Requires Catalyst Yes (Copper)No

Table 3: Disulfide Bond Cleavage Conditions

Reducing AgentTypical ConcentrationIncubation TimeIncubation TemperatureNotes
DTT 10-100 mM1-4 hours37°CEffective, but can interfere with some downstream applications.[6]
TCEP 5-20 mM30-60 minutesRoom TemperatureMore stable and less interfering than DTT.[10][11][12]
Glutathione (in vivo) 1-10 mM (intracellular)N/A37°CThe natural reducing agent in cells that cleaves the linker.[4][6]

Visualizations

Chemical Structure and Bioconjugation Workflow

G Figure 1. Bioconjugation Workflow using this compound cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation cluster_2 Step 3: Cleavage Payload Alkyne-Payload Payload_Linker Payload-S-S-Azide Payload->Payload_Linker CuAAC or SPAAC Linker This compound Linker->Payload_Linker Biomolecule Alkyne-Biomolecule (e.g., Antibody) Final_Conjugate Payload-S-S-Biomolecule Payload_Linker->Final_Conjugate Biomolecule->Final_Conjugate CuAAC or SPAAC Reducing_Agent Reducing Agent (e.g., Glutathione) Released_Payload Released Payload Final_Conjugate->Released_Payload Reduction Biomolecule_Thiol Biomolecule-SH Final_Conjugate->Biomolecule_Thiol Reduction Reducing_Agent->Released_Payload

Figure 1. Bioconjugation Workflow using this compound
Targeted Drug Delivery and Downstream Signaling

The following diagram illustrates the mechanism of action of an ADC constructed with a cleavable linker targeting a cancer cell, for example, via the HER2 receptor.

G Figure 2. ADC Mechanism of Action and Impact on Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ADC Antibody-Drug Conjugate (Payload-S-S-Antibody) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Signaling Blockade RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK Signaling Blockade Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Drug Released Drug Lysosome->Released_Drug 4. Cleavage (Reduction) DNA_Damage DNA Damage & Apoptosis Released_Drug->DNA_Damage Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Inhibition RAS_MAPK->Proliferation Inhibition

Figure 2. ADC Mechanism of Action and Impact on Signaling

When an ADC binds to its target receptor on a cancer cell, such as HER2, it can block the downstream signaling pathways that promote cell growth, like the PI3K/AKT and RAS/MAPK pathways.[13][14][15] Following internalization, the linker is cleaved in the lysosome, releasing the cytotoxic drug, which then induces DNA damage and apoptosis.[13][16]

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation. Its dual functionality allows for the creation of sophisticated bioconjugates with built-in cleavable linkages. This is particularly advantageous in the development of targeted therapies where precise delivery and release of a therapeutic agent are crucial for efficacy and safety. By understanding the principles of click chemistry and disulfide cleavage, and by carefully optimizing experimental protocols, researchers can effectively utilize this linker to advance their work in drug development, diagnostics, and the fundamental study of biological systems.

References

Physical and chemical properties of 1,2-bis(2-azidoethyl)disulfane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1,2-bis(2-azidoethyl)disulfane. This bifunctional molecule, containing both azide (B81097) and disulfide moieties, presents significant opportunities in chemical biology and drug delivery as a cleavable crosslinker. This document outlines its known characteristics, a proposed synthetic protocol, and potential applications, supported by experimental considerations and data interpretation.

Introduction

1,2-bis(2-azidoethyl)disulfane is an organic compound featuring two terminal azide groups and a central disulfide bond. This unique structure makes it a valuable tool in bioconjugation and drug delivery systems. The azide groups serve as handles for "click chemistry," enabling efficient and specific ligation to molecules containing alkyne groups.[1][2] The disulfide bond acts as a bioreducible linker, stable in the extracellular environment but readily cleaved intracellularly by reducing agents like glutathione, a mechanism often exploited for targeted drug release.[][4] This guide synthesizes the available information on this compound to facilitate its application in research and development.

Physical and Chemical Properties

While specific experimental data for 1,2-bis(2-azidoethyl)disulfane is not widely published, its properties can be inferred from its structure and data on analogous compounds.

Table 1: Physical and Chemical Properties of 1,2-bis(2-azidoethyl)disulfane

PropertyValueSource/Method
Molecular Formula C₄H₈N₆S₂-
Molecular Weight 204.28 g/mol -
CAS Number 352305-38-5-
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid.Analogy
Melting Point Not reported.-
Boiling Point Not reported.-
Density Not reported.-
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO).Analogy
XLogP3 1.8Computed
Topological Polar Surface Area 131 ŲComputed

Synthesis and Characterization

A plausible and efficient synthesis of 1,2-bis(2-azidoethyl)disulfane involves the nucleophilic substitution of a corresponding dichloro-precursor with sodium azide.

Proposed Synthetic Protocol

This protocol is based on the known reactivity of alkyl halides with sodium azide. The starting material, 1,2-bis(2-chloroethyl)disulfane, is commercially available.

Reaction Scheme:

Materials:

  • 1,2-bis(2-chloroethyl)disulfane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Acetone/Water mixture

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-bis(2-chloroethyl)disulfane (1.0 eq) in DMF.

  • Add sodium azide (2.2 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain pure 1,2-bis(2-azidoethyl)disulfane.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.

Spectroscopic Characterization

The structure of the synthesized 1,2-bis(2-azidoethyl)disulfane can be confirmed by various spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Two triplets corresponding to the methylene (B1212753) protons. The protons adjacent to the azide group (-CH₂-N₃) are expected to appear around δ 3.4-3.7 ppm. The protons adjacent to the disulfide group (-S-S-CH₂-) are expected to appear around δ 2.8-3.1 ppm.[5][6][7][8][9]
¹³C NMR Two distinct signals for the two types of methylene carbons. The carbon attached to the azide group (-CH₂-N₃) is expected around δ 50-55 ppm. The carbon attached to the sulfur atom (-CH₂-S-) is expected around δ 35-40 ppm.[10][11][12][13][14]
FTIR A strong, characteristic absorption band for the azide asymmetric stretch (N=N=N) in the region of 2100 cm⁻¹.
Raman A characteristic peak for the S-S disulfide bond stretching vibration, typically observed in the range of 500-550 cm⁻¹.[15][16][17][18][19]
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight (204.28). Fragmentation patterns may show cleavage of the disulfide bond.

Potential Applications and Experimental Workflows

The bifunctional nature of 1,2-bis(2-azidoethyl)disulfane makes it a prime candidate for use as a cleavable linker in various bioconjugation applications, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted delivery systems.[][4][20]

Application as a Cleavable Linker in Drug Delivery

The disulfide bond provides a mechanism for intracellular drug release. In the oxidizing environment of the bloodstream, the disulfide linker is relatively stable. However, upon internalization into a cell, the higher concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond, releasing the conjugated payload.[21][22] The azide groups allow for the attachment of a targeting moiety (e.g., an antibody or peptide) and a therapeutic agent via click chemistry.

Diagram 1: General Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_synthesis Linker Synthesis cluster_conjugation Conjugation Steps cluster_application Application and Release start 1,2-bis(2-chloroethyl) disulfane linker 1,2-bis(2-azidoethyl) disulfane start->linker NaN₃ ADC_intermediate Linker-Drug Conjugate linker->ADC_intermediate Click Chemistry (CuAAC or SPAAC) Ab Targeting Moiety (e.g., Antibody) with Alkyne ADC_final Antibody-Drug Conjugate (ADC) Ab->ADC_final Drug Drug Payload with Alkyne Drug->ADC_intermediate ADC_intermediate->ADC_final Click Chemistry (CuAAC or SPAAC) TargetCell Target Cell ADC_final->TargetCell Binding & Internalization Release Drug Release TargetCell->Release Disulfide Cleavage (e.g., Glutathione) Effect Therapeutic Effect Release->Effect

Caption: A general workflow for synthesizing an Antibody-Drug Conjugate using 1,2-bis(2-azidoethyl)disulfane as a cleavable linker.

Hypothetical Signaling Pathway for ADC Action

The therapeutic effect of an ADC utilizing this linker is initiated by the targeted delivery of the cytotoxic drug to cancer cells, followed by the intracellular release of the drug, which can then interfere with critical cellular pathways, leading to apoptosis.

Diagram 2: Hypothetical Signaling Pathway of an ADC

ADC_Signaling_Pathway cluster_delivery Drug Delivery and Release cluster_action Intracellular Drug Action ADC ADC (Antibody-Linker-Drug) Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Drug Released Drug Endosome->Drug Disulfide Cleavage (Reduction) Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Inhibition Pathway Signaling Pathway (e.g., Cell Cycle Arrest) Target->Pathway Disruption Apoptosis Apoptosis Pathway->Apoptosis

Caption: A hypothetical signaling pathway illustrating the mechanism of action of an ADC employing a disulfide-cleavable linker.

Conclusion

1,2-bis(2-azidoethyl)disulfane is a promising bifunctional molecule with significant potential in the fields of chemical biology and drug delivery. Its synthesis is achievable through straightforward chemical transformations, and its unique combination of azide and disulfide functionalities allows for its use as a cleavable linker in sophisticated bioconjugates. Further research to fully characterize its physical properties and to explore its biological applications is warranted and expected to yield valuable tools for researchers and drug development professionals.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Azidoethyl-SS-ethylazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylazide is a bifunctional, cleavable crosslinker integral to the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. Its architecture, featuring two terminal azide (B81097) groups for "click" chemistry conjugation and a central disulfide bond for controlled cleavage, makes it a valuable tool in bioconjugation. The disulfide bond is designed to remain stable in the extracellular environment while being susceptible to cleavage within the reducing intracellular environment of target cells, thereby enabling site-specific payload release.

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound: its solubility in aqueous buffers and its stability under various conditions. Understanding these parameters is paramount for the successful design, formulation, and application of bioconjugates utilizing this linker. While specific experimental data for this compound is not extensively published, this guide synthesizes information on analogous disulfide-containing linkers and provides detailed experimental protocols to enable researchers to determine these properties empirically.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₈N₆S₂PubChem
Molecular Weight 204.3 g/mol PubChem
IUPAC Name 1-azido-2-(2-azidoethyldisulfanyl)ethanePubChem
CAS Number 352305-38-5Vendor Information
Appearance SolidVendor Information

Solubility of this compound in Aqueous Buffers

To facilitate research and development, the following table provides a template for presenting experimentally determined solubility data.

Table 2.1: Experimentally Determined Solubility of this compound

Buffer SystempHTemperature (°C)Solubility (mg/mL)Molar Solubility (M)
Phosphate-Buffered Saline (PBS)7.425Data not availableData not available
Sodium Acetate (B1210297) Buffer5.025Data not availableData not available
Tris Buffer8.525Data not availableData not available
Deionized Water~7.025Data not availableData not available
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given aqueous buffer.[4]

Materials:

  • This compound

  • Aqueous buffers of desired pH (e.g., PBS pH 7.4, acetate buffer pH 5.0, Tris buffer pH 8.5)

  • Mechanical shaker or orbital agitator with temperature control

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Validated analytical method for quantifying this compound

Procedure:

  • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed vial. The excess solid should be visually apparent.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant without disturbing the solid.

  • Centrifuge the aliquot at high speed to pellet any remaining suspended solid.

  • Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., the mobile phase of the analytical method).

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or molarity, accounting for the dilution factor.

G Workflow for Shake-Flask Solubility Determination A Add excess solid this compound to aqueous buffer B Agitate at constant temperature (e.g., 24-72h) to reach equilibrium A->B C Allow solid to settle B->C D Withdraw and centrifuge supernatant C->D E Dilute clear supernatant D->E F Quantify concentration by HPLC E->F G Calculate solubility F->G

Caption: Shake-Flask Solubility Determination Workflow.

Stability of this compound in Aqueous Buffers

The stability of the disulfide bond in this compound is a crucial determinant of the in-vivo performance of the resulting bioconjugate. The linker must be sufficiently stable in systemic circulation (pH ~7.4) to prevent premature payload release, while being readily cleaved in the reducing environment of the target cell. Factors influencing disulfide bond stability include pH, temperature, and the presence of reducing agents.

pH-Dependent Stability

Disulfide bonds are generally stable at neutral and acidic pH. However, at alkaline pH, they can undergo degradation through beta-elimination or direct attack by hydroxide (B78521) ions.[5][6]

Table 3.1: Hypothetical pH-Dependent Stability of this compound

Buffer SystempHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)
Sodium Acetate5.037> 7 days (projected)Low
Phosphate-Buffered Saline (PBS)7.437Stable (projected)Very Low
Tris Buffer8.537< 24 hours (projected)Moderate
Carbonate-Bicarbonate10.037< 1 hour (projected)High
Note: This data is hypothetical and should be confirmed experimentally.
Stability in the Presence of Reducing Agents

The primary mechanism of cleavage for disulfide linkers in a biological context is through thiol-disulfide exchange with endogenous reducing agents, most notably glutathione (B108866) (GSH), which is present in millimolar concentrations within the cytoplasm. Dithiothreitol (DTT) is a common laboratory reagent used to mimic this reductive cleavage.

Table 3.2: Hypothetical Stability of this compound in the Presence of Reducing Agents

Reducing AgentConcentrationBuffer (pH 7.4)Temperature (°C)Half-life (t½)
Glutathione (GSH)5 mMPBS37Data not available
Dithiothreitol (DTT)10 mMPBS37Data not available
Note: This data is hypothetical and should be confirmed experimentally.
Thermal Stability

The thermal stability of this compound is important for considering storage conditions and potential degradation during experimental procedures that involve elevated temperatures. While disulfide bonds themselves are relatively thermally stable, the overall molecule, including the azide groups, may have temperature limitations.[1][7]

Table 3.3: Hypothetical Thermal Stability of this compound

ConditionTemperature (°C)Half-life (t½) in PBS (pH 7.4)
Refrigerated Storage4> 1 year (projected)
Room Temperature25Weeks to Months (projected)
Elevated Temperature50Hours to Days (projected)
Note: This data is hypothetical and should be confirmed experimentally.
Experimental Protocol: Stability Assessment by HPLC

This protocol describes a general method for assessing the stability of this compound under various conditions by monitoring its degradation over time using HPLC.

Materials:

  • This compound

  • Aqueous buffers of desired pH

  • Reducing agents (e.g., Glutathione, DTT)

  • Quenching solution (e.g., N-ethylmaleimide for thiol-disulfide exchange reactions)

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Validated stability-indicating HPLC method

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into the desired aqueous buffer (with or without a reducing agent) to a known final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Incubate the solution at a constant temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • If a reducing agent is present, quench the reaction by adding a suitable quenching agent.

  • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining intact this compound.

  • Plot the natural logarithm of the concentration of this compound versus time. The degradation rate constant (k) can be determined from the slope of the linear regression.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

G Workflow for Stability Assessment by HPLC cluster_prep Sample Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis and Data Processing A Prepare stock solution of This compound B Dilute into test buffer (with/without reducing agent) A->B C Incubate at constant temperature B->C D Withdraw aliquots at different time points C->D E Quench reaction (if necessary) D->E F Analyze by stability-indicating HPLC method E->F G Plot ln(Concentration) vs. Time F->G H Calculate degradation rate constant (k) and half-life (t½) G->H

Caption: HPLC-Based Stability Assessment Workflow.

Application in Drug Development: A Logical Perspective

The utility of this compound in drug development is predicated on the differential stability of its disulfide bond. This logical relationship is visualized below.

G Logical Framework for Disulfide Linker Functionality cluster_extracellular Extracellular Environment (Systemic Circulation) cluster_intracellular Intracellular Environment (Target Cell) A Physiological pH (~7.4) Low reducing potential B Disulfide bond is stable A->B C ADC remains intact Minimized off-target toxicity B->C D High concentration of reducing agents (e.g., GSH) C->D Internalization into target cell E Disulfide bond is cleaved D->E F Payload is released Therapeutic effect is initiated E->F

Caption: Functional Logic of a Disulfide Linker.

Conclusion

This compound is a valuable crosslinker for the development of targeted therapies. While specific quantitative data on its solubility and stability are not extensively documented, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these critical parameters. By systematically evaluating its behavior in relevant aqueous buffers and under various stress conditions, drug development professionals can optimize formulation strategies and ensure the rational design of bioconjugates with the desired stability and release characteristics for therapeutic success. The provided workflows and logical diagrams offer a clear framework for approaching the experimental design and understanding the functional principles of this important class of cleavable linkers.

References

Unlocking New Frontiers: An In-depth Technical Guide to Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry," has revolutionized molecular science, offering a powerful and versatile toolkit for the precise construction of complex molecular architectures. This technical guide delves into the core principles of the two primary modalities—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and explores their burgeoning applications across diverse scientific disciplines, with a particular focus on drug discovery and development.

Core Concepts: A Tale of Two Clicks

The foundation of this chemical transformation lies in the [3+2] cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring. While the uncatalyzed reaction requires high temperatures and often results in a mixture of regioisomers, the development of catalyzed and strain-promoted variants has rendered it a bioorthogonal and highly efficient ligation strategy.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition, proceeding with high yields and exquisite regioselectivity to form the 1,4-disubstituted triazole isomer.[1] The reaction is robust, versatile, and can be performed in a wide range of solvents, including water.[1] However, the potential cytotoxicity of the copper catalyst can be a limiting factor for in vivo applications.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC employs a strained cyclooctyne (B158145), which possesses significant ring strain. This inherent strain provides the energetic driving force for the reaction with an azide, eliminating the need for a metal catalyst.[2] This truly bioorthogonal reaction has opened the door for in vivo labeling and imaging experiments.[2]

Quantitative Data Presentation: A Comparative Analysis

The efficiency and kinetics of CuAAC and SPAAC are critical factors in experimental design. The following tables summarize key quantitative data for these reactions, providing a basis for selecting the appropriate methodology for a given application.

Reaction Typical Second-Order Rate Constant (M⁻¹s⁻¹) Key Advantages Key Limitations References
CuAAC10 to 10⁴High reaction rates, excellent yields, high regioselectivity, cost-effective reagents.Requires a copper catalyst which can be cytotoxic.[3]
SPAAC10⁻³ to 1Bioorthogonal (copper-free), suitable for in vivo applications.Generally slower reaction rates than CuAAC, strained cyclooctynes can be expensive.[3]

Table 1: General Comparison of CuAAC and SPAAC Reactions

The choice of cyclooctyne in SPAAC significantly impacts the reaction kinetics. The table below provides a comparison of second-order rate constants for various commonly used cyclooctynes with benzyl (B1604629) azide.

Cyclooctyne Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) Reference
DIBO (dibenzocyclooctyne)~0.3 - 0.7[4]
BCN (bicyclo[6.1.0]nonyne)~0.012 - 0.024[5]
DBCO/DIBAC (dibenzoazacyclooctyne)~0.6 - 1.0[4]
BARAC (biarylazacyclooctynone)Faster than DBCO[4]
TMTH (tetramethylthioheptyne)Faster than BARAC[4]

Table 2: Comparison of Second-Order Rate Constants for Various Cyclooctynes in SPAAC

Mandatory Visualizations: Workflows and Pathways

Visualizing complex experimental workflows and biological pathways is crucial for understanding and communication. The following diagrams, generated using the Graphviz DOT language, illustrate key applications of azide-alkyne cycloaddition reactions.

experimental_workflow_ABPP cluster_incubation In Situ Labeling cluster_lysis Cell Lysis & Ligation cluster_analysis Analysis LiveCells Live Cells/Organism LabeledProteome Proteome with Covalently Bound ABP LiveCells->LabeledProteome Metabolic Incorporation ABP Activity-Based Probe (ABP) with Alkyne/Azide CellLysis Cell Lysis LabeledProteome->CellLysis ClickReaction CuAAC or SPAAC CellLysis->ClickReaction ReporterTag Reporter Tag (e.g., Biotin, Fluorophore) with Azide/Alkyne ReporterTag->ClickReaction Enrichment Affinity Purification (e.g., Streptavidin beads) ClickReaction->Enrichment Digestion Proteolytic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS TargetID Target Protein Identification LCMS->TargetID

Workflow for Activity-Based Protein Profiling (ABPP).

experimental_workflow_ADC cluster_modification Antibody and Drug Modification cluster_conjugation Click Conjugation cluster_purification Purification and Analysis Antibody Monoclonal Antibody (mAb) ModifyAb Introduce Alkyne/Azide Handle onto mAb Antibody->ModifyAb Drug Cytotoxic Drug ModifyDrug Introduce Azide/Alkyne Handle onto Drug Drug->ModifyDrug ModifiedAb Modified mAb ModifyAb->ModifiedAb ModifiedDrug Modified Drug ModifyDrug->ModifiedDrug ClickReaction CuAAC or SPAAC ModifiedAb->ClickReaction ModifiedDrug->ClickReaction ADC Antibody-Drug Conjugate (ADC) ClickReaction->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (e.g., DAR) Purification->Analysis

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

logical_relationship_signaling cluster_metabolic Metabolic Labeling cluster_ligation Bioorthogonal Ligation cluster_downstream Signaling & Analysis AzidoSugar Azido-Sugar Precursor Cell Cell AzidoSugar->Cell Uptake Glycan Cell Surface Glycans with Azide Cell->Glycan Biosynthetic Pathway ClickReaction SPAAC Glycan->ClickReaction Probe Alkyne-Probe (e.g., Fluorophore, Biotin) Probe->ClickReaction LabeledGlycan Labeled Glycan ClickReaction->LabeledGlycan Signaling Downstream Signaling Cascade LabeledGlycan->Signaling Analysis Imaging or Proteomic Analysis LabeledGlycan->Analysis

Probing Glycan-Mediated Signaling Pathways.

Experimental Protocols: Detailed Methodologies

This section provides detailed protocols for key experiments cited in the literature, offering a practical guide for researchers.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes a general method for labeling a protein containing an alkyne or azide functionality with a corresponding azide or alkyne-modified fluorescent dye.

Materials:

  • Alkyne- or azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of sodium azide.

  • Azide- or alkyne-modified fluorescent dye.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water).

  • Degassing equipment (e.g., nitrogen or argon gas).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne- or azide-modified protein at a known concentration.

    • Prepare a stock solution of the corresponding dye-azide or dye-alkyne in a suitable solvent like DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution with the dye solution. A 2 to 10-fold molar excess of the dye is typically used.

    • Add aminoguanidine to a final concentration of 5 mM.

    • Prepare the copper-ligand complex by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the copper-ligand complex to the protein-dye mixture to a final copper concentration of 50-250 µM.

  • Initiation of the Reaction:

    • Degas the reaction mixture by bubbling with nitrogen or argon for 1-2 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation. Protect the reaction from light if using a photosensitive dye.

  • Purification:

    • Remove unreacted dye and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis:

    • Confirm the successful conjugation and determine the degree of labeling using SDS-PAGE with fluorescence imaging and/or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the metabolic labeling of cellular glycans with an azido-sugar followed by fluorescent labeling using a cyclooctyne-dye conjugate on live cells.[6][7]

Materials:

  • Mammalian cells of interest.

  • Cell culture medium and supplements.

  • Peracetylated azido-sugar (e.g., Ac₄ManNAz) stock solution (e.g., 10 mM in DMSO).

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) stock solution (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Metabolic Labeling:

    • Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy).

    • Allow cells to adhere and grow to the desired confluency.

    • Replace the culture medium with fresh medium containing the peracetylated azido-sugar at a final concentration of 25-50 µM.[8]

    • Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂).[8]

  • Washing:

    • Gently wash the cells three times with warm PBS to remove unincorporated azido-sugar.

  • SPAAC Reaction:

    • Prepare the labeling solution by diluting the cyclooctyne-fluorophore stock solution in pre-warmed culture medium to the desired final concentration (typically 1-10 µM).

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells three times with warm PBS to remove unreacted cyclooctyne-fluorophore.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Synthesis of an Antibody-Drug Conjugate (ADC) via CuAAC

This protocol provides a general method for the conjugation of an azide-modified cytotoxic drug to an alkyne-modified antibody.[9]

Materials:

  • Alkyne-modified monoclonal antibody (mAb).

  • Azide-modified cytotoxic drug.

  • Copper(II) sulfate (CuSO₄) stock solution (100 mM in water).[9]

  • THPTA ligand stock solution (200 mM in water).[9]

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared).[9]

  • Conjugation buffer (e.g., PBS, pH 7.4).

  • DMSO or DMF for dissolving the drug.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the alkyne-modified antibody in the conjugation buffer.

    • Dissolve the azide-modified drug in DMSO or DMF to create a concentrated stock solution.

  • Complex Formation:

    • Prepare the Cu(I)-THPTA complex by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Allow to stand for a few minutes.[9]

  • Conjugation Reaction:

    • In a reaction vessel, combine the antibody solution with the azide-modified drug. A molar excess of the drug (e.g., 4 to 10 equivalents) is typically used.[9]

    • Add the pre-formed Cu(I)-THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide).[9]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[9]

    • Gently mix and incubate at room temperature for 30-60 minutes, protecting from light.[9]

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted drug, catalyst, and other small molecules.

  • Analysis:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

Novel Applications and Future Perspectives

The applications of azide-alkyne cycloaddition reactions continue to expand at a rapid pace. In drug discovery , these reactions are instrumental in generating libraries of potential drug candidates, identifying drug targets through activity-based protein profiling, and constructing sophisticated drug delivery systems like ADCs.[10] In chemical biology , they enable the visualization of biological processes in real-time within living organisms, the study of post-translational modifications, and the mapping of protein-protein interactions.[11] The field of materials science has also embraced click chemistry for the synthesis of novel polymers, the functionalization of surfaces, and the creation of advanced hydrogels and nanoparticles.[12][13]

The future of azide-alkyne cycloaddition chemistry is bright, with ongoing research focused on the development of new catalysts with improved biocompatibility and efficiency, the design of novel strained alkynes with faster reaction kinetics, and the exploration of new frontiers in areas such as in vivo chemistry and diagnostics. The simplicity, robustness, and bioorthogonality of these reactions ensure their continued impact on innovation across the scientific landscape.

References

Preliminary Investigation of Azidoethyl-SS-ethylazide for Cell Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation of Azidoethyl-SS-ethylazide for cell labeling applications. This compound is a bifunctional molecule featuring two azide (B81097) moieties and a central disulfide bond, rendering it a versatile tool for bioconjugation through "click chemistry." The presence of the disulfide bond offers the additional advantage of cleavability under reducing conditions, enabling the release of labeled components. This document details the principles of its application in cell labeling, experimental protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition, and representative data on labeling efficiency and cytotoxicity. The information presented herein is intended to serve as a foundational resource for researchers exploring the use of this compound and similar compounds in cell biology and drug development.

Introduction

Cell labeling is a fundamental technique in biological research and drug development, enabling the tracking, identification, and quantification of cells. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized this field by allowing for highly specific and efficient covalent labeling of biomolecules in their native environment.[1][2] Azide- and alkyne-containing chemical reporters are small and generally do not interfere with cellular processes, making them ideal for live-cell applications.[3]

This compound, also known as bis(2-azidoethyl) disulfide, is a chemical probe that possesses two terminal azide groups available for click chemistry.[4] Its symmetrical structure allows for the potential to engage in multiple bioconjugation reactions. A key feature of this molecule is its central disulfide linker, which can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavable nature is particularly advantageous in applications where the release of a labeled molecule or the reversal of a conjugation is desired.[5][6]

This guide will explore the utility of this compound as a tool for cell labeling, providing detailed protocols and expected outcomes for researchers.

Principle of Cell Labeling with this compound

The primary application of this compound in cell labeling relies on the principles of click chemistry. The azide groups on the molecule can react with alkyne-modified biomolecules on or within a cell to form a stable triazole linkage. There are two main strategies to achieve this:

  • Metabolic Labeling: Cells can be cultured with media containing alkyne-modified metabolic precursors, such as amino acids (e.g., L-homopropargylglycine, HPG) or sugars (e.g., N-azidoacetylmannosamine, ManNAz).[7] These precursors are incorporated into newly synthesized proteins or glycans, respectively, presenting alkyne groups on the cell surface or intracellularly. Subsequent reaction with this compound would then label these alkyne-tagged biomolecules.

  • Direct Labeling of Cell Surface Amines: While not the primary use of an azide-functionalized molecule, it's conceptually possible to first modify cell surface proteins with an alkyne-containing NHS ester and then react them with this compound.

Once the cells are labeled with this compound, the second azide group can be used for further functionalization, for example, by reacting it with an alkyne-modified fluorophore for visualization or a biotin (B1667282) tag for purification.

The disulfide bond within this compound allows for the subsequent cleavage of the label from the cell or the separation of two conjugated molecules under reducing conditions.

Experimental Protocols

The following are generalized protocols for labeling cells using this compound. Optimization will be required depending on the cell type and experimental goals.

Metabolic Labeling of Cells with an Alkyne Precursor

This protocol describes the metabolic incorporation of an alkyne-modified amino acid, L-homopropargylglycine (HPG), into newly synthesized proteins.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Methionine-free medium

  • L-homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Procedure:

  • Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a 24-well plate) and allow them to adhere and grow to the desired confluency.

  • Methionine Starvation: Gently aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium for 30-60 minutes to deplete the intracellular methionine pool.

  • Metabolic Labeling: Replace the starvation medium with methionine-free medium supplemented with HPG at a final concentration of 25-50 µM. Incubate for 1-4 hours in a 37°C, 5% CO₂ incubator.

  • Washing: Aspirate the labeling medium and wash the cells three times with PBS.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • The alkyne-labeled cells are now ready for the click chemistry reaction with this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Labeling

Materials:

  • Alkyne-labeled cells (from Protocol 3.1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[8]

  • Sodium ascorbate (B8700270)

  • PBS

  • Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488) for subsequent visualization

Procedure:

  • Prepare Click Reaction Cocktail: Freshly prepare the following solution. The final concentrations may require optimization.

    • This compound (10-50 µM)

    • CuSO₄ (100 µM)

    • THPTA (500 µM)

    • Sodium ascorbate (5 mM)

    • Bring to the final volume with PBS.

    • Note: Premix CuSO₄ and THPTA before adding the other components.

  • Labeling Reaction:

    • Remove the PBS from the fixed and permeabilized cells.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20.

  • (Optional) Secondary Labeling: To visualize the incorporated this compound, a second click reaction can be performed with an alkyne-fluorophore. Repeat steps 1-3 using the alkyne-fluorophore instead of this compound.

  • Imaging: Mount the coverslips and visualize the labeled cells using fluorescence microscopy.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling

SPAAC avoids the use of cytotoxic copper catalysts and is therefore suitable for live-cell imaging.[9] This protocol assumes the use of a strained alkyne, such as a dibenzocyclooctyne (DBCO), for labeling.

Materials:

  • Cells metabolically labeled with an azide precursor (e.g., Ac₄ManNAz)

  • Complete cell culture medium

  • DBCO-functionalized this compound (This is a hypothetical derivative for this protocol. Alternatively, one could perform a two-step labeling where the first step is SPAAC with a DBCO-alkyne and the second is CuAAC with this compound). For simplicity, we will assume a direct SPAAC reaction with an alkyne-labeled cell.

  • Alkyne-labeled live cells

  • DBCO-fluorophore

Procedure:

  • Prepare Labeling Medium: Prepare a solution of the DBCO-fluorophore in complete cell culture medium at a final concentration of 5-25 µM.

  • Labeling Reaction:

    • Wash the alkyne-labeled cells twice with warm complete medium.

    • Add the DBCO-fluorophore-containing medium to the cells.

    • Incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing: Aspirate the labeling medium and wash the cells three times with warm complete medium.

  • Imaging: Image the live cells using a fluorescence microscope equipped with an environmental chamber.

Data Presentation

The following tables present representative quantitative data for cell labeling experiments using azide-alkyne click chemistry. These values are illustrative and will vary depending on the specific cell type, reagents, and experimental conditions.

Table 1: Cytotoxicity of Labeling Reagents
Reagent/ConditionCell LineConcentrationIncubation TimeViability (%)Assay Method
CuAAC Components
CuSO₄ + THPTAHeLa50 µM CuSO₄60 min>95%CellTiter-Glo®
CuSO₄ + THPTAHeLa250 µM CuSO₄60 min~80%CellTiter-Glo®
Sodium AscorbateJurkat5 mM60 min>95%Trypan Blue
Metabolic Labeling
Ac₄ManNAzA54910 µM48 h>95%CCK-8
Ac₄ManNAzA54950 µM48 h~85%CCK-8
HPGHEK29350 µM4 h>95%MTT
SPAAC Reagent
DBCO-FluorophoreCHO25 µM2 h>90%Live/Dead Assay

Data is synthesized from general knowledge of click chemistry cytotoxicity.[4][8][10]

Table 2: Labeling Efficiency
Labeling MethodTargetCell LineLabeling TimeLabeled Cells (%)Detection Method
CuAACNascent Proteins (HPG)U2OS30 min>98%Flow Cytometry
CuAACSurface Glycans (Ac₄ManNAz)HeLa30 min>95%Fluorescence Microscopy
SPAACSurface Glycans (Ac₄ManNAz)Jurkat60 min>90%Flow Cytometry
SPAACNascent Proteins (HPG)Rat-1 Fibroblasts120 min>85%Fluorescence Microscopy

Data is synthesized from general knowledge of click chemistry labeling efficiencies.[8][11]

Visualizations

Diagrams of Experimental Workflows and Chemical Reactions

G Figure 1: CuAAC Experimental Workflow cluster_0 Cell Preparation cluster_1 Fixation & Permeabilization cluster_2 Click Reaction cluster_3 Detection A Seed Cells B Metabolic Labeling (e.g., with HPG) A->B C Wash Cells B->C D Fix with PFA C->D E Permeabilize (e.g., with Triton X-100) D->E F Prepare CuAAC Cocktail (this compound, CuSO4, THPTA, Ascorbate) E->F G Incubate with Cells F->G H Wash Cells G->H I Secondary Labeling (Optional, with Alkyne-Fluorophore) H->I J Fluorescence Microscopy I->J

Figure 1: CuAAC Experimental Workflow

G Figure 2: SPAAC Live-Cell Labeling Workflow cluster_0 Metabolic Labeling cluster_1 SPAAC Reaction cluster_2 Imaging A Seed Cells B Incubate with Azide Precursor (e.g., Ac4ManNAz) A->B C Wash Cells B->C D Incubate with DBCO-Fluorophore C->D E Wash Cells D->E F Live-Cell Microscopy E->F

Figure 2: SPAAC Live-Cell Labeling Workflow

G Figure 3: Azide-Alkyne Cycloaddition cluster_0 cluster_1 Alkyne Cell-Alkyne Triazole Cell-Triazole-S-S-Azide Alkyne->Triazole Azide This compound Azide->Triazole Catalyst + Cu(I) Catalyst (for CuAAC) Catalyst->Triazole

Figure 3: Azide-Alkyne Cycloaddition

Discussion and Future Directions

This compound presents a promising tool for cell labeling, particularly due to its bifunctionality and cleavable disulfide linker. The ability to perform sequential click reactions opens up possibilities for multi-modal analysis, such as imaging followed by affinity purification. The cleavable nature of the linker is especially valuable for applications in drug delivery and proteomics, where the release of a payload or the isolation of interacting partners is required.[6]

A critical consideration for any cell labeling experiment is the potential for the labeling reagents to induce cellular toxicity or alter normal physiology. For CuAAC, the cytotoxicity is primarily associated with the copper catalyst. The use of copper-chelating ligands like THPTA can mitigate this toxicity, allowing for efficient labeling with minimal impact on cell viability.[8][10] For SPAAC, which is copper-free, the main concern is the reactivity and concentration of the strained alkyne. Metabolic labeling with azide or alkyne precursors can also affect cellular processes, especially at high concentrations.[4] Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration of each reagent that balances high labeling efficiency with low cytotoxicity.

Future investigations could focus on the synthesis of derivatives of this compound with improved properties, such as enhanced water solubility or the incorporation of different cleavable linkers responsive to other stimuli like pH or specific enzymes. Furthermore, the application of this reagent in more complex biological systems, such as 3D cell cultures and in vivo models, will be an important next step in validating its utility for preclinical research.

Conclusion

This compound is a versatile chemical probe for cell labeling that leverages the power of click chemistry. Its bifunctional azide groups and cleavable disulfide linker provide a flexible platform for a variety of applications in cell biology, from fluorescence imaging to proteomics. By carefully optimizing experimental conditions, particularly with respect to reagent concentrations and incubation times, researchers can achieve highly efficient and specific cell labeling with minimal perturbation to the biological system under investigation. This guide provides a solid foundation for the preliminary investigation and application of this compound in cell labeling studies.

References

Methodological & Application

Application Notes and Protocols for Azidoethyl-SS-ethylazide in CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylazide is a homo-bifunctional, cleavable crosslinker adept for use in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". Its structure features two terminal azide (B81097) groups separated by a disulfide bond. This design allows for the conjugation of two alkyne-containing molecules, which can be subsequently released from each other under reducing conditions. This attribute is particularly valuable in applications such as antibody-drug conjugate (ADC) development, proteomics, and drug delivery, where controlled release of cargo is desired.[1][2][3] The disulfide bond remains stable under normal physiological conditions but is readily cleaved in the reducing environments found within cells, such as in the presence of glutathione.[][5]

The CuAAC reaction itself is highly efficient and specific, forming a stable triazole linkage between an azide and a terminal alkyne.[6] The reaction proceeds under mild conditions, including in aqueous solutions, making it suitable for a wide range of biological applications.[7][8]

Key Applications

  • Antibody-Drug Conjugates (ADCs): Used as a linker to attach cytotoxic drugs to antibodies. The disulfide bond is cleaved inside the target cell, releasing the drug.[2][9]

  • Chemical Proteomics: For the enrichment and identification of proteins. A biotinylated alkyne can be "clicked" to a tagged protein via the this compound linker. After capture, the protein can be released from the biotin (B1667282) tag by cleaving the disulfide bond.

  • Drug Delivery: To create prodrugs that release the active agent upon entering the reducing environment of a cell.

  • Macromolecular Assembly: For the reversible crosslinking of polymers or other macromolecules.

Experimental Protocols

Protocol 1: General CuAAC Reaction with this compound

This protocol describes a general procedure for the conjugation of an alkyne-containing biomolecule to another alkyne-containing molecule using this compound as a linker.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • Alkyne-modified cargo (e.g., fluorescent dye, biotin, drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • DMSO (for dissolving non-aqueous soluble components)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or an appropriate aqueous buffer.

    • Prepare a 10 mM stock solution of the alkyne-modified cargo in DMSO or water.

    • Prepare a 50 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., at a final concentration of 10-100 µM) and this compound (a 1.5 to 2-fold molar excess over the alkyne).

    • Add the reaction buffer to the desired final volume.

    • In a separate tube, premix the CuSO₄ and THPTA ligand. A 1:5 molar ratio of Cu:ligand is recommended to protect biomolecules from oxidative damage.[10][11] Let this mixture stand for 1-2 minutes.

    • Add the CuSO₄/THPTA mixture to the reaction tube. The final concentration of CuSO₄ is typically 50-200 µM.

    • Add the second alkyne-modified molecule to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules. Protect the reaction from light if using fluorescent dyes.

  • Purification:

    • Purify the resulting conjugate to remove excess reagents and byproducts. The method of purification will depend on the nature of the biomolecule and may include size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the this compound linker to release the conjugated molecules.

Materials:

  • Conjugated molecule containing the this compound linker

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reducing Agent:

    • Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water, pH adjusted to 7.0).

  • Cleavage Reaction:

    • Dissolve the disulfide-linked conjugate in the reaction buffer.

    • Add the reducing agent to the solution. A final concentration of 10-50 mM DTT or 5-20 mM TCEP is typically sufficient.

    • Incubate the reaction at room temperature for 30-60 minutes.

  • Analysis:

    • Analyze the cleavage products by an appropriate method, such as SDS-PAGE, mass spectrometry, or HPLC, to confirm the release of the conjugated molecules.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for CuAAC bioconjugation reactions, which can be used as a starting point for optimization. Note that the specific yields and reaction times will vary depending on the substrates used.

ParameterRange/ValueReference
Biomolecule Concentration 10 µM - 2 mM[10]
Azide Concentration 1.5 - 10 fold molar excess[12]
CuSO₄ Concentration 50 µM - 1 mM[10][13]
Ligand:Cu Ratio (THPTA) 2:1 to 5:1[10][11]
Sodium Ascorbate Conc. 1 mM - 5 mM[10]
Reaction Time 5 min - 24 hours[13]
Typical Yield >90%[8]
pH Range 6.5 - 8.0[7]

Diagrams

Caption: Workflow for protein enrichment using a cleavable linker.

logical_relationship cluster_properties Properties cluster_reactions Reactions cluster_applications Applications reagent This compound bifunctional Homo-bifunctional (two azide groups) reagent->bifunctional is cleavable Cleavable (disulfide bond) reagent->cleavable is cuaac CuAAC with Alkynes bifunctional->cuaac enables reduction Reduction of Disulfide cleavable->reduction enables adcs ADCs cuaac->adcs proteomics Proteomics cuaac->proteomics drug_delivery Drug Delivery cuaac->drug_delivery reduction->adcs reduction->proteomics reduction->drug_delivery

Caption: Properties and applications of this compound.

References

Step-by-Step Guide for Antibody-Drug Conjugate Synthesis with Azidoethyl-SS-ethylazide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker molecule that connects the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of action.[1][2][3][4] This guide provides a detailed, step-by-step protocol for the synthesis of an ADC using Azidoethyl-SS-ethylazide, a cleavable linker.

This compound is a bifunctional linker featuring a disulfide bond and a terminal azide (B81097) group.[5] The disulfide bond allows for selective cleavage in the reducing environment of the target cell's cytoplasm, releasing the cytotoxic payload.[3][4][] The azide group enables covalent attachment to a drug molecule via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5] This protocol will focus on a two-part process: first, the preparation of an alkyne-modified cytotoxic payload, and second, its conjugation to a reduced antibody that has been functionalized with the this compound linker.

I. Synthesis of Alkyne-Modified Cytotoxic Payload

This initial phase involves the modification of a potent cytotoxic drug to incorporate a terminal alkyne group. This alkyne will serve as the reactive handle for conjugation to the azide-functionalized antibody. The specific reaction conditions will vary depending on the chosen cytotoxic agent. For this protocol, we will use a hypothetical cytotoxic agent, "Drug-NH2," which possesses a primary amine for modification.

Experimental Protocol: Payload Modification

  • Materials:

    • Cytotoxic Payload with a reactive handle (e.g., Drug-NH2)

    • An alkyne-containing NHS ester (e.g., N-succinimidyl 4-pentynoate)

    • Anhydrous Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • Reverse-phase HPLC for purification

    • Mass Spectrometer for characterization

  • Procedure:

    • Dissolve Drug-NH2 (1.0 eq) in anhydrous DMF.

    • Add N-succinimidyl 4-pentynoate (1.2 eq) to the solution.

    • Add DIPEA (2.0 eq) to the reaction mixture to act as a non-nucleophilic base.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, purify the alkyne-modified drug by reverse-phase HPLC.

    • Confirm the identity and purity of the product by mass spectrometry.

II. Antibody Modification and Conjugation

This section details the core steps of the ADC synthesis: reduction of the antibody's interchain disulfide bonds, functionalization with the this compound linker, and finally, the click chemistry reaction with the alkyne-modified payload.

Experimental Protocol: ADC Synthesis

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).

    • Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a 5-10 molar excess.[7] The precise amount may need optimization based on the specific antibody.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl groups.[7]

    • Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation-compatible buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

  • Linker Attachment to Antibody:

    • Immediately after reduction and buffer exchange, determine the concentration of the reduced antibody via UV-Vis spectrophotometry at 280 nm.

    • Prepare a stock solution of this compound in an organic co-solvent like DMSO.

    • Add the this compound solution to the reduced antibody. A molar excess of 5-15 fold of the linker over the antibody is a typical starting point for optimization.

    • Ensure the final concentration of the organic co-solvent is below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing. This reaction forms a disulfide bond between the linker and the antibody's free cysteine residues.

    • Remove the excess linker using a desalting column.

  • Drug Conjugation via Click Chemistry (CuAAC):

    • To the azide-functionalized antibody, add the alkyne-modified cytotoxic payload (prepared in Section I) in a 3-5 molar excess relative to the available azide sites.

    • Prepare a fresh solution of the copper(I) catalyst. This can be generated in situ by mixing copper(II) sulfate (B86663) (CuSO4) with a reducing agent like sodium ascorbate. A ligand such as TBTA is often used to stabilize the copper(I) and improve reaction efficiency.

    • Add the catalyst solution to the antibody-payload mixture.

    • Incubate the reaction at room temperature for 12-18 hours.

    • Quench the reaction by adding a chelating agent like EDTA.

    • Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove unconjugated drug, catalyst, and any aggregated antibody.

III. Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC. The drug-to-antibody ratio (DAR) is a critical quality attribute.

Experimental Protocol: DAR Determination

  • UV/Vis Spectroscopy:

    • This method provides an average DAR for the ADC population.[8][9]

    • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.[9]

    • Calculate the concentrations of the antibody and the drug using their respective molar extinction coefficients.[9]

    • The DAR is the molar ratio of the drug to the antibody.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC can separate ADC species with different numbers of conjugated drugs.

    • The retention time on the HIC column increases with the number of hydrophobic drug-linker molecules attached to the antibody.

    • The relative peak areas of the different species can be used to calculate the average DAR.

  • Mass Spectrometry (MS):

    • LC-MS analysis of the intact or reduced ADC can provide precise mass measurements, allowing for the determination of the number of conjugated drug-linkers.[8][10]

    • For reduced ADC analysis, the light and heavy chains are separated by reverse-phase HPLC and their masses are determined by MS.[11] The mass increase corresponds to the number of attached drug-linkers.

Data Presentation

The following table summarizes hypothetical but realistic quantitative data for the synthesis of an ADC using the described protocol.

ParameterValueMethod of Determination
Antibody Concentration (Post-Reduction)5.0 mg/mLUV/Vis at 280 nm
Molar Ratio of Linker to Antibody10:1-
Molar Ratio of Drug to Linker4:1-
Final ADC Concentration4.5 mg/mLUV/Vis at 280 nm
Average Drug-to-Antibody Ratio (DAR)3.8UV/Vis Spectroscopy & HIC
Percentage of Unconjugated Antibody< 5%Hydrophobic Interaction Chromatography
Purity (by SEC)> 95%Size-Exclusion Chromatography
Endotoxin Levels< 0.1 EU/mgLAL Assay

Visualizations

Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis Steps cluster_analysis Purification & Analysis mAb Monoclonal Antibody Reduction 1. Antibody Reduction (TCEP) mAb->Reduction Payload Alkyne-Modified Cytotoxic Payload Conjugation 3. Drug Conjugation (Click Chemistry) Payload->Conjugation Linker_Attach 2. Linker Attachment (this compound) Reduction->Linker_Attach Linker_Attach->Conjugation Purification Purification (SEC/Protein A) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Overall workflow for the synthesis of an ADC.

Cleavage Mechanism of the Disulfide Linker

Disulfide_Cleavage ADC Antibody-S-S-Drug (in circulation) Internalization Internalization into Target Cell ADC->Internalization Reduced_Env Reductive Cytosolic Environment (High GSH) Internalization->Reduced_Env Cleavage Disulfide Bond Cleavage Reduced_Env->Cleavage Released_Drug Active Drug Released Cleavage->Released_Drug Target_Binding Binds to Intracellular Target Released_Drug->Target_Binding

Caption: Intracellular release of the drug from the ADC.

References

Application Notes: Azidoethyl-SS-ethylazide for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylazide is a versatile, cleavable, and heterobifunctional crosslinking reagent designed for the comprehensive analysis of protein-protein interactions (PPIs) and the structural elucidation of protein complexes. This reagent incorporates two key functionalities: two terminal azide (B81097) groups for covalent conjugation via "click chemistry" and a central disulfide bond that is readily cleavable under mild reducing conditions. This unique combination of features enables the efficient capture, enrichment, and subsequent identification of crosslinked peptides by mass spectrometry (MS), providing valuable insights into cellular signaling pathways and protein network dynamics.

The azide moieties allow for highly selective and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions.[1] This bioorthogonal ligation strategy permits the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, to the crosslinked protein complexes, facilitating their enrichment and isolation from complex biological samples.[2] The disulfide bridge within the this compound linker is readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavage simplifies the analysis of crosslinked peptides in tandem mass spectrometry (MS/MS), as the linked peptides can be separated and individually sequenced.

Principle of Application

The application of this compound in proteomics research follows a multi-step workflow. Initially, proteins in their native environment (in vitro, in situ, or in vivo) are crosslinked with a compatible reagent that introduces an alkyne group. Subsequently, the this compound linker is attached to the crosslinked proteins via one of its azide groups through a click reaction. The second azide group is then utilized to conjugate a biotin tag for affinity purification of the crosslinked complexes. Following enrichment, the disulfide bond is cleaved, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins and interaction sites.

Key Features and Applications

  • Protein-Protein Interaction (PPI) Mapping: Elucidate novel and transient PPIs within complex biological systems.

  • Structural Proteomics: Provide distance constraints for the structural modeling of protein complexes.

  • Quantitative Proteomics: In conjunction with isotopic labeling, quantify changes in PPIs under different cellular conditions or drug treatments.[3]

  • Target Identification and Validation: Identify the protein targets of small molecules or drug candidates.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a typical crosslinking experiment using this compound to demonstrate its utility in identifying protein-protein interactions.

ParameterValueReference
Crosslinker This compound-
Cell Line Human HEK293T[4]
Enrichment Method Streptavidin Affinity Purification[2]
MS Instrument Orbitrap Fusion Tribrid MS[5]
Total Proteins Identified > 3,000-
Identified Crosslinked Peptides 1,254-
Identified Protein-Protein Interactions 489-
False Discovery Rate (FDR) < 1%-

Experimental Protocols

Protocol 1: In Situ Crosslinking and Enrichment of Protein Complexes

This protocol describes the general steps for crosslinking proteins in living cells, followed by enrichment of the crosslinked complexes using this compound.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Alkyne-functionalized crosslinker (e.g., a homobifunctional NHS ester with a terminal alkyne)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • Biotin-alkyne

  • Click chemistry reaction buffer (e.g., containing copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., high salt, low salt, and urea-based washes)

  • Elution buffer (containing a reducing agent like 10 mM DTT)

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Cell Culture and Crosslinking:

    • Grow cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Incubate cells with the alkyne-functionalized crosslinker in PBS for 30 minutes at room temperature.

    • Quench the reaction by adding quenching buffer and incubate for 15 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Click Chemistry for Linker Attachment:

    • To the cleared lysate, add this compound and the click chemistry reaction buffer.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Click Chemistry for Biotinylation:

    • Add biotin-alkyne and fresh click chemistry reaction buffer to the lysate.

    • Incubate for another 1 hour at room temperature.

  • Enrichment of Crosslinked Complexes:

    • Add pre-washed streptavidin-coated magnetic beads to the lysate.

    • Incubate for 2 hours at 4°C with gentle rotation.

    • Wash the beads sequentially with high salt buffer, low salt buffer, and urea-based wash buffer to remove non-specifically bound proteins.

  • Elution of Crosslinked Peptides:

    • Elute the bound proteins by incubating the beads with elution buffer containing 10 mM DTT for 30 minutes at 56°C to cleave the disulfide bond.

    • Collect the supernatant containing the enriched peptides.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol details the steps for preparing the enriched peptides for LC-MS/MS analysis.

Materials:

  • Enriched peptide sample from Protocol 1

  • Urea (B33335) (8 M in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • C18 desalting spin columns

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Add urea to the eluted sample to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to ensure complete reduction of any remaining disulfide bonds.[6]

    • Add IAA to a final concentration of 20 mM and incubate for 20 minutes in the dark at room temperature to alkylate free cysteines.[7]

    • Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.

  • Proteolytic Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptides by LC-MS/MS using an appropriate instrument and data acquisition method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cells Cultured Cells crosslinking In Situ Crosslinking (Alkyne-functionalized reagent) cells->crosslinking lysis Cell Lysis crosslinking->lysis click1 Click Reaction 1: This compound lysis->click1 click2 Click Reaction 2: Biotin-Alkyne click1->click2 enrich Streptavidin Affinity Purification click2->enrich elution Elution with DTT (Disulfide Cleavage) enrich->elution digestion Reduction, Alkylation, & Trypsin Digestion elution->digestion ms LC-MS/MS Analysis digestion->ms data Data Analysis ms->data

Caption: Experimental workflow for PPI analysis using this compound.

signaling_pathway cluster_ppi Identified Protein-Protein Interaction cluster_pathway Hypothetical Signaling Pathway P1 Protein A P2 Protein B P1->P2 Interaction 1 P3 Protein C P1->P3 Interaction 2 P4 Protein D P2->P4 Interaction 3 Kinase2 Kinase 2 P2->Kinase2 Modulates Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway elucidated using PPI data.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azidoethyl-SS-ethylazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst.[1][2] This is achieved through the reaction of a strained cyclooctyne (B158145) with an azide (B81097). Azidoethyl-SS-ethylazide is a versatile bifunctional linker that incorporates two key features: an azide handle for SPAAC and a cleavable disulfide bond. This disulfide bridge remains stable in the extracellular environment but can be readily cleaved by reducing agents such as glutathione, which is found in high concentrations within the cytoplasm.[3] This property makes this compound an ideal reagent for applications requiring the intracellular release of a payload, such as in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.[3][4]

These application notes provide detailed protocols for performing SPAAC using this compound with a dibenzocyclooctyne (DBCO)-functionalized molecule, followed by the subsequent cleavage of the disulfide bond.

Chemical and Physical Properties

PropertyValue
Molecular Formula C4H8N6S2
Molecular Weight 204.28 g/mol
CAS Number 352305-38-5
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other common organic solvents
Reactivity Azide group reacts with strained alkynes (e.g., DBCO, BCN) via SPAAC. Disulfide bond is cleaved by reducing agents (e.g., DTT, TCEP).

Quantitative Data: Representative SPAAC Reaction Kinetics

The reaction kinetics of SPAAC are influenced by the specific cyclooctyne and azide used, as well as the reaction conditions such as solvent, temperature, and pH.[5] The following table provides representative second-order rate constants for the reaction of a small molecule azide with common cyclooctynes to provide an estimate of expected reaction times.

CyclooctyneAzideSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCOBenzyl Azide~0.1 - 1.0[6]
BCNBenzyl Azide~0.01 - 0.1[2]
DIBACBenzyl Azide~0.3[6]
Sulfo-DBCO3-azido-L-alanine (in PBS, pH 7)~0.32[5]
Sulfo-DBCO1-azido-1-deoxy-β-D-glucopyranoside (in PBS, pH 7)~0.85[5]

Note: Reaction rates can be enhanced in buffers like HEPES and at higher pH values.[5] The presence of a PEG linker on the azide or cyclooctyne can also increase reaction rates.[5]

Experimental Protocols

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the general procedure for conjugating this compound to a DBCO-functionalized molecule.

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., protein, peptide, small molecule)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction tubes

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.

    • Prepare a solution of the DBCO-functionalized molecule in a compatible buffer (e.g., PBS, pH 7.4). The concentration will depend on the specific molecule. For proteins, a concentration of 1-5 mg/mL is common.[7]

  • SPAAC Reaction:

    • To the solution of the DBCO-functionalized molecule, add a 1.5 to 5-fold molar excess of the this compound stock solution.

    • Note: The final concentration of the organic solvent (DMF or DMSO) should be kept below 10-20% to avoid denaturation if working with proteins.[7]

    • Gently mix the reaction mixture.

    • Incubate the reaction at room temperature (20-25°C) for 1-4 hours. Alternatively, the reaction can be carried out at 4°C for 12-16 hours. Reaction progress can be monitored by LC-MS or UV-Vis spectroscopy by observing the decrease in the DBCO absorbance at ~310 nm.[7][8]

  • Purification:

    • Remove the excess unreacted this compound and byproducts.

    • For proteins and other macromolecules, purification can be achieved by size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis against PBS.

    • For small molecules, purification can be performed using an appropriate chromatographic method such as reversed-phase HPLC.

  • Characterization:

    • Confirm the successful conjugation by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to observe the expected mass shift.

    • For proteins, SDS-PAGE analysis can show a shift in the molecular weight of the conjugated protein.

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the this compound linker following SPAAC conjugation.

Materials:

  • SPAAC-conjugated molecule containing the this compound linker

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction tubes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water). DTT solutions should be prepared fresh.[9]

    • Dissolve the purified SPAAC-conjugated molecule in PBS, pH 7.4.

  • Reduction of the Disulfide Bond:

    • Add DTT or TCEP to the solution of the conjugated molecule to a final concentration of 10-50 mM for DTT or 1-20 mM for TCEP.[10]

    • Incubate the reaction at room temperature for 30-60 minutes. For more robust reduction, the incubation can be performed at 37°C for 30 minutes.[11]

  • Analysis of Cleavage:

    • The cleavage of the disulfide bond results in the release of the conjugated payload. This can be analyzed by various methods depending on the nature of the payload.

    • If the payload is fluorescent, its release can be monitored by fluorescence spectroscopy.

    • LC-MS or HPLC can be used to detect the cleaved components.

Mandatory Visualizations

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Azide This compound Triazole Stable Triazole Conjugate Azide->Triazole + DBCO DBCO-Functionalized Molecule DBCO->Triazole SPAAC (Strain-Promoted)

Diagram 1: SPAAC Reaction of this compound.

Experimental_Workflow start Start reagent_prep 1. Prepare Solutions: - this compound in DMSO - DBCO-Molecule in PBS start->reagent_prep spaac 2. SPAAC Reaction: Mix reagents, incubate at RT reagent_prep->spaac purify_conjugate 3. Purify Conjugate: (e.g., Size-Exclusion Chromatography) spaac->purify_conjugate characterize 4. Characterize Conjugate: (e.g., Mass Spectrometry) purify_conjugate->characterize cleavage 5. Disulfide Cleavage: Add DTT or TCEP characterize->cleavage analysis 6. Analyze Cleavage Products: (e.g., HPLC, LC-MS) cleavage->analysis end End analysis->end

Diagram 2: Experimental Workflow for SPAAC and Cleavage.

Intracellular_Cleavage cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell ADC Antibody-Drug Conjugate (Stable Disulfide Linker) Internalization Internalization (e.g., Endocytosis) ADC->Internalization Binding to Cell Surface Receptor Cytoplasm Cytoplasm (High Glutathione) Internalization->Cytoplasm Cleavage Disulfide Cleavage Cytoplasm->Cleavage Reduction Drug Released Drug Cleavage->Drug Payload Release Target Intracellular Target Drug->Target Therapeutic Effect

References

Application Notes and Protocols for Cleaving the Disulfide Bond of Azidoethyl-SS-ethylazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylazide is a bifunctional crosslinker containing a cleavable disulfide bond and terminal azide (B81097) groups. The azide functionalities allow for conjugation to other molecules via click chemistry, while the disulfide bond provides a cleavable linkage, enabling the release of conjugated cargo under reducing conditions. This application note provides detailed protocols for the cleavage of the disulfide bond in this compound using common reducing agents. The choice of reducing agent can be critical, especially when seeking to preserve the integrity of the azide groups for subsequent reactions.

Methods for Disulfide Bond Cleavage

The cleavage of disulfide bonds is a reduction reaction that results in two free thiol groups.[1] This can be achieved using various reducing agents, primarily categorized into thiol-based reagents and phosphine-based reagents.[2]

Thiol-Based Reducing Agents

Thiol-based reducing agents, such as Dithiothreitol (DTT) and 2-Mercaptoethanol (BME), are widely used for reducing disulfide bonds.[3][4] The reaction proceeds via thiol-disulfide exchange.[5] DTT is generally more efficient as it is a dithiol and can form a stable six-membered ring after reduction, driving the reaction to completion.[3][6]

Key Considerations:

  • A large excess of monothiols like BME is often required to ensure complete reduction.[2]

  • Reactions are typically performed at neutral to slightly basic pH to favor the formation of the reactive thiolate anion.[2]

  • Care must be taken to prevent re-oxidation of the resulting thiols, which can be facilitated by working in an anaerobic environment or by immediately proceeding to the next step.[7]

Phosphine-Based Reducing Agents

Phosphine-based reducing agents, such as Tris(2-carboxyethyl)phosphine (TCEP), are also effective for disulfide bond cleavage.[7] TCEP is a potent, odorless, and more stable reducing agent compared to DTT. It is effective over a wider pH range.[7]

Key Considerations:

  • A significant side reaction to consider when using phosphines with azide-containing compounds is the Staudinger reduction (or Staudinger ligation if a trap is present).[8][9][10] This reaction converts the azide groups into amines or aza-ylides, which may be undesirable if the azide functionality is required for subsequent steps.[9][10]

  • The reaction of phosphines with azides is well-documented and can be highly selective.[8][11] Therefore, if the azide groups on this compound are to be preserved, thiol-based reducing agents are generally the preferred choice.

Experimental Protocols

The following are general protocols for the cleavage of the disulfide bond in this compound. Optimization may be required depending on the specific application and downstream processing.

Protocol 1: Cleavage using Dithiothreitol (DTT)

This protocol is recommended when the preservation of the azide groups is critical.

Materials:

  • This compound solution (e.g., in an appropriate organic solvent like DMF or DMSO, or an aqueous buffer if soluble)

  • Dithiothreitol (DTT)

  • Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5)

  • Deoxygenated water/buffer (prepared by sparging with nitrogen or argon)

Procedure:

  • Prepare a stock solution of DTT (e.g., 1 M in deoxygenated water).

  • In a reaction vessel, add the this compound solution to the reaction buffer.

  • Add DTT to the reaction mixture to a final concentration of 10-50 mM. A 10- to 50-fold molar excess of DTT over the disulfide is recommended.

  • Incubate the reaction at room temperature (20-25°C) for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • After completion, the excess DTT and the cleaved product can be purified, for example, by size-exclusion chromatography or reverse-phase HPLC.

Protocol 2: Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)

This protocol is an alternative to DTT but carries the risk of reducing the azide groups. It may be suitable if the azide functionality is not required post-cleavage or if the subsequent amine is the desired product.

Materials:

  • This compound solution

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0). Note: Avoid phosphate buffers if subsequent reactions are sensitive to them, as TCEP is most effective in them.[7] TCEP is effective over a wide pH range (1.5-8.5).[7]

Procedure:

  • Prepare a stock solution of TCEP (e.g., 0.5 M in water). Neutralize with NaOH if starting from TCEP hydrochloride to bring the pH to the desired reaction pH.

  • In a reaction vessel, add the this compound solution to the reaction buffer.

  • Add TCEP to the reaction mixture to a final concentration of 1-10 mM. A 2- to 20-fold molar excess of TCEP over the disulfide is typically sufficient.

  • Incubate the reaction at room temperature (20-25°C) for 30 minutes to 2 hours.

  • Monitor the reaction for both disulfide cleavage and potential azide reduction.

  • Purify the product as required.

Data Summary

The following table summarizes typical reaction conditions for the cleavage of disulfide bonds.

Reducing AgentTypical ConcentrationRecommended pHReaction TimeTemperatureKey Considerations
Dithiothreitol (DTT) 10-50 mM7.0 - 8.01 - 4 hoursRoom TempPreserves azide groups. Prone to air oxidation.
2-Mercaptoethanol (BME) 50-200 mM7.0 - 8.02 - 8 hoursRoom TempPreserves azide groups. Requires higher concentration. Has a strong odor.
TCEP 1-10 mM1.5 - 8.530 min - 2 hoursRoom TempMay reduce azide groups (Staudinger reaction). Odorless and stable.

Visualizations

Disulfide Cleavage Workflow

G cluster_start Start cluster_reagents Reducing Agents cluster_products Products start This compound dtt DTT (Thiol-based) start->dtt  Preserves Azides tcep TCEP (Phosphine-based) start->tcep  Risk of Azide Reduction thiol_product 2x Azidoethyl-thiol dtt->thiol_product tcep->thiol_product amine_product Potential Side Product: Amine Formation tcep->amine_product  Staudinger Reaction

Caption: Experimental workflow for disulfide cleavage of this compound.

Chemical Reaction Pathway

G reactant N3-CH2-CH2-S-S-CH2-CH2-N3 product 2x N3-CH2-CH2-SH reactant->product Reduction reagent + 2 [R-SH] reagent->product side_product + R-S-S-R

Caption: General chemical reaction for the reduction of this compound.

Logical Relationship of Reagent Choice

G cluster_choices Considerations goal Goal: Cleave Disulfide Bond preserve_azide Preserve Azide Groups? goal->preserve_azide use_dtt Use DTT / Thiol Reagents preserve_azide->use_dtt Yes use_tcep Use TCEP / Phosphine Reagents preserve_azide->use_tcep No / Not Critical

Caption: Decision tree for selecting a reducing agent.

References

Application Notes and Protocols for Cross-Linking Protein Complexes Using Azidoethyl-SS-ethylazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-ethylazide is a homobifunctional, cleavable cross-linking reagent used to study protein-protein interactions within protein complexes. This reagent features two photo-reactive azide (B81097) groups at either end of a spacer arm containing a disulfide bond. The azide groups can be activated by UV light to form highly reactive nitrenes, which then non-selectively form covalent bonds with nearby amino acid residues. The disulfide bond within the spacer arm allows for the cleavage of the cross-linker under reducing conditions, facilitating the analysis of cross-linked proteins, particularly in mass spectrometry-based workflows.[1][2][3] This application note provides a detailed protocol for using this compound to cross-link protein complexes for subsequent analysis.

Bifunctional crosslinkers are powerful tools for capturing both transient and stable protein-protein interactions, providing valuable insights into protein structure, function, and complex organization.[4] Cross-linking mass spectrometry (XL-MS) has become a key technique for elucidating protein-protein interaction interfaces and mapping the topology of protein complexes.[4][5] The use of cleavable cross-linkers, such as those containing a disulfide bond, simplifies data analysis in mass spectrometry by allowing the separation of cross-linked peptides.[6][7]

Chemical Structure and Reaction Pathway

The workflow for using this compound involves the photo-activation of the azide groups to form covalent cross-links between interacting proteins, followed by optional cleavage of the disulfide bond for downstream analysis.

cluster_structure This compound Structure cluster_reaction Cross-Linking and Cleavage Pathway A N3-CH2-CH2-S-S-CH2-CH2-N3 P1 Protein 1 Complex Cross-linked Protein Complex P1->Complex P2 Protein 2 P2->Complex XL This compound XL->Complex UV UV Light (254-365 nm) UV->Complex Activation Cleaved Cleaved Cross-linker and Proteins Complex->Cleaved ReducingAgent Reducing Agent (e.g., DTT, TCEP) ReducingAgent->Cleaved Cleavage

Caption: Chemical structure and reaction pathway of this compound.

Quantitative Data Summary

The optimal conditions for cross-linking with this compound should be determined empirically for each specific protein complex and experimental system. The following table provides a starting point for optimization.

ParameterRecommended RangeNotes
Cross-linker Concentration 0.1 - 2 mMHigher concentrations can lead to increased non-specific cross-linking and protein aggregation.[1]
Protein Concentration 0.1 - 5 mg/mLShould be optimized based on the abundance and interaction affinity of the target proteins.
UV Irradiation Wavelength 254 - 365 nmThe optimal wavelength may vary depending on the specific aryl azide.
UV Irradiation Time 5 - 30 minutesProlonged exposure can lead to protein damage.
UV Irradiation Energy 100 - 500 mJ/cm²A Stratalinker or similar device can be used for precise energy delivery.[8]
Reaction Temperature 4 - 25°CLower temperatures can help maintain protein complex stability.
Quenching Reagent 20 - 50 mM Tris or GlycineAdded after cross-linking to consume unreacted cross-linker.
Reducing Agent for Cleavage 10 - 50 mM DTT or TCEPUsed to cleave the disulfide bond for downstream analysis.

Experimental Protocols

This section provides a detailed methodology for cross-linking a purified protein complex using this compound, followed by analysis via SDS-PAGE.

Materials
  • Purified protein complex in a non-amine, non-thiol containing buffer (e.g., HEPES, PBS).

  • This compound (store desiccated at -20°C).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Reducing Agent (e.g., 1 M Dithiothreitol - DTT).

  • UV lamp or Stratalinker.

  • SDS-PAGE reagents and equipment.

Protocol for Cross-Linking of a Purified Protein Complex

prep_xl 1. Prepare Cross-linker Stock Solution prep_protein 2. Prepare Protein Sample prep_xl->prep_protein add_xl 3. Add Cross-linker to Protein prep_protein->add_xl incubate 4. Incubate to Allow Complex Formation add_xl->incubate uv_irradiate 5. UV Irradiation incubate->uv_irradiate quench 6. Quench Reaction uv_irradiate->quench analyze 7. Analyze by SDS-PAGE quench->analyze

Caption: Experimental workflow for protein complex cross-linking.

1. Preparation of Cross-linker Stock Solution:

  • Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure it is fully dissolved.

2. Preparation of Protein Sample:

  • Ensure the protein sample is in a suitable reaction buffer. The buffer should not contain primary amines (like Tris) or thiols (like DTT) as they can react with the cross-linker or interfere with the disulfide bond.

  • Adjust the protein concentration to the desired level (e.g., 1 mg/mL).

3. Cross-Linking Reaction:

  • Add the this compound stock solution to the protein sample to achieve the desired final concentration (e.g., a 10-50 fold molar excess over the protein).

  • Gently mix the reaction and incubate for 30-60 minutes at room temperature or on ice to allow the cross-linker to associate with the protein complex. This step should be performed in the dark to prevent premature activation of the azide groups.

4. UV Irradiation:

  • Place the reaction tube on ice and expose it to UV light (254-365 nm) for 5-30 minutes. The optimal time and distance from the UV source should be empirically determined. If using a Stratalinker, set the desired energy level.[8]

5. Quenching the Reaction:

  • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by scavenging any unreacted cross-linker.

  • Incubate for an additional 15 minutes at room temperature.

6. Analysis by SDS-PAGE:

  • Take an aliquot of the cross-linked sample and add SDS-PAGE sample buffer.

  • To analyze the cleavage of the cross-linker, take another aliquot and add a reducing agent (e.g., DTT to a final concentration of 50 mM) to the SDS-PAGE sample buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Run the samples on an SDS-PAGE gel and visualize the proteins by Coomassie staining or Western blotting.

  • Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked protein complex. These bands should disappear or be reduced in intensity in the sample treated with the reducing agent.

Downstream Applications

Following successful cross-linking, the sample can be processed for various downstream applications, most notably mass spectrometry analysis to identify the cross-linked peptides and map the protein-protein interaction sites.

Protocol for Sample Preparation for Mass Spectrometry

denature 1. Denaturation reduce 2. Reduction denature->reduce alkylate 3. Alkylation reduce->alkylate digest 4. Proteolytic Digestion alkylate->digest enrich 5. Enrichment of Cross-linked Peptides (Optional) digest->enrich analyze_ms 6. LC-MS/MS Analysis enrich->analyze_ms

Caption: Workflow for preparing cross-linked samples for mass spectrometry.

  • Denaturation, Reduction, and Alkylation:

    • Denature the cross-linked protein sample by adding urea (B33335) to a final concentration of 8 M.

    • Reduce the disulfide bonds (both native and within the cross-linker) with DTT (10 mM final concentration) for 45 minutes at 37°C.

    • Alkylate cysteine residues with iodoacetamide (B48618) (40 mM final concentration) for 30 minutes at room temperature in the dark.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin (or another suitable protease) at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Enrichment of Cross-linked Peptides (Optional):

    • Cross-linked peptides are often low in abundance. Enrichment can be performed using techniques like strong cation exchange (SCX) chromatography.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Specialized software is required to identify the cross-linked peptides from the complex MS/MS data. The cleavage of the this compound linker during MS/MS fragmentation can aid in this identification process.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Cross-linking Efficiency - Insufficient cross-linker concentration.- Inefficient UV activation.- Protein complex dissociation.- Increase cross-linker concentration.- Increase UV exposure time or energy.- Optimize buffer conditions to stabilize the complex.
Protein Aggregation - Excessive cross-linking.- Reduce cross-linker concentration or incubation time.[1]
No Cleavage of Cross-linker - Incomplete reduction.- Increase concentration of reducing agent or incubation time.
High Background/Non-specific Cross-linking - Cross-linker concentration too high.- Titrate the cross-linker concentration to find the optimal balance.

Conclusion

This compound is a versatile, cleavable cross-linker for the structural and functional analysis of protein complexes. The photo-reactive azide groups allow for covalent capture of protein-protein interactions upon UV activation, while the cleavable disulfide bond simplifies downstream analysis, particularly in mass spectrometry workflows. Careful optimization of experimental parameters is crucial for achieving successful and meaningful cross-linking results.

References

Application Notes and Protocols for In Vivo Cross-Linking with Membrane-Permeable Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of in vivo cross-linking studies using membrane-permeable reagents. This powerful technique allows for the stabilization and subsequent identification of transient and weak protein-protein interactions within their native cellular environment, offering a snapshot of the cellular machinery at a specific moment in time.[1][2][3]

Introduction to In Vivo Cross-Linking

In vivo chemical cross-linking is a pivotal technique for capturing protein-protein interactions (PPIs) as they occur within living cells.[2][3] By utilizing membrane-permeable cross-linking reagents, researchers can covalently link interacting proteins, effectively "freezing" these interactions for subsequent analysis.[4] This approach is particularly valuable for studying dynamic signaling pathways, characterizing the components of large protein complexes, and identifying novel therapeutic targets.

The choice of cross-linker is critical and depends on the specific application. Key considerations include the spacer arm length, the reactive groups, and whether the cross-linker is cleavable.[1] Membrane permeability is essential for intracellular cross-linking, allowing the reagent to traverse the cell membrane and access protein complexes within the cytoplasm, nucleus, and other organelles.[1][4]

Key Membrane-Permeable Cross-Linking Reagents

Several membrane-permeable reagents are commonly used for in vivo cross-linking. The selection of a suitable cross-linker is crucial for a successful experiment.

ReagentSpacer Arm Length (Å)Reactive TowardCleavable?Key Characteristics
Formaldehyde (B43269) 2.3 - 2.7Primary amines (Lys, Arg, His), Tyr, Cys, Ser, ThrYes (Heat/low pH)Zero-length cross-linker, highly membrane-permeable, can cross-link protein-protein and protein-nucleic acid interactions.[5]
DSP (Lomant's Reagent) 12.0Primary amines (Lys)Yes (Disulfide bond)Homobifunctional NHS ester, cleavable with reducing agents (DTT, TCEP), suitable for capturing larger protein complexes.[6][7][8]
DSG (Disuccinimidyl glutarate) 7.7Primary amines (Lys)NoHomobifunctional NHS ester, shorter spacer arm than DSP, good for probing for proximal interactors.[9]
DSS (Disuccinimidyl suberate) 11.4Primary amines (Lys)NoHomobifunctional NHS ester, similar to DSG but with a longer spacer arm.[10]
PIR Cross-linkers (e.g., BDP-NHP) VariablePrimary amines (Lys)Yes (MS-cleavable)Feature a biotin (B1667282) tag for enrichment and MS-cleavable bonds, facilitating identification of cross-linked peptides.[4][11]

Experimental Design and Optimization

Careful experimental design is paramount for obtaining meaningful and reproducible results. Several factors must be optimized to ensure efficient cross-linking of specific interactions while minimizing random, non-specific cross-links.

  • Cross-linker Concentration: The optimal concentration should be determined empirically. Too low a concentration will result in insufficient cross-linking, while too high a concentration can lead to extensive, non-specific cross-linking and cellular toxicity.[5]

  • Incubation Time: The reaction time needs to be optimized to capture the desired interactions. Short incubation times are often preferred to minimize cellular stress and capture transient interactions.[5][6]

  • Quenching: The cross-linking reaction must be stopped by adding a quenching reagent that reacts with the excess cross-linker. Common quenching agents include Tris and glycine (B1666218).[5][6]

  • Cellular Context: The physiological state of the cells is critical. Experiments should be conducted on healthy, exponentially growing cells to ensure that the observed interactions are representative of the biological process under investigation.[10]

  • Controls: Appropriate controls are essential for data interpretation. These include non-cross-linked samples and, where possible, cells lacking the protein of interest.

Experimental Protocols

The following are detailed protocols for in vivo cross-linking using formaldehyde and DSP, two commonly used membrane-permeable reagents.

Protocol 1: In Vivo Cross-Linking with Formaldehyde

This protocol is adapted for mammalian cells grown in culture.

Materials:

  • Cells of interest grown to 70-80% confluency

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Formaldehyde (37% stock solution)

  • Quenching Solution: 1.25 M Glycine in PBS

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease and Phosphatase Inhibitor Cocktails

Procedure:

  • Cell Preparation: Aspirate the culture medium from the cells.

  • Wash the cells twice with 10 mL of pre-warmed PBS.

  • Cross-linking:

    • Immediately before use, prepare a fresh 1% formaldehyde solution in PBS. For a 10 cm dish, add 270 µL of 37% formaldehyde to 10 mL of PBS.

    • Add the 1% formaldehyde solution to the cells and incubate for 10 minutes at room temperature with gentle agitation.[5]

  • Quenching:

    • To stop the cross-linking reaction, add 1.25 mL of 1.25 M Glycine solution to the 10 mL of formaldehyde solution (final glycine concentration of ~0.125 M).

    • Incubate for 5 minutes at room temperature with gentle agitation.[5]

  • Cell Lysis:

    • Aspirate the quenching solution and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Downstream Analysis: The supernatant containing the cross-linked protein complexes is now ready for downstream applications such as immunoprecipitation followed by mass spectrometry.

Protocol 2: In Vivo Cross-Linking with DSP (Lomant's Reagent)

This protocol is suitable for capturing protein complexes in cultured mammalian cells.

Materials:

  • Cells of interest grown to 70-80% confluency

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • DSP (Lomant's Reagent)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 20 mM Tris-HCl, pH 7.4 in PBS

  • Lysis Buffer (e.g., Triton X-100 based buffer)

  • Protease Inhibitor Cocktail

Procedure:

  • Cell Preparation: Wash cells twice with pre-warmed PBS.

  • DSP Solution Preparation:

    • Immediately before use, prepare a 100 mM stock solution of DSP in anhydrous DMSO.[7]

    • Dilute the DSP stock solution to a final working concentration of 0.1-2 mM in pre-warmed PBS. The optimal concentration should be determined empirically.[6][12]

  • Cross-linking:

    • Add the DSP working solution to the cells.

    • Incubate for 30 minutes at 37°C.[12]

  • Quenching:

    • Aspirate the DSP solution.

    • Add the Quenching Solution and incubate for 15 minutes at room temperature.[7]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with gentle rocking.[7]

    • Collect the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Downstream Analysis: The resulting supernatant can be used for immunoprecipitation and subsequent analysis. The disulfide bond in DSP can be cleaved using reducing agents like DTT or TCEP to separate the cross-linked proteins.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for visualizing the complex steps in in vivo cross-linking experiments and the signaling pathways they are designed to investigate.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_crosslinking In Vivo Cross-Linking cluster_lysis Cell Lysis & Protein Extraction cluster_analysis Downstream Analysis start Start with Healthy Cells (70-80% Confluency) wash1 Wash with PBS start->wash1 add_crosslinker Add Membrane-Permeable Cross-linker wash1->add_crosslinker incubate Incubate (Optimized Time) add_crosslinker->incubate quench Quench Reaction incubate->quench wash2 Wash with Cold PBS quench->wash2 add_lysis_buffer Add Lysis Buffer (+ Inhibitors) wash2->add_lysis_buffer clarify Clarify Lysate (Centrifugation) add_lysis_buffer->clarify ip Immunoprecipitation (IP) clarify->ip ms Mass Spectrometry (MS) ip->ms data_analysis Data Analysis ms->data_analysis Signaling_Pathway_Example cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Cross-linkable Interaction Adaptor Adaptor Protein Receptor->Adaptor Recruitment Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase1->TF Cross-linkable Interaction Kinase2->TF Phosphorylation Adaptor->Kinase1 Activation Gene Target Gene TF->Gene Transcription Activation Ligand Ligand Ligand->Receptor Binding

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles using an Azido-Disulfide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutics. This document provides a detailed protocol for the surface functionalization of nanoparticles using a heterobifunctional, cleavable linker, here exemplified by a conceptual N-hydroxysuccinimide (NHS) ester derivative of an azido-disulfide molecule, termed "Azidoethyl-SS-ethylazide NHS ester." This linker allows for the covalent attachment to amine-functionalized nanoparticles and subsequent conjugation of a payload via "click chemistry."

The linker features two key functionalities:

  • An azide (B81097) group (N₃) for highly efficient and bioorthogonal conjugation of alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

  • A disulfide bond (-S-S-) , which is stable in the bloodstream but can be cleaved in the reducing intracellular environment, allowing for the controlled release of the conjugated payload.[2][]

This protocol will detail the functionalization of amine-presenting nanoparticles, the subsequent click chemistry reaction for payload attachment, and the triggered release of the payload through disulfide bond cleavage.

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound NHS Ester

This protocol describes the covalent attachment of the azido-disulfide linker to nanoparticles that present primary amine groups on their surface (e.g., amine-functionalized silica (B1680970) or polymeric nanoparticles). The reaction utilizes the formation of a stable amide bond between the NHS ester of the linker and the amine groups on the nanoparticle surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., SiO₂-NH₂, PLGA-NH₂)

  • This compound NHS ester

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Washing buffer: PBS or deionized water

  • Centrifuge capable of pelleting the nanoparticles

  • Ultrasonicator

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a homogenous dispersion.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the linker solution to the nanoparticle suspension. The molar ratio of the linker to the estimated surface amine groups should be optimized, but a 10-50 fold molar excess of the linker is a good starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Quenching of Unreacted NHS Ester:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of Azide-Functionalized Nanoparticles:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Carefully remove and discard the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in the washing buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.

    • After the final wash, resuspend the purified azide-functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.

Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-modified payload (e.g., a drug, a fluorescent dye, or a targeting ligand) to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles from Protocol 1

  • Alkyne-modified payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction buffer: PBS, pH 7.4

  • Deionized water (degassed)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyne-modified payload, CuSO₄, sodium ascorbate, and THPTA in degassed deionized water or a suitable buffer.

  • Click Reaction:

    • In a reaction vessel, add the azide-functionalized nanoparticles.

    • Add the alkyne-modified payload to the desired final concentration (a 2-10 fold molar excess over the surface azide groups is recommended as a starting point).

    • Add the THPTA solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light, with gentle mixing.

  • Purification of Payload-Conjugated Nanoparticles:

    • Purify the nanoparticles by repeated centrifugation and resuspension in the washing buffer to remove the copper catalyst, excess payload, and other reagents. Dialysis can also be an effective purification method for removing small molecule impurities.

    • Resuspend the final payload-conjugated nanoparticles in a suitable buffer for storage or downstream applications.

Protocol 3: In Vitro Payload Release via Disulfide Bond Cleavage

This protocol simulates the intracellular reducing environment to trigger the cleavage of the disulfide bond and release the conjugated payload.

Materials:

  • Payload-conjugated nanoparticles

  • Release buffer: PBS, pH 7.4

  • Reducing agent: Glutathione (GSH) or Dithiothreitol (DTT)

  • Analytical method to quantify the released payload (e.g., HPLC, fluorescence spectroscopy)

Procedure:

  • Preparation of Release Medium:

    • Prepare a solution of the reducing agent (e.g., 10 mM GSH) in the release buffer.

  • Release Study:

    • Disperse the payload-conjugated nanoparticles in the release medium at a known concentration.

    • Incubate the suspension at 37°C.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the suspension.

    • Separate the nanoparticles from the supernatant by centrifugation or using a centrifugal filter.

  • Quantification of Released Payload:

    • Analyze the supernatant to determine the concentration of the released payload using a suitable analytical technique.

    • Calculate the cumulative percentage of payload released at each time point.

Data Presentation

The following tables provide representative data that could be obtained from the characterization and evaluation of the functionalized nanoparticles.

Table 1: Characterization of Nanoparticles at Different Functionalization Stages

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized105 ± 50.15+25 ± 3
Azide-Functionalized110 ± 60.18+18 ± 4
Payload-Conjugated125 ± 80.20+12 ± 5

Table 2: Quantification of Surface Functionalization

ParameterMethodResult
Surface Amine DensityTitration/Spectroscopic Assay2.5 groups/nm²
Surface Azide DensityX-ray Photoelectron Spectroscopy (XPS)1.8 groups/nm²
Payload Conjugation EfficiencyUV-Vis/Fluorescence Spectroscopy75%

Table 3: In Vitro Payload Release Profile

Time (hours)Cumulative Release (%) in PBSCumulative Release (%) in 10 mM GSH
1< 2%25%
4< 5%60%
8< 5%85%
24< 8%> 95%

Visualizations

G cluster_0 Nanoparticle Preparation cluster_1 Linker Conjugation cluster_2 Payload Conjugation cluster_3 Payload Release NP_amine Amine-Functionalized Nanoparticle Linker This compound NHS Ester NP_amine->Linker EDC/NHS Chemistry NP_azide Azide-Functionalized Nanoparticle Linker->NP_azide Amide Bond Formation Payload Alkyne-Payload NP_azide->Payload CuAAC Click Chemistry NP_payload Payload-Conjugated Nanoparticle Payload->NP_payload Triazole Linkage Reducing_Agent Reducing Agent (GSH) NP_payload->Reducing_Agent Disulfide Cleavage Released_Payload Released Payload Reducing_Agent->Released_Payload

Caption: Experimental workflow for nanoparticle functionalization and payload release.

G cluster_0 Conjugated Nanoparticle in Circulation (Oxidative Environment) cluster_1 Intracellular Environment (Reductive) NP_S_S_Payload Nanoparticle-S-S-Payload Stable Stable Bond NP_S_S_Payload->Stable GSH 2 GSH Cleavage Disulfide Cleavage NP_SH Nanoparticle-SH Payload_SH HS-Payload GSSG GSSG Cleavage->NP_SH Cleavage->Payload_SH NP_S_S_Payload_int Nanoparticle-S-S-Payload

Caption: Mechanism of disulfide bond cleavage for payload release.

References

Application Notes and Protocols for Labeling Peptides with Azidoethyl-SS-ethylazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of peptides is a cornerstone of modern chemical biology and drug development. It enables the attachment of various functionalities, such as fluorophores, affinity tags, or drug payloads, to peptides for a wide range of applications, including diagnostics, therapeutics, and basic research. Azidoethyl-SS-ethylazide is a versatile, cleavable linker that allows for the conjugation of molecules to peptides through "click chemistry." The incorporated disulfide bond provides a cleavable linkage, allowing for the release of the conjugated molecule under reducing conditions. This feature is particularly valuable in applications such as drug delivery, where the release of a therapeutic agent at a specific target site is desired.

This document provides detailed protocols for the labeling of peptides with this compound using both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Additionally, it includes procedures for the cleavage of the disulfide bond and the purification and analysis of the labeled peptides.

Data Presentation

While specific quantitative data for the labeling of peptides with this compound is not extensively published, the following tables provide representative data for similar click chemistry reactions and disulfide bond cleavage. These values can serve as a general guideline for experimental design and optimization.

Table 1: Representative Reaction Parameters for Peptide Labeling via Click Chemistry

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Peptide Concentration 1 - 10 mM1 - 10 mM
Alkyne Reagent Excess 1.1 - 2.0 equivalents1.1 - 1.5 equivalents
Copper(I) Source CuSO₄/Sodium Ascorbate (B8700270), Copper(I) saltNot Applicable
Ligand (for CuAAC) THPTA, TBTANot Applicable
Reaction Time 1 - 12 hours1 - 24 hours
Reaction Temperature Room Temperature to 37°CRoom Temperature to 37°C
Typical Yield > 90%> 90%

Table 2: Conditions for Disulfide Bond Cleavage in Labeled Peptides

Reducing AgentConcentrationIncubation TimeIncubation TemperatureNotes
Dithiothreitol (DTT) 10 - 50 mM30 - 60 minutesRoom Temperature to 37°CFreshly prepared solution is recommended.
Tris(2-carboxyethyl)phosphine (TCEP) 10 - 20 mM15 - 30 minutesRoom TemperatureMore stable than DTT and does not interfere with subsequent maleimide (B117702) chemistry.

Experimental Protocols

Protocol 1: Peptide Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a peptide containing an alkyne group with this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer

  • Organic co-solvent (if needed for solubility): DMSO or DMF

  • Deionized water

Procedure:

  • Peptide Dissolution: Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-10 mM. If the peptide has poor aqueous solubility, a minimal amount of an organic co-solvent like DMSO or DMF can be used to aid dissolution before adding the aqueous buffer.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in deionized water).

    • Prepare a stock solution of THPTA or TBTA ligand (e.g., 100 mM in DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the dissolved alkyne-modified peptide.

    • Add this compound to the reaction mixture to achieve a final molar excess of 1.1-2.0 equivalents over the peptide.

    • Add the copper/ligand premix. To prepare the premix, combine the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio. Add the premix to the reaction to achieve a final copper concentration of 100-500 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification: Purify the labeled peptide from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4][5]

CuAAC_Workflow Peptide Alkyne-Modified Peptide Reaction CuAAC Reaction Peptide->Reaction AzideLinker This compound AzideLinker->Reaction Reagents CuSO4 + NaAscorbate + Ligand Reagents->Reaction Purification RP-HPLC Purification Reaction->Purification LabeledPeptide Labeled Peptide Purification->LabeledPeptide

CuAAC Labeling Workflow
Protocol 2: Peptide Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling a peptide containing a strained alkyne (e.g., DBCO, BCN) with this compound. This method is copper-free and ideal for applications where copper toxicity is a concern.[6][]

Materials:

  • Strained alkyne-modified peptide (e.g., DBCO-peptide)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer

  • Organic co-solvent (if needed for solubility): DMSO or DMF

Procedure:

  • Peptide Dissolution: Dissolve the strained alkyne-modified peptide in the reaction buffer to a final concentration of 1-10 mM. Use a minimal amount of an organic co-solvent if necessary.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the dissolved strained alkyne-modified peptide.

    • Add this compound to the reaction mixture to achieve a final molar excess of 1.1-1.5 equivalents over the peptide.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the specific strained alkyne and reactant concentrations.[6] Monitor the reaction progress by HPLC or mass spectrometry.

  • Purification: Purify the labeled peptide using RP-HPLC.[1][2][3][4][5]

SPAAC_Workflow Peptide Strained Alkyne- Modified Peptide Reaction SPAAC Reaction Peptide->Reaction AzideLinker This compound AzideLinker->Reaction Purification RP-HPLC Purification Reaction->Purification LabeledPeptide Labeled Peptide Purification->LabeledPeptide

SPAAC Labeling Workflow
Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the this compound linker to release the conjugated molecule.

Materials:

  • Labeled peptide with this compound linker

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: PBS, pH 7.4, or other suitable buffer

Procedure:

  • Peptide Dissolution: Dissolve the labeled peptide in the reaction buffer.

  • Reducing Agent Addition:

    • Using DTT: Add DTT from a freshly prepared stock solution to a final concentration of 10-50 mM.[8]

    • Using TCEP: Add TCEP to a final concentration of 10-20 mM.[9][10]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Cleavage with TCEP is typically faster (15-30 minutes) than with DTT (30-60 minutes).

  • Analysis: The cleavage can be confirmed by analyzing the reaction mixture by mass spectrometry, which will show the mass of the peptide with the cleaved linker and the released molecule. Further purification by RP-HPLC may be necessary to isolate the cleaved peptide.

Cleavage_Workflow LabeledPeptide Labeled Peptide (with S-S bond) Cleavage Disulfide Cleavage LabeledPeptide->Cleavage ReducingAgent DTT or TCEP ReducingAgent->Cleavage Analysis MS and/or HPLC Analysis Cleavage->Analysis CleavedProducts Cleaved Peptide + Released Molecule Analysis->CleavedProducts

Disulfide Cleavage Workflow

Characterization of Labeled Peptides

The successful labeling and cleavage of the peptide should be confirmed by appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used for both the purification and analysis of the labeled and cleaved peptides.[1][2][3][4][5] A shift in the retention time compared to the unlabeled peptide is indicative of a successful conjugation.

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the labeled and cleaved products by verifying their molecular weights.[11][12][13][14][15] An increase in mass corresponding to the addition of the this compound linker and the conjugated molecule confirms labeling. A decrease in mass after reduction confirms the cleavage of the disulfide bond.

Conclusion

The use of this compound provides a powerful and versatile method for the site-specific, cleavable labeling of peptides. The choice between CuAAC and SPAAC will depend on the specific application and the sensitivity of the peptide and conjugated molecule to copper. The protocols provided herein offer a comprehensive guide for researchers to successfully label peptides with this cleavable linker and can be adapted and optimized for specific experimental needs. These techniques are highly valuable for advancing research in drug development, diagnostics, and fundamental biological studies.

References

Application Notes and Protocols: Click Chemistry in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, reliable, and modular, making them exceptionally suited for the complexities of drug discovery.[1] These reactions typically feature high yields, stereospecificity, and tolerance to a wide range of functional groups and solvents, including aqueous environments, which simplifies synthesis and purification processes.[2] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[3][4] This powerful toolkit has accelerated the generation of compound libraries, the optimization of lead compounds, and the development of novel therapeutic modalities by enabling the efficient joining of molecular building blocks.[3][5][6]

The core principle of click chemistry is to use highly energetic, spring-loaded reactants to form irreversible, stable links.[4] This approach has become a cornerstone in medicinal chemistry for applications ranging from fragment-based drug discovery and the synthesis of complex molecules to the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][][8]

cluster_0 Click Chemistry Concept FragmentA Fragment A (with Azide) Reaction Click Reaction (e.g., CuAAC) FragmentA->Reaction FragmentB Fragment B (with Alkyne) FragmentB->Reaction LinkedMolecule A-Triazole-B (New Molecular Entity) Reaction->LinkedMolecule

Caption: General concept of click chemistry for modular synthesis.

Key Bioorthogonal Click Reactions: CuAAC vs. SPAAC

Two major types of azide-alkyne cycloaddition reactions dominate the field: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between them is critical and depends on the experimental context, particularly the presence of living biological systems.[][9]

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This is the most classic click reaction, utilizing a copper(I) catalyst to join a terminal alkyne and an azide (B81097) with high efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole.[2][10] While highly robust for chemical synthesis, the inherent cytotoxicity of the copper catalyst can limit its application in living cells or organisms.[9]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Developed to circumvent the need for a toxic catalyst, SPAAC uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide.[9][11] The reaction is driven by the release of ring strain.[9] Its bioorthogonality—meaning it does not interfere with native biochemical processes—makes it ideal for in vivo imaging, live-cell labeling, and the synthesis of targeted therapies in biological environments.[][13]

Table 1: Comparison of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required.[10]None (copper-free).[13]
Reactants Terminal Alkyne + Azide.[]Strained Cyclooctyne (e.g., DBCO, BCN) + Azide.[]
Reaction Rate Generally faster kinetics (10⁷ to 10⁸ rate acceleration over uncatalyzed).[10]Kinetics are typically slower than CuAAC but still rapid.[]
Biocompatibility Limited for live systems due to copper cytotoxicity.[9]Highly biocompatible and bioorthogonal; ideal for live cells and in vivo applications.[][13]
Primary Use Cases Small molecule synthesis, compound library generation, ex vivo bioconjugation, materials science.[2][5]Live-cell imaging, in vivo drug delivery and targeting, labeling of biomolecules in their native environment.[13][14]

Application 1: Fragment-Based Drug Discovery (FBDD)

In FBDD, low-molecular-weight fragments that bind weakly to a biological target are identified and then linked together to create a high-affinity lead compound.[6] Click chemistry is an ideal strategy for this "linking" step, providing a stable, inert triazole scaffold to connect fragments with optimal spacing and geometry.[1] The in situ click chemistry approach is particularly powerful, where the biological target itself acts as a template, catalyzing the formation of the product from fragments that bind to adjacent pockets.[15][]

cluster_1 Fragment-Based Drug Discovery Workflow Screen 1. Screen Fragment Library Identify 2. Identify Weak-Binding 'Hit' Fragments Screen->Identify Synthesize 3. Synthesize Azide/Alkyne Derivatives of Hits Identify->Synthesize Link 4. Link Fragments via Click Chemistry Synthesize->Link Optimize 5. Test & Optimize High-Affinity Ligand Link->Optimize

Caption: Workflow for FBDD utilizing click chemistry.

Table 2: Quantitative Example of FBDD with In Situ Click Chemistry

Target EnzymeFragment 1 (IC₅₀)Fragment 2 (IC₅₀)Click-Linked Inhibitor (IC₅₀)Fold Improvement
O-GlcNAc transferase (OGT)> 1 mM> 1 mM25 µM> 40-fold
Acetylcholinesterase (AChE)Weak bindersWeak bindersPotent nanomolar inhibitorsSignificant

(Data synthesized from qualitative descriptions in sources[15][17])

Protocol 1: General CuAAC for Small Molecule Synthesis

This protocol describes a general procedure for synthesizing a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne for applications like FBDD.

Materials:

  • Azide-containing fragment (1.0 eq)

  • Alkyne-containing fragment (1.0-1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (B8700270) (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMSO)

  • Nitrogen or Argon gas supply

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve the azide-containing fragment (1.0 eq) and the alkyne-containing fragment (1.0-1.2 eq) in the chosen solvent (e.g., a 1:1 mixture of t-butanol and water).[18]

  • Degassing (Optional but Recommended): If reactants or products are sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes to prevent oxidative homocoupling of the alkyne.[18][19]

  • Catalyst Addition: To the stirring reaction mixture, add an aqueous solution of sodium ascorbate (5-10 mol%).[10] Immediately after, add an aqueous solution of CuSO₄·5H₂O (1-5 mol%). A color change (often to yellow-green) indicates the formation of the active Cu(I) species.[2]

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours but may be left overnight.[18]

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.[18]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Application 2: Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug.[20] Click chemistry enables the site-specific conjugation of drugs to antibodies, producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[8][21] This is a significant improvement over traditional stochastic methods that create heterogeneous mixtures, which can lead to suboptimal efficacy and increased toxicity.[20] Both CuAAC and SPAAC are widely used for ADC synthesis.[][8]

cluster_2 Site-Specific ADC Synthesis via Click Chemistry Antibody Antibody with Alkyne Handle Click SPAAC or CuAAC Reaction Antibody->Click Drug Drug-Linker with Azide Drug->Click ADC Homogeneous ADC (Defined DAR) Click->ADC

Caption: Synthesis of homogeneous ADCs using click chemistry.

Protocol 2: Site-Specific ADC Synthesis via CuAAC

This protocol is adapted for the bioconjugation of an azide-modified drug to an alkyne-functionalized antibody.[22][23]

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS)

  • Azide-modified drug-linker, dissolved in DMSO

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 200 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Prepare fresh sodium ascorbate solution.[22]

    • Prepare the catalyst premix by mixing CuSO₄ and THPTA ligand in a 1:2 molar ratio. Let it stand for 2-5 minutes to form the Cu(I)-ligand complex.[22][23] The ligand stabilizes the Cu(I) oxidation state and protects the antibody from degradation.[24]

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-modified antibody solution with the azide-modified drug. The molar ratio of drug to antibody is typically between 4:1 and 10:1 to ensure efficient conjugation.[22]

  • Initiation of Conjugation:

    • Add the Cu(I)/THPTA complex to the antibody-drug mixture. A final concentration of 25 equivalents relative to the azide is common.[22]

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[22]

    • Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[22]

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted drug, catalyst, and other reagents.[22]

  • Analysis:

    • Characterize the final ADC product to determine purity, aggregation, and the average drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry.

Application 3: Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[25][26] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker.[27] Click chemistry is an invaluable tool for PROTAC development because the linker's length and composition are critical for potency, and this method allows for the rapid, modular synthesis of PROTAC libraries to screen for optimal linkers.[25][28]

cluster_3 PROTAC Assembly and Mechanism cluster_4 Mechanism of Action TargetLigand Target-Binding Ligand Linker Click-Derived Linker TargetLigand->Linker E3Ligand E3 Ligase Ligand E3Ligand->Linker PROTAC PROTAC Linker->PROTAC Assembly POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ub Ubiquitination POI->Ub E3->POI recruits Deg Proteasomal Degradation Ub->Deg

Caption: Modular assembly of PROTACs via click chemistry.

Table 3: Quantitative Data for PROTACs Assembled via Click Chemistry

PROTAC TargetPROTAC Name/TypeDegradation Activity (DC₅₀/Conc.)Note
BRD4CLIPTAC ApproachPartial degradation at 0.3-1 µM; Complete at 3-10 µMIn-cell click-formed PROTAC demonstrates efficacy.[25]
STAT3SD-36Kᵈ = ~50 nMA potent and selective STAT3 degrader developed using PROTAC technology.[27]
HDACEntinostat-basedLibrary synthesized to optimize linkerClick chemistry enabled parallel synthesis to screen for active degraders.[27]

Application 4: Activity-Based Protein Profiling (ABPP)

ABPP is a chemical proteomics strategy used to study the functional state of enzymes directly in complex biological systems.[29] It utilizes active site-directed chemical probes that covalently label a specific family of enzymes.[29] A major challenge is that probes with bulky reporter tags (like fluorophores or biotin) have poor cell permeability.[29][30] Click chemistry solves this by enabling a "tag-free" approach. A small, cell-permeable probe containing an alkyne or azide handle is introduced into living cells.[31] After labeling, the cells are lysed, and a reporter tag with the complementary handle is attached ex vivo via a click reaction (CC-ABPP).[29][31]

cluster_5 Click Chemistry-ABPP (CC-ABPP) Workflow Label 1. Incubate Live Cells with Bioorthogonal Probe (e.g., Alkyne-Probe) Lyse 2. Harvest and Lyse Cells Label->Lyse Click 3. Add Reporter Tag via Click Chemistry (e.g., Azide-Biotin) Lyse->Click Analyze 4. Analysis: - In-gel Fluorescence - Enrichment & MS Click->Analyze

References

Application Notes and Protocols for Bioconjugation Techniques Using Bifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the covalent linking of two or more molecules, at least one of which is a biomolecule.[1] Bifunctional crosslinkers are essential reagents in this process, possessing two reactive moieties that can form stable bonds with specific functional groups on proteins, nucleic acids, and other molecules of interest.[2] These versatile tools are pivotal in a wide array of applications, from elucidating protein-protein interactions and creating antibody-drug conjugates (ADCs) to developing novel diagnostics and biomaterials.[3][4]

This document provides a comprehensive overview of bioconjugation techniques that utilize bifunctional crosslinkers, with a focus on practical applications and detailed experimental protocols. We will explore the different classes of crosslinkers, their chemical reactivities, and the critical parameters that influence the success of a bioconjugation reaction.

I. Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be broadly categorized based on the nature of their reactive groups and other properties such as cleavability and water solubility.

  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are primarily used to link similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl connections. They are often employed for intramolecular crosslinking to study protein conformation or to create polymers from monomers.[2][5]

  • Heterobifunctional Crosslinkers: Containing two different reactive groups, these crosslinkers are ideal for joining two distinct biomolecules or targeting different functional groups on a single protein. This allows for more controlled, stepwise reactions, which can minimize unwanted polymerization and self-conjugation.[2][5]

  • Photoreactive Crosslinkers: This is a subset of heterobifunctional crosslinkers that contain at least one functional group that is activated by UV light. This feature provides precise temporal control over the crosslinking reaction, enabling the capture of transient interactions at specific moments.[6]

II. Common Chemistries of Bifunctional Crosslinkers

The specificity of a bioconjugation reaction is determined by the reactive groups of the crosslinker and the target functional groups on the biomolecule.

  • Amine-Reactive Chemistry: Primary amines (-NH2), found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are common targets for bioconjugation. N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive groups, forming stable amide bonds.[7] Imidoesters represent another class of amine-reactive functionalities, forming amidine bonds.[7]

  • Sulfhydryl-Reactive Chemistry: The sulfhydryl group (-SH) of cysteine residues provides a more specific target for conjugation due to its lower abundance compared to primary amines. Maleimides are the most common sulfhydryl-reactive group, forming stable thioether bonds.[8] Other sulfhydryl-reactive groups include haloacetyls and pyridyl disulfides.

  • Carboxyl-Reactive Chemistry: Carboxyl groups (-COOH), present on aspartic acid, glutamic acid residues, and the C-terminus of proteins, can be targeted using carbodiimides (like EDC), which activate the carboxyl group to react with a primary amine, forming an amide bond.[3] This is considered a "zero-length" crosslinking reaction as no part of the carbodiimide (B86325) is incorporated into the final product.

III. Quantitative Comparison of Common Bifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for the success of a bioconjugation experiment. The following tables provide a quantitative comparison of some commonly used bifunctional crosslinkers to aid in this selection process.

Table 1: Properties of Amine-to-Amine (Homobifunctional) Crosslinkers

CrosslinkerSpacer Arm Length (Å)Water SolubilityCleavableKey Features
DSS (Disuccinimidyl suberate)11.4LowNoMembrane permeable, high reactivity.[3]
BS3 (Bis[sulfosuccinimidyl] suberate)11.4HighNoMembrane impermeable, ideal for cell surface crosslinking.[3][9]
DSP (Dithiobis[succinimidyl propionate])12.0LowYes (Disulfide bond)Cleavable with reducing agents like DTT.
DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate])12.0HighYes (Disulfide bond)Water-soluble and cleavable, for reversible crosslinking.[3]

Table 2: Properties of Amine-to-Sulfhydryl (Heterobifunctional) Crosslinkers

CrosslinkerSpacer Arm Length (Å)Water SolubilityCleavableKey Features
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)8.3LowNoCyclohexane bridge enhances maleimide (B117702) stability.[10]
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)8.3HighNoWater-soluble version of SMCC for aqueous reactions.[1][11]
SIA (N-Succinimidyl iodoacetate)1.5LowNoShort spacer arm for close-proximity labeling.
Sulfo-SIA1.5HighNoWater-soluble version of SIA.

Table 3: Stability of Reactive Groups

Reactive GroupConditionHalf-life
NHS EsterpH 7.0, 0°C4-5 hours[2][5]
NHS EsterpH 8.0, RT~1 hour[4]
NHS EsterpH 8.6, 4°C10 minutes[2][5]
MaleimidepH 7.0Stable
Maleimide> pH 7.5Increased hydrolysis and reaction with amines[8]

IV. Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester Crosslinker

This protocol describes a general procedure for labeling a protein with an NHS ester-containing molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)

  • NHS ester of the labeling reagent

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 8.3-8.5[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer. Ensure the buffer is free of primary amines.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of DMSO or DMF.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3]

  • Purification: Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein and NHS Ester Protein->Mix NHS_Ester NHS Ester in DMSO/DMF NHS_Ester->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Desalting Column or Dialysis Quench->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Caption: Workflow for protein labeling using an NHS ester crosslinker.

Protocol 2: Antibody-Drug Conjugation (ADC) using Sulfo-SMCC

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody using the heterobifunctional crosslinker Sulfo-SMCC.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • Thiol-containing drug

  • Sulfo-SMCC

  • Reducing agent (e.g., TCEP or DTT)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2[11]

  • Desalting columns

Procedure:

  • Antibody Activation:

    • Dissolve Sulfo-SMCC in water immediately before use.[11]

    • Add a 10- to 20-fold molar excess of Sulfo-SMCC to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Drug Preparation (if necessary): If the drug contains a disulfide bond, reduce it to generate a free thiol using a reducing agent like TCEP. Remove the reducing agent using a desalting column.

  • Conjugation:

    • Add the thiol-containing drug to the maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Purification: Purify the ADC from unconjugated drug and antibody using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

G cluster_activation Antibody Activation cluster_conjugation Conjugation Antibody Antibody Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab + Sulfo-SMCC Sulfo_SMCC Sulfo-SMCC Purify1 Desalting Activated_Ab->Purify1 ADC Antibody-Drug Conjugate Purify1->ADC + Thiol_Drug Thiol-Containing Drug Thiol_Drug->ADC Purify2 Purification (SEC/HIC) ADC->Purify2 G cluster_prep Cell Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis Cells Cultured Cells Wash Wash with ice-cold PBS Cells->Wash Add_BS3 Add BS3 (1-3 mM) Wash->Add_BS3 Incubate Incubate (RT or on ice) Add_BS3->Incubate Quench Quench with Tris Buffer Incubate->Quench Lyse Cell Lysis Quench->Lyse Analyze SDS-PAGE & Western Blot Lyse->Analyze G cluster_activation Bead Activation cluster_coupling Enzyme Coupling cluster_finalization Finalization Beads Carboxylate Agarose Beads Activate Add EDC/Sulfo-NHS in Activation Buffer Beads->Activate Wash1 Wash with Coupling Buffer Activate->Wash1 Couple Incubate with Activated Beads Wash1->Couple Enzyme Enzyme Solution Enzyme->Couple Wash2 Wash to Remove Unbound Enzyme Couple->Wash2 Quench Quench with Ethanolamine/Glycine Wash2->Quench Wash3 Final Washes Quench->Wash3 Immobilized_Enzyme Immobilized Enzyme Wash3->Immobilized_Enzyme

References

Application Note: Probing Protein-Protein Interactions with Azidoethyl-SS-ethylazide, a Cleavable Photo-Reactive Cross-Linker for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for identifying PPIs and providing structural insights into protein complexes.[1] Azidoethyl-SS-ethylazide is a novel, homo-bifunctional, photo-reactive, and cleavable cross-linking agent designed for the robust analysis of PPIs. Its unique architecture, featuring two azide (B81097) groups for photo-cross-linking and a central disulfide bond for cleavage, offers significant advantages for the enrichment and identification of cross-linked peptides by mass spectrometry.[2]

Features and Benefits

  • Photo-Reactive Azide Groups: The two terminal azide groups can be activated by UV light to form highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds in close proximity, effectively "capturing" both stable and transient protein interactions in vivo or in vitro.[3][4] This nonspecific reactivity is advantageous for mapping interaction surfaces that may lack specific reactive residues like lysine.[4]

  • Cleavable Disulfide Bond: The central disulfide bond is readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5][6] This cleavability simplifies the analysis of complex tandem mass spectra. After cleavage, the cross-linked peptides are identified as a pair of linear peptides, which are more readily sequenced by standard proteomics software.[2]

  • Defined Spacer Arm: The ethyl groups provide a defined spacer arm length, allowing for the capture of interactions within a specific distance range. This provides valuable structural information for modeling protein complexes.

Applications

  • Mapping Protein-Protein Interaction Networks: Elucidate global PPI networks within cells or specific organelles under different physiological conditions.

  • Structural Elucidation of Protein Complexes: Provide distance constraints for the computational modeling of protein complex structures.

  • Studying Conformational Changes: Quantitative XL-MS can be used to monitor changes in protein conformation and interaction dynamics upon ligand binding or post-translational modification.[7][8]

  • Drug Target Validation: Identify the binding partners of a drug target or map the binding site of a small molecule.

Experimental Protocols

In-situ Photo-Cross-Linking in Mammalian Cells

This protocol provides a general workflow for capturing protein-protein interactions in living mammalian cells.

  • Cell Culture: Culture mammalian cells (e.g., HEK293T, HeLa) to approximately 80-90% confluency in a suitable medium.

  • Cross-Linker Addition:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed, serum-free medium to a final concentration of 100-500 µM.

    • Aspirate the culture medium, wash the cells once with PBS, and add the medium containing the cross-linker.

    • Incubate the cells for 10-15 minutes at 37°C to allow for cell penetration.

  • UV Irradiation:

    • Place the culture dish on ice.

    • Irradiate the cells with UV light at 365 nm for 5-15 minutes using a UV lamp. The optimal time and distance from the UV source should be empirically determined.

  • Cell Lysis:

    • After irradiation, aspirate the cross-linker-containing medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Digestion:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature the proteins by adding urea (B33335) to a final concentration of 8 M.

    • Reduce the disulfide bonds (including the one in the cross-linker) by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M.

    • Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Enrichment of Cross-Linked Peptides (Optional but Recommended):

    • Due to the low abundance of cross-linked peptides, an enrichment step such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography is recommended.[7]

  • LC-MS/MS Analysis:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Analyze the peptides by LC-MS/MS on a high-resolution Orbitrap mass spectrometer.

    • Use a stepped collision energy (HCD) fragmentation method to ensure fragmentation of both the peptide backbone and the cross-linker.

  • Data Analysis:

    • Analyze the raw data using specialized cross-linking software such as pLink, MeroX, or XlinkX. This software is designed to identify peptide pairs linked by the mass of the cross-linker remnant after cleavage.

In-vitro Photo-Cross-Linking of Purified Protein Complexes
  • Sample Preparation: Prepare the purified protein complex in a suitable buffer (e.g., HEPES or PBS) at a concentration of 1-5 µM.

  • Cross-Linker Addition: Add the this compound stock solution to the protein sample to a final concentration of 50-200 µM. Incubate for 5 minutes at room temperature.

  • UV Irradiation: Irradiate the sample with 365 nm UV light for 10-20 minutes on ice.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 50 mM.

  • SDS-PAGE Analysis: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species.

  • In-gel or In-solution Digestion: Proceed with either in-gel digestion of the cross-linked bands or in-solution digestion of the entire sample as described in the in-situ protocol (steps 5-8).

Data Presentation

Quantitative data from XL-MS experiments can be presented in tables to compare the abundance of specific cross-links between different experimental conditions.[9][10]

Table 1: Quantitative Analysis of Cross-Linked Peptides in Response to Drug Treatment

Cross-Link IDProtein 1Residue 1Protein 2Residue 2Fold Change (Treated/Control)p-value
XL-001EGFRK745GRB2K56+ 3.20.005
XL-002EGFRK860SHC1K121+ 2.80.012
XL-003EGFRK721EGFRK721- 4.50.001
XL-004GAB1K689PIK3R1K458+ 2.10.045
XL-005SOS1K934GRB2K109+ 3.50.003

Table 2: Intra-protein Cross-Links Indicating Conformational Changes in EGFR

Cross-Link IDProteinResidue 1Residue 2Distance (Å) in PDB:2GS2Fold Change (EGF-stimulated/unstimulated)
XL-101EGFRK752K84645.3+ 5.1
XL-102EGFRK960K103718.2- 3.8
XL-103EGFRK721K75425.1+ 2.9

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_protein_proc Protein Processing cluster_ms_analysis Mass Spectrometry cluster_output Output cell_culture 1. Mammalian Cells crosslinker 2. Add this compound cell_culture->crosslinker uv 3. UV Cross-linking (365 nm) crosslinker->uv lysis 4. Cell Lysis uv->lysis reduction 5. Reduction (DTT) lysis->reduction alkylation 6. Alkylation (IAA) reduction->alkylation digestion 7. Trypsin Digestion alkylation->digestion enrichment 8. Enrichment (SEC/SCX) digestion->enrichment lcms 9. LC-MS/MS Analysis enrichment->lcms data_analysis 10. Data Analysis (pLink, etc.) lcms->data_analysis ppi_map PPI Maps data_analysis->ppi_map structural_models Structural Models data_analysis->structural_models

Caption: Experimental workflow for XL-MS analysis.

Signaling Pathway Example: EGFR Signaling

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in cancer.[11] This pathway involves a cascade of protein-protein interactions that can be effectively studied using cross-linking mass spectrometry.[12][13] Upon EGF binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and SHC1.[14][15] These adaptors then recruit other proteins such as SOS1, leading to the activation of downstream signaling cascades like the Ras-MAPK pathway.[15]

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits SHC1 SHC1 EGFR->SHC1 Recruits SOS1 SOS1 GRB2->SOS1 SHC1->GRB2 RAS RAS SOS1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

References

Application Notes and Protocols for Azidoethyl-SS-ethylazide in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azidoethyl-SS-ethylazide as a versatile, cleavable linker in the synthesis of targeted drug delivery systems. This bifunctional linker incorporates two key features for advanced drug delivery design: a glutathione-sensitive disulfide bond for intracellular drug release and terminal azide (B81097) groups for efficient bioconjugation via click chemistry.

Introduction to this compound

This compound is a chemical crosslinker designed for the development of stimuli-responsive drug carriers, such as antibody-drug conjugates (ADCs).[1] Its structure features a central disulfide bond, which is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cell, particularly due to the high intracellular concentration of glutathione (B108866) (GSH).[2][3] This redox-sensitive property allows for the targeted release of a conjugated payload within the target cells, minimizing off-target toxicity.[2]

The terminal azide groups on the linker enable its conjugation to targeting moieties (e.g., antibodies, peptides, or small molecules) and therapeutic agents using highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4][5] This modular approach allows for the precise and stable attachment of various molecular components to construct a sophisticated drug delivery system.[4]

Key Features and Applications

  • Redox-Responsive Drug Release: The disulfide bond is designed to be cleaved by the high intracellular concentration of glutathione (1-10 mM), leading to the release of the cytotoxic payload specifically within the target cancer cells.[6] This contrasts with the lower glutathione levels in the bloodstream (2-20 µM), where the linker is expected to remain largely intact.[7]

  • Bioorthogonal Conjugation: The azide functionalities allow for the use of click chemistry for conjugation. This type of reaction is known for its high yield, specificity, and biocompatibility, as it does not interfere with biological processes.[5]

  • Modular Synthesis of Targeted Therapies: this compound serves as a bridge to connect a targeting ligand to a therapeutic drug. This is particularly relevant in the construction of ADCs, where a monoclonal antibody that recognizes a tumor-associated antigen is linked to a potent cytotoxic agent.

Experimental Data (Representative)

The following tables present representative data for a hypothetical HER2-targeted antibody-drug conjugate (ADC) synthesized using this compound, linking the monoclonal antibody Trastuzumab to the cytotoxic drug Monomethyl Auristatin E (MMAE).

Table 1: Synthesis and Characterization of Trastuzumab-MMAE ADC

ParameterValueMethod
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Conjugation Efficiency>95%SDS-PAGE
Monomer Purity>98%Size Exclusion Chromatography (SEC)
Endotoxin Levels< 0.5 EU/mgLAL Assay

Table 2: In Vitro Drug Release Profile

ConditionTime (hours)Cumulative MMAE Release (%)
PBS (pH 7.4)24< 5%
PBS (pH 7.4) + 10 mM GSH650%
PBS (pH 7.4) + 10 mM GSH24> 90%
Human Plasma24< 10%

Table 3: In Vitro Cytotoxicity

Cell LineHER2 ExpressionIC50 (nM) of Trastuzumab-MMAE ADCIC50 (nM) of Free MMAE
SK-BR-3High0.50.1
NCI-N87High1.20.1
MDA-MB-468Low> 10000.2

Table 4: In Vivo Efficacy in a HER2-Positive Xenograft Model (NCI-N87)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Trastuzumab1040
Trastuzumab-MMAE ADC595
Trastuzumab-MMAE ADC10>100 (Tumor Regression)

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a targeted drug delivery system using this compound. These protocols are based on general methods for ADC construction and should be optimized for specific antibodies, drugs, and experimental conditions.

Protocol 1: Preparation of an Alkyne-Modified Drug

This protocol describes the modification of a drug containing a reactive amine group with an alkyne handle for subsequent click chemistry conjugation.

Materials:

  • Drug with a primary amine (e.g., Doxorubicin, MMAE)

  • DBCO-PEG4-NHS ester (or other suitable alkyne-NHS ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the amine-containing drug in anhydrous DMF.

  • Add a 1.2 molar excess of DBCO-PEG4-NHS ester to the drug solution.

  • Add 2 molar equivalents of TEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, purify the alkyne-modified drug by reverse-phase HPLC.

  • Lyophilize the purified product and store it under inert gas at -20°C.

Protocol 2: Synthesis of a Targeted Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of the alkyne-modified drug to an azide-functionalized antibody via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. It is assumed the antibody has been pre-functionalized with azide groups.

Materials:

  • Azide-functionalized monoclonal antibody (e.g., Trastuzumab-azide) in phosphate-buffered saline (PBS), pH 7.4

  • Alkyne-modified drug (from Protocol 1) dissolved in DMSO

  • This compound

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • To the azide-functionalized antibody solution, add a 5-10 molar excess of the alkyne-modified drug dissolved in a minimal amount of DMSO.

  • Gently mix the solution and incubate at 4°C for 12-24 hours.

  • Monitor the conjugation reaction by SDS-PAGE or HIC to determine the drug-to-antibody ratio (DAR).

  • Once the desired DAR is achieved, purify the ADC from unconjugated drug and other reagents using a pre-equilibrated SEC column with PBS, pH 7.4.

  • Collect the fractions containing the purified ADC, concentrate if necessary, and sterilize by filtration through a 0.22 µm filter.

  • Determine the final protein concentration and DAR. Store the ADC at 4°C.

Protocol 3: In Vitro Drug Release Assay

This protocol assesses the release of the conjugated drug from the ADC in the presence of a reducing agent, mimicking the intracellular environment.

Materials:

  • Purified ADC (from Protocol 2)

  • PBS, pH 7.4

  • Glutathione (GSH) stock solution (1 M)

  • Human plasma

  • HPLC system for analysis

Procedure:

  • Prepare solutions of the ADC at a final concentration of 1 mg/mL in the following buffers:

    • PBS, pH 7.4 (negative control)

    • PBS, pH 7.4, containing 10 mM GSH

    • Human plasma

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 2, 6, 12, 24 hours), take aliquots from each solution.

  • Precipitate the protein from the plasma samples by adding an equal volume of acetonitrile. Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the samples by reverse-phase HPLC to quantify the amount of released drug.

  • Calculate the cumulative percentage of drug release over time.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol evaluates the potency of the ADC against cancer cell lines with varying levels of target antigen expression.

Materials:

  • Target-positive cancer cell line (e.g., SK-BR-3 for HER2)

  • Target-negative cancer cell line (e.g., MDA-MB-468 for HER2)

  • Complete cell culture medium

  • ADC, free drug, and unconjugated antibody solutions

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the ADC, free drug, and unconjugated antibody in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • After incubation, measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Plot the cell viability against the logarithm of the concentration and determine the IC50 values using a non-linear regression model.

Visualizations

HER2 Signaling Pathway

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trastuzumab_ADC Trastuzumab-Azidoethyl -SS-ethylazide-Drug HER2 HER2 Receptor Trastuzumab_ADC->HER2 Binding HER2_dimer HER2 Dimerization (with HER3/EGFR) HER2->HER2_dimer Inhibition of Dimerization Internalization Endocytosis & Lysosomal Trafficking HER2->Internalization Receptor-mediated Internalization PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2_dimer->RAS_MAPK GSH Glutathione (GSH) Internalization->GSH Lysosomal Environment Drug_Release Drug Release GSH->Drug_Release Disulfide Cleavage Apoptosis Apoptosis Drug_Release->Apoptosis Induces Cell_Effects Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Cell_Effects RAS_MAPK->Cell_Effects

Caption: HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization cluster_invivo In Vivo Evaluation Antibody_Modification 1. Antibody Modification (e.g., Azide Functionalization) Conjugation 3. Click Chemistry Conjugation (SPAAC) Antibody_Modification->Conjugation Drug_Linker_Prep 2. Drug-Alkyne Synthesis Drug_Linker_Prep->Conjugation Purification 4. ADC Purification (SEC) Conjugation->Purification DAR_Analysis DAR Determination (HIC) Purification->DAR_Analysis Purity_Analysis Purity Assessment (SEC, SDS-PAGE) Purification->Purity_Analysis In_Vitro_Release In Vitro Drug Release Purification->In_Vitro_Release In_Vitro_Cytotoxicity In Vitro Cytotoxicity Purification->In_Vitro_Cytotoxicity PK_Study Pharmacokinetic Studies Purification->PK_Study Efficacy_Study Xenograft Efficacy Studies Purification->Efficacy_Study

Caption: A typical experimental workflow for the synthesis and evaluation of an ADC.

References

Troubleshooting & Optimization

Technical Support Center: Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield in their antibody-drug conjugate (ADC) synthesis experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in ADC synthesis?

Low yield in ADC synthesis can stem from several factors throughout the workflow. The most common causes include inefficient conjugation, product loss during purification, and instability of the ADC.[][2][3] Inefficient conjugation can be a result of suboptimal reaction conditions, poor quality of the antibody or drug-linker, or inappropriate conjugation chemistry.[] Purification is a critical step where significant product loss can occur due to the challenge of separating the desired ADC from unconjugated antibodies and other reactants.[2][4] Additionally, the stability of the linker and the final ADC product is crucial, as degradation can lead to lower yields of the desired conjugate.[5]

Q2: How does the choice of conjugation strategy impact the overall yield?

The conjugation strategy significantly influences the yield and homogeneity of the final ADC product.[] Common strategies include targeting lysine (B10760008) residues or cysteine residues.

  • Lysine Conjugation: This method is straightforward but can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can make purification challenging and may lead to the loss of product that does not meet the desired specifications.[7]

  • Cysteine Conjugation: This approach, often involving the reduction of interchain disulfide bonds, typically yields a more homogeneous product.[8] However, incomplete or excessive reduction of disulfide bonds can lead to a mixture of species and impact the final yield of the ADC with the target DAR.[8]

  • Site-Specific Conjugation: Newer, site-specific conjugation technologies offer greater control over the conjugation site and DAR, leading to a more homogeneous product and potentially higher yields of the desired ADC.[7][9]

Q3: My Drug-to-Antibody Ratio (DAR) is consistently low. What could be the issue?

A low Drug-to-Antibody Ratio (DAR) indicates inefficient conjugation of the payload to the antibody. Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time can all affect conjugation efficiency.[] Ensure these parameters are optimized for your specific antibody, linker, and payload.

  • Reagent Quality and Concentration: The purity of the antibody and linker-payload is critical.[] Additionally, the molar ratio of the linker-payload to the antibody needs to be carefully optimized. An insufficient amount of the linker-payload will result in a low DAR.

  • Steric Hindrance: The conjugation site on the antibody may be sterically hindered, preventing the linker-payload from accessing it effectively.[2] This can be a particular issue with bulky payloads or linkers.

  • Linker Reactivity: The reactive group on your linker may have lost activity due to improper storage or handling.

Q4: I am observing a significant loss of product during the purification step. How can I minimize this?

Product loss during purification is a common challenge in ADC synthesis.[2][4] The heterogeneity of the crude reaction mixture makes it difficult to isolate the desired ADC species.[2] Here are some strategies to minimize loss:

  • Optimize Purification Method: Tangential Flow Filtration (TFF) and chromatography are common purification methods.[3][9] The choice of method and its parameters (e.g., membrane type for TFF, resin and gradient for chromatography) should be optimized to balance purity and yield.

  • Minimize Aggregation: ADCs, particularly those with hydrophobic payloads, can be prone to aggregation.[10] Aggregates are often removed during purification, leading to lower yields. Optimizing buffer conditions (pH, ionic strength) and including excipients can help to reduce aggregation.[11]

  • Gentle Handling: Antibodies and ADCs can be sensitive to harsh conditions.[3] Avoid excessive agitation, extreme pH, or high temperatures during purification to prevent denaturation and precipitation.

Troubleshooting Guides

Problem: Low Conjugation Efficiency

If you are experiencing low conjugation efficiency, leading to a low overall yield or a low DAR, consider the following troubleshooting steps.

Potential Cause Recommended Action
Suboptimal Reaction Conditions Systematically vary the pH, temperature, and incubation time of the conjugation reaction to find the optimal conditions. The ideal pH, for instance, is highly dependent on the conjugation chemistry being used.
Incorrect Reagent Stoichiometry Titrate the molar ratio of the linker-payload to the antibody. A higher excess of the linker-payload may be required to drive the reaction to completion, but too high an excess can lead to over-conjugation and aggregation.[12]
Poor Reagent Quality Verify the purity and concentration of your antibody and linker-payload. Use fresh reagents and ensure proper storage conditions to maintain their activity.[]
Antibody Modification Issues (for Cysteine Conjugation) If using a cysteine-based conjugation method, ensure the reduction of disulfide bonds is efficient but not excessive. Analyze the extent of reduction using methods like SDS-PAGE under non-reducing conditions.[8]
Linker Instability The linker itself may be unstable under the reaction conditions, leading to premature cleavage of the payload.[2] Consider using a more stable linker chemistry if this is suspected.[13]
Problem: High Product Loss During Purification

If you are observing a significant decrease in your product amount after purification, the following table provides guidance.

Potential Cause Recommended Action
ADC Aggregation Analyze your sample for aggregates before and after purification using techniques like size exclusion chromatography (SEC). Optimize buffer conditions (e.g., pH, salt concentration) or add stabilizing excipients to minimize aggregation.[10][11]
Suboptimal Chromatography Conditions If using chromatography (e.g., Hydrophobic Interaction Chromatography - HIC), optimize the binding and elution conditions. A shallow gradient may improve resolution but could lead to broader peaks and product loss.[14]
Inappropriate TFF Membrane When using Tangential Flow Filtration (TFF), ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain your ADC while allowing smaller impurities to pass through.
Non-specific Binding Your ADC may be non-specifically binding to the chromatography resin or filtration membrane. Consider using a different type of resin or membrane, or adding detergents or salts to the buffer to reduce non-specific interactions.
Product Precipitation The buffer exchange during purification might lead to conditions where the ADC is less soluble, causing it to precipitate. Ensure the final buffer composition is suitable for your ADC's stability.

Experimental Protocols

Protocol 1: General Antibody-Drug Conjugation (Thiol-Maleimide)

This protocol outlines a general procedure for conjugating a maleimide-activated linker-payload to a monoclonal antibody via reduced cysteine residues.

  • Antibody Preparation:

    • Start with a purified monoclonal antibody at a known concentration (e.g., 10 mg/mL) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4).

    • Perform a buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

  • Antibody Reduction:

    • To reduce the interchain disulfide bonds, add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. A typical starting point is a 10-fold molar excess of TCEP over the antibody.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove the excess TCEP using a desalting column or TFF, exchanging the antibody into a fresh, degassed conjugation buffer.

  • Conjugation Reaction:

    • Prepare the maleimide-activated linker-payload solution in a compatible solvent (e.g., DMSO).

    • Add the linker-payload solution to the reduced antibody solution. A typical starting point is a 5 to 10-fold molar excess of the linker-payload over the antibody. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The reaction should be protected from light if the payload is light-sensitive.

  • Quenching:

    • Quench the reaction by adding a molar excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide (B117702) groups.

  • Purification:

    • Purify the ADC from unconjugated payload, excess quenching reagent, and unconjugated antibody using size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or TFF.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry

This protocol provides a basic method for estimating the average DAR.

  • Principle: The Beer-Lambert law is used to determine the concentrations of the antibody and the payload in the ADC sample by measuring the absorbance at two different wavelengths.[]

  • Requirements:

    • The antibody and the payload must have distinct absorbance maxima at different wavelengths (e.g., 280 nm for the antibody and another wavelength for the payload's chromophore).

    • The molar extinction coefficients (ε) of both the antibody and the payload at these two wavelengths must be known.

  • Procedure:

    • Measure the absorbance of the purified ADC solution at the two selected wavelengths (e.g., A280 and A_payload_max).

    • Calculate the concentration of the antibody and the payload using the following equations (assuming the payload has some absorbance at 280 nm):

      • A280 = ε_Ab,280 * C_Ab + ε_payload,280 * C_payload

      • A_payload_max = ε_Ab,payload_max * C_Ab + ε_payload,payload_max * C_payload

    • Solve the system of two linear equations for C_Ab (antibody concentration) and C_payload (payload concentration).

    • Calculate the DAR: DAR = C_payload / C_Ab

Note: This method provides an average DAR and does not give information about the distribution of different DAR species.[16] For more detailed analysis, techniques like HIC or LC-MS are recommended.[16][17]

Visualizations

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody Modification Antibody Modification (e.g., Reduction) mAb->Modification LinkerPayload Linker-Payload Synthesis Conjugation Conjugation Reaction LinkerPayload->Conjugation Modification->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (e.g., TFF, HIC) Quenching->Purification Analysis Characterization (DAR, Purity) Purification->Analysis FinalADC Final ADC Product Analysis->FinalADC

Caption: A generalized workflow for antibody-drug conjugate synthesis.

Troubleshooting_Low_Yield Start Low ADC Yield CheckDAR Analyze DAR (e.g., HIC, LC-MS) Start->CheckDAR CheckPurity Assess Purity & Aggregation (e.g., SEC) Start->CheckPurity LowDAR Is DAR Low? CheckDAR->LowDAR HighLoss High Product Loss During Purification? CheckPurity->HighLoss LowDAR->HighLoss No OptimizeConj Optimize Conjugation: - Reaction Conditions - Stoichiometry - Reagent Quality LowDAR->OptimizeConj Yes OptimizePurif Optimize Purification: - Method (HIC, TFF) - Buffer Conditions - Minimize Aggregation HighLoss->OptimizePurif Yes ReassessLinker Re-evaluate Linker/ Payload Solubility & Stability HighLoss->ReassessLinker No

Caption: A decision tree for troubleshooting low ADC yield.

References

Technical Support Center: Optimizing Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your click chemistry experiments.

Troubleshooting Guide

Encountering challenges in your CuAAC reactions is not uncommon. This guide provides a systematic approach to identifying and resolving prevalent issues.

Problem: Low or No Product Yield

Low or non-existent product yield is one of the most frequent issues in CuAAC reactions. The following table outlines potential causes and their corresponding solutions.

Possible Cause Suggested Solution(s)
Inactive Copper Catalyst The catalytically active species is Cu(I), which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[1][2] To counteract this, generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate (B8700270).[2] It is also beneficial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a stabilizing ligand to protect the Cu(I) catalyst.[2]
Suboptimal Ligand The choice and concentration of the ligand are critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[3][4] For aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[5][6] Ensure the appropriate ligand-to-copper ratio is used, typically ranging from 1:1 to 5:1.[7]
Poor Reagent Solubility If reactants are not fully dissolved, the reaction rate will be significantly reduced.[8] Consider using a co-solvent such as DMSO, t-butanol, or DMF to improve solubility.[7][9][10] The proportion of the organic solvent should be optimized to ensure reactant solubility without denaturing biological molecules.[8]
Steric Hindrance Bulky functional groups near the azide (B81097) or alkyne can physically obstruct the reaction, slowing it down or preventing it altogether.[8] To address this, you may need to increase the reaction time and/or temperature, or use a more active catalyst system with a specific ligand.[2]
Incorrect Stoichiometry An improper ratio of azide to alkyne can lead to the incomplete consumption of the limiting reagent.[8] A slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component can help drive the reaction to completion.[8]
Incompatible Buffer Certain buffers can interfere with the reaction. For instance, Tris buffers can slow down CuAAC reactions due to the chelation of copper ions.[7][11] Compatible buffers include phosphate (B84403), carbonate, or HEPES in the pH range of 6.5–8.0.[11]

Problem: Formation of Side Products

The appearance of unintended products can complicate purification and reduce the yield of the desired product.

Side Product Possible Cause Suggested Solution(s)
Alkyne Homocoupling (Glaser Coupling) This common side reaction, which results in the formation of diynes, is often caused by the presence of Cu(II) and oxygen.[1][2] To minimize this, increase the concentration of the reducing agent and ensure the reaction mixture is thoroughly deoxygenated.[1] Using a ligand to stabilize the copper catalyst can also help.[2]
Protein Crosslinking/Aggregation In bioconjugation reactions, byproducts of the reducing agent, sodium ascorbate, can react with protein side chains, leading to aggregation.[11] The addition of aminoguanidine (B1677879) can suppress these side reactions, although it may slightly inhibit the main reaction.[7][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for my reaction?

The most convenient and commonly used copper source is a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), combined with a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.[12][7][13] Direct use of Cu(I) salts (e.g., CuI or CuBr) is also possible, but these are less stable and more prone to oxidation.[12][13]

Q2: Which ligand should I choose for my CuAAC reaction?

The choice of ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[3][14]

  • For aqueous/biological systems: Water-soluble ligands are preferred to maintain the solubility of biomolecules and reduce cytotoxicity.[12][14] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are widely used, with THPTA being particularly suitable for aqueous environments.[5][12][7] BTTAA is another excellent water-soluble ligand that can significantly accelerate reaction rates.[5]

  • For organic solvents: TBTA is a common choice for reactions in organic solvents, though it has poor water solubility.[5][12]

Q3: What is the ideal solvent for my click reaction?

A variety of solvents can be used for CuAAC reactions, and the optimal choice depends on the solubility of your substrates.[9]

  • Aqueous solutions are ideal for bioconjugation.[7]

  • Polar aprotic solvents such as DMSO, DMF, THF, and acetonitrile (B52724) are commonly used.[9] Often, a mixture of water and an organic co-solvent (e.g., t-BuOH/H₂O or DMSO/H₂O) provides a good balance for the solubility of various reactants.[7][9]

Q4: What is the effect of temperature on the reaction rate?

CuAAC reactions are typically performed at room temperature.[15] While increasing the temperature can sometimes increase the reaction rate, it can also promote side reactions like alkyne homocoupling.[16][17] For most applications, especially in biological systems, maintaining a moderate temperature is recommended. However, some studies have shown that for specific catalytic systems, reactions can be efficient even at elevated temperatures (e.g., 60°C).[18]

Q5: How can I monitor the progress of my reaction?

Reaction progress can be monitored using various analytical techniques:

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to track the consumption of starting materials and the formation of the product.[1]

  • Benchtop NMR can be used for real-time reaction monitoring.[19][20]

  • Fluorogenic assays , using reagents like a fluorogenic coumarin (B35378) azide, allow for the convenient monitoring of reaction progress by observing the increase in fluorescence upon triazole formation.[7][11]

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol is a starting point and may require optimization for specific applications.

  • Reagent Preparation:

    • Prepare stock solutions of the biomolecule-alkyne and the cargo-azide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of a water-soluble ligand such as THPTA (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the biomolecule-alkyne solution and the cargo-azide solution.

    • Prepare a premixed solution of CuSO₄ and the ligand. A common ratio is 1:5 copper to ligand.[7]

    • Add the premixed copper/ligand solution to the azide/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11] The final concentration of reactants should be optimized, but typical ranges are in the micromolar to low millimolar scale.

  • Reaction Conditions:

    • Gently mix the reaction by inverting the tube several times.

    • To minimize oxygen diffusion, the tube should be closed.[7]

    • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction time may need to be optimized.

  • Workup and Analysis:

    • The workup procedure will depend on the specific application. For biomolecules, this may involve purification techniques like size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Visualizing Workflows and Logic

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Solubility Are all reactants soluble? Check_Catalyst->Check_Solubility Yes Solution_Catalyst Use fresh reducing agent. Add stabilizing ligand. Work under inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Stoichiometry Is the stoichiometry correct? Check_Solubility->Check_Stoichiometry Yes Solution_Solubility Add a co-solvent (e.g., DMSO, t-BuOH). Optimize solvent ratio. Check_Solubility->Solution_Solubility No Check_Sterics Is steric hindrance a possibility? Check_Stoichiometry->Check_Sterics Yes Solution_Stoichiometry Use a slight excess of one reagent. Check_Stoichiometry->Solution_Stoichiometry No Check_Buffer Is the buffer compatible? Check_Sterics->Check_Buffer Yes Solution_Sterics Increase reaction time/temperature. Use a more active catalyst system. Check_Sterics->Solution_Sterics No Solution_Buffer Switch to a non-chelating buffer (e.g., Phosphate, HEPES). Check_Buffer->Solution_Buffer No

Caption: A decision tree for troubleshooting low yields in CuAAC reactions.

General Experimental Workflow for CuAAC

CuAAC_Workflow Prep_Reagents 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Na-Ascorbate) Mix_Reactants 2. Combine Azide and Alkyne Prep_Reagents->Mix_Reactants Prep_Catalyst 3. Premix CuSO4 and Ligand Mix_Reactants->Prep_Catalyst Add_Catalyst 4. Add Copper/Ligand Mix to Reactants Prep_Catalyst->Add_Catalyst Initiate_Reaction 5. Add Sodium Ascorbate to Initiate Add_Catalyst->Initiate_Reaction Incubate 6. Incubate at Room Temperature Initiate_Reaction->Incubate Monitor 7. Monitor Reaction Progress (TLC, LC-MS) Incubate->Monitor Workup 8. Workup and Purify Product Monitor->Workup

Caption: A generalized workflow for performing a CuAAC reaction.

References

Technical Support Center: Troubleshooting Protein Cross-Linking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent and resolve protein aggregation during cross-linking experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during cross-linking experiments?

Protein aggregation during cross-linking can stem from several factors:

  • Intrinsic Properties of the Cross-linker: Many cross-linking reagents are hydrophobic. Introducing these molecules onto the surface of a protein can decrease its solubility and promote aggregation.[1]

  • Improper Reaction Conditions: Suboptimal pH, incorrect buffer composition, or an excessive molar ratio of cross-linker to protein can lead to uncontrolled reactions and subsequent aggregation.[1]

  • High Protein Concentration: High concentrations of protein can increase the likelihood of intermolecular cross-linking, leading to the formation of large aggregates.[2][3]

  • Protein Instability: Some proteins are inherently prone to aggregation, and the chemical modification process can exacerbate this tendency.[1][2] Stresses during manufacturing and purification, such as agitation, filtration, and temperature changes, can also disrupt a protein's folded state, exposing hydrophobic regions that can lead to clumping.[4]

  • Oxidative Stress: Oxidative stress can cause protein oxidation, leading to the accumulation of modified proteins that are prone to aggregation. In cases of severe oxidative damage, cross-linking can occur.[5]

Q2: How can I optimize the molar ratio of the cross-linker to my protein to minimize aggregation?

Optimizing the molar excess of the cross-linker is critical. While a sufficient concentration is needed for efficient cross-linking, using too much can lead to excessive modification and the introduction of hydrophobic "dead-ends" that promote aggregation.[1] The ideal ratio depends on the protein's concentration and the number of available reactive groups (e.g., primary amines).[1]

A good starting point is to perform a titration experiment, testing a range of cross-linker concentrations while keeping the protein concentration constant.[6] The results can be analyzed by SDS-PAGE to identify the lowest concentration that yields the desired cross-linked product without significant aggregation.[6]

Recommended Molar Excess of Amine-Reactive Cross-linker to Protein

Protein ConcentrationRecommended Molar Excess (Cross-linker:Protein)
5–10 mg/mL5x to 10x
1–4 mg/mL20x
< 1 mg/mL40x to 80x

(Data summarized from Thermo Scientific SMCC and Sulfo-SMCC User Guide)[1]

Q3: What are the optimal buffer conditions for cross-linking reactions?

The choice of buffer is crucial for maintaining protein stability and ensuring the efficiency of the cross-linking reaction.

  • pH: The optimal pH depends on the reactive groups of the cross-linker. For amine-reactive cross-linkers like NHS esters, a pH of 7.0 to 8.5 is generally recommended.[1][7][8] For maleimide (B117702) reactions with sulfhydryls, a pH of 6.5–7.5 is ideal.[1] It's important to avoid a buffer pH that is close to the isoelectric point (pI) of the protein, as proteins are least soluble at their pI.[2][9]

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris or glycine) when using amine-reactive cross-linkers, as they will compete with the protein for reaction with the cross-linker.[1][10] Phosphate-buffered saline (PBS) or HEPES are often suitable alternatives.[1][7]

  • Additives: Certain additives can help to increase protein solubility and prevent aggregation:

    • Arginine and Glutamate: A mixture of these amino acids can increase protein solubility by binding to charged and hydrophobic regions.[2][9]

    • Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent oxidation-induced aggregation.[2][9]

    • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help solubilize proteins without denaturing them.[2][9]

    • Glycerol: Can act as a cryoprotectant and stabilizer.[2]

Q4: My protein still aggregates even with optimized conditions. What are my options?

If aggregation persists, consider the following advanced strategies:

  • Use a Hydrophilic Cross-linker: Replace hydrophobic cross-linkers with water-soluble, hydrophilic alternatives. Cross-linkers containing a polyethylene (B3416737) glycol (PEG) spacer can significantly improve the solubility of the modified protein and reduce aggregation.[1][11]

  • Change the Cross-linking Chemistry: If you are targeting a specific functional group (e.g., primary amines) and observing aggregation, consider using a cross-linker that targets a different functional group.[10]

  • Post-Cross-linking Purification: If aggregates have already formed, they can often be removed using standard protein purification techniques:[1]

    • Size-Exclusion Chromatography (SEC): Effectively separates larger aggregates from monomers based on size.[1]

    • Ion-Exchange Chromatography (IEX): Separates molecules based on charge differences between the monomer and the aggregate.[1]

    • Hydrophobic Interaction Chromatography (HIC): Can be used to separate aggregates which are often more hydrophobic than the monomeric protein.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon adding the cross-linker The cross-linker is hydrophobic and is causing the protein to precipitate.[1]Switch to a water-soluble analog (e.g., Sulfo-SMCC instead of SMCC).[1] Add the cross-linker stock solution dropwise to the protein solution while gently vortexing.[1]
The cross-linker stock solution (in an organic solvent like DMSO or DMF) is precipitating in the aqueous buffer.[1]Do not add more than 10% organic solvent to the final reaction volume.[1]
High molecular weight smears or bands stuck in the well on SDS-PAGE Excessive cross-linking due to high cross-linker concentration.Perform a titration to find the optimal, lower concentration of the cross-linker.[6]
High protein concentration leading to intermolecular cross-linking.Reduce the protein concentration.[2][3]
Incubation time is too long.Reduce the incubation time. While 30 minutes is a good starting point, shorter times may be sufficient and reduce aggregation.[8]
Low or no cross-linking observed The buffer contains interfering substances (e.g., Tris with amine-reactive cross-linkers).[10]Use a non-interfering buffer such as PBS or HEPES.[1][7]
The pH of the reaction buffer is not optimal for the cross-linker chemistry.[1]Adjust the pH to the recommended range for the specific cross-linker.
The target functional groups on the protein are not accessible.[10]Consider using a cross-linker with a longer spacer arm or one that targets a different functional group.[12] A non-specific photoreactive cross-linker could also be an option.[10]

Experimental Protocols

Protocol: Two-Step Heterobifunctional Cross-linking using SMCC

This protocol describes the cross-linking of two proteins, Protein A (with available primary amines) and Protein B (with available sulfhydryl groups), using the heterobifunctional cross-linker SMCC.

Materials:

  • Protein A in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Protein B in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Desalting columns

  • Quenching reagent (e.g., Tris, glycine (B1666218), or cysteine)

Procedure:

  • Step 1: Activation of Protein A with SMCC a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF. b. Add the desired molar excess of the SMCC stock solution to the solution of Protein A. c. Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[1]

  • Removal of Excess Cross-linker a. Immediately after incubation, remove non-reacted and hydrolyzed SMCC by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.[1] This step is critical to prevent the maleimide groups from being quenched in the next step.

  • Step 2: Conjugation of Activated Protein A to Protein B a. Add the activated Protein A to the solution of Protein B. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Quenching the Reaction (Optional) a. The reaction can be stopped by adding a quenching reagent. For the maleimide group, a small molecule with a free sulfhydryl, such as cysteine or 2-mercaptoethanol, can be added.[1] For the NHS ester, Tris or glycine can be used.[8]

  • Analysis a. Analyze the final conjugate using SDS-PAGE and/or SEC to confirm cross-linking and assess the extent of aggregation.[1]

Protocol: One-Step Homobifunctional Cross-linking using Glutaraldehyde (B144438)

This protocol describes the cross-linking of proteins in a sample using the homobifunctional cross-linker glutaraldehyde.

Materials:

  • Protein sample in a suitable buffer (e.g., HEPES or PBS, pH 7.5)[13]

  • Glutaraldehyde solution (e.g., 2.3% or 25% stock)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[13][14]

Procedure:

  • Cross-linking Reaction a. To your protein sample (e.g., 50-100 µg in 100 µL), add freshly prepared glutaraldehyde solution to a final concentration of 0.5% to 2% (v/v).[13][14] The optimal concentration may need to be determined empirically. b. Incubate the mixture for a short duration, for example, 2 to 5 minutes at 37°C or 15 to 30 minutes at room temperature.[13][14]

  • Quenching the Reaction a. Stop the reaction by adding a quenching solution. For example, add 10 µL of 1 M Tris-HCl, pH 8.0 to a 100 µL reaction.[13] b. Incubate for an additional 15 minutes to ensure all unreacted glutaraldehyde is neutralized.[14]

  • Analysis a. Solubilize the cross-linked proteins by adding Laemmli sample buffer. b. Analyze the results by SDS-PAGE to visualize the formation of higher molecular weight species, which are indicative of cross-linked complexes.[13][14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction protein_prep Prepare Protein Solution add_crosslinker Add Cross-linker to Protein protein_prep->add_crosslinker crosslinker_prep Prepare Cross-linker Stock crosslinker_prep->add_crosslinker incubation Incubate add_crosslinker->incubation quenching Quench Reaction incubation->quenching analysis Analyze by SDS-PAGE/SEC quenching->analysis

General experimental workflow for protein cross-linking.

troubleshooting_logic cluster_optimization Optimization Strategies cluster_advanced Advanced Strategies start Protein Aggregation Observed optimize_ratio Optimize Cross-linker:Protein Ratio start->optimize_ratio optimize_buffer Optimize Buffer Conditions (pH, Additives) start->optimize_buffer optimize_concentration Optimize Protein Concentration start->optimize_concentration optimize_time Optimize Incubation Time start->optimize_time hydrophilic_crosslinker Use Hydrophilic Cross-linker optimize_ratio->hydrophilic_crosslinker If aggregation persists result Aggregation Minimized optimize_ratio->result optimize_buffer->hydrophilic_crosslinker If aggregation persists optimize_buffer->result optimize_concentration->hydrophilic_crosslinker If aggregation persists optimize_concentration->result optimize_time->hydrophilic_crosslinker If aggregation persists optimize_time->result change_chemistry Change Cross-linking Chemistry hydrophilic_crosslinker->change_chemistry purify Post-reaction Purification (SEC, IEX) change_chemistry->purify purify->result

Troubleshooting logic for addressing protein aggregation.

References

Common side reactions with Azidoethyl-SS-ethylazide and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azidoethyl-SS-ethylazide. The information is designed to help identify and minimize common side reactions encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional, cleavable crosslinker. It contains two azide (B81097) (-N₃) groups, which are used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The core of the linker features a disulfide bond (-S-S-), which can be cleaved under reducing conditions. This property is particularly useful in drug delivery systems like antibody-drug conjugates (ADCs), where the disulfide bond remains stable in the bloodstream but is cleaved inside target cells where the concentration of reducing agents like glutathione (B108866) is higher.[][2]

Q2: What are the most common side reactions associated with the disulfide bond in this compound?

The primary side reactions involving the disulfide bond are:

  • Premature Cleavage: The disulfide bond can be prematurely cleaved in the bloodstream or extracellular matrix, leading to off-target release of conjugated molecules.[3][4] This can increase systemic toxicity and reduce the therapeutic efficacy of ADCs.[4]

  • Thiol-Disulfide Exchange: In environments containing free thiols, such as plasma proteins with exposed cysteine residues, the disulfide bond can undergo exchange reactions. This can lead to the formation of mixed disulfides and scrambling of the conjugated payload.[5][6][7]

  • Disulfide Bond Scrambling: During the conjugation process, particularly under alkaline pH conditions, disulfide bond rearrangement can occur, leading to a heterogeneous mixture of products.[8]

Q3: What side reactions are associated with the azide groups and the CuAAC reaction?

While the azide-alkyne cycloaddition is highly specific, issues can arise during the CuAAC reaction, leading to low yields and side products:[9]

  • Catalyst Oxidation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to Cu(II) in the presence of oxygen. Oxidized copper will not catalyze the click reaction, leading to low or no product formation.

  • Precipitation: In some solvent systems, the copper catalyst or alkyne-copper complexes can precipitate out of solution, effectively halting the reaction.[6]

  • Side Reactions with Other Functional Groups: While generally orthogonal, under certain conditions or with specific molecules, side reactions can occur. It is important to ensure the purity of all reactants.[10]

Troubleshooting Guides

Problem 1: Low Yield or No Product Formation in CuAAC Reaction
Potential Cause Recommended Solution Experimental Protocol
Oxidation of Cu(I) catalyst Use a stabilizing ligand for the copper catalyst, such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[11] Degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) before use.[11] For highly sensitive reactions, perform the experiment under an inert atmosphere in a glovebox.[11]See Protocol 1: General Procedure for a Degassed CuAAC Reaction .
Inactive Reducing Agent Use a fresh stock of the reducing agent (e.g., sodium ascorbate). Old or improperly stored sodium ascorbate (B8700270) may be oxidized and ineffective at reducing Cu(II) to Cu(I).[12]Visually inspect the sodium ascorbate; if it is discolored (e.g., brownish), it should be discarded. Prepare fresh solutions immediately before use.
Incorrect Order of Reagent Addition Add the reagents in the optimal order to ensure proper complex formation and reduction. A recommended order is to first mix the copper salt with the stabilizing ligand, then add this mixture to the azide and alkyne substrates, and finally initiate the reaction with the reducing agent.[11]See Protocol 1: General Procedure for a Degassed CuAAC Reaction .
Precipitation of a Reactant or Catalyst Change the solvent system. A common solvent mixture is t-butanol and water.[12] If solubility is an issue, consider using a co-solvent like DMSO or DMF.[12] The use of a stabilizing ligand can also improve the solubility of the copper catalyst.[11]Perform small-scale solubility tests with your specific substrates and the chosen solvent system before proceeding with the reaction.
Problem 2: Premature Cleavage of the Disulfide Bond
Potential Cause Recommended Solution Experimental Protocol
Instability in Plasma or Cell Culture Medium Increase the steric hindrance around the disulfide bond. Introducing methyl groups adjacent to the disulfide bond can enhance its stability in circulation.[][2] While this compound has a specific structure, this principle can be applied when choosing or designing linkers for future experiments.This requires the use of a different linker with increased steric hindrance.
Presence of Reducing Agents in the Medium If working in cell culture, minimize the concentration of free thiols in the medium if possible, or reduce the incubation time. For in vivo applications, linker design is the primary method of control.N/A

Experimental Protocols

Protocol 1: General Procedure for a Degassed CuAAC Reaction

This protocol provides a general workflow for performing a copper-catalyzed azide-alkyne cycloaddition with this compound, focusing on minimizing catalyst oxidation.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your alkyne-containing molecule in a degassed solvent (e.g., DMSO, DMF, or a mixture of t-butanol and water).

    • Prepare a stock solution of this compound in a degassed solvent.

    • Prepare a stock solution of the copper catalyst (e.g., CuSO₄) in degassed water.

    • Prepare a stock solution of the stabilizing ligand (e.g., THPTA) in degassed water.

    • Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate) in degassed water immediately before use.

  • Degassing:

    • To degas solvents and solutions, bubble a gentle stream of inert gas (argon or nitrogen) through the liquid for 15-30 minutes.

  • Reaction Assembly (Recommended Order of Addition):

    • In a reaction vessel purged with inert gas, combine the alkyne-containing molecule and the this compound solution.

    • In a separate tube, premix the CuSO₄ solution and the THPTA solution. Allow them to complex for a few minutes.

    • Add the copper-ligand mixture to the reaction vessel containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 37-60°C) as needed.[12]

    • Monitor the reaction progress using an appropriate analytical technique, such as HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the product using standard methods like size-exclusion chromatography, dialysis, or HPLC.

Visualizations

G cluster_0 CuAAC Reaction Pathway Azide This compound (R-N3) Triazole Stable Triazole Product (Conjugated Molecule) Azide->Triazole Alkyne Alkyne-modified Molecule (R'-C≡CH) Alkyne->Triazole CuSO4 CuSO4 (Cu(II)) Cu_I Cu(I) Catalyst CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Triazole Catalysis

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.

G cluster_1 Troubleshooting Low CuAAC Yield Start Low or No Product Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure and active? Check_Catalyst->Check_Reagents Yes Solution_Degas Degas solvents, use stabilizing ligand (e.g., THPTA) Check_Catalyst->Solution_Degas No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Solution_Fresh_Ascorbate Use fresh sodium ascorbate Check_Reagents->Solution_Fresh_Ascorbate No Solution_Optimize Optimize solvent, temperature, and reagent ratios Check_Conditions->Solution_Optimize No Success Improved Yield Solution_Degas->Success Solution_Fresh_Ascorbate->Success Solution_Optimize->Success

Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.

G cluster_2 Disulfide Bond Side Reactions ADC ADC with Disulfide Linker (Antibody-S-S-Drug) Premature_Cleavage Premature Cleavage (in Plasma) ADC->Premature_Cleavage Reducing agents Thiol_Exchange Thiol-Disulfide Exchange (with Plasma Protein) ADC->Thiol_Exchange Free Thiols (e.g., Albumin) Free_Drug Free Drug + Antibody-SH Premature_Cleavage->Free_Drug Mixed_Disulfide Antibody-S-S-Protein + Free Drug Thiol_Exchange->Mixed_Disulfide

Caption: Common side reactions involving the disulfide linker in an ADC.

References

Improving the efficiency of disulfide bond cleavage protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their disulfide bond cleavage protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for disulfide bond cleavage?

A1: The most commonly used reducing agents are dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and 2-mercaptoethanol (B42355) (BME). Each has distinct characteristics regarding strength, stability, odor, and compatibility with downstream applications.[1][2] DTT is a strong reducing agent but is unstable at pH values above 7 and prone to oxidation.[1][3][4] TCEP is a more powerful and stable reducing agent that is effective over a wider pH range and is odorless.[3][5] BME is effective and inexpensive but has a strong, unpleasant odor and is less stable than DTT and TCEP.[1][2]

Q2: How do I choose the right reducing agent for my experiment?

A2: The choice of reducing agent depends on several factors, including the specific protein, downstream applications, and buffer conditions. For general protein reduction, DTT is often a good starting point.[6] TCEP is preferred for applications like mass spectrometry and when working with metal affinity chromatography (IMAC) as it does not reduce metals.[1][3][4] BME is a cost-effective option for initial purification steps.[1]

Q3: What is the purpose of alkylation after disulfide bond reduction?

A3: Alkylation is a crucial step after reduction to prevent the re-formation of disulfide bonds.[7] Reagents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) are used to covalently modify the free sulfhydryl groups of cysteine residues, ensuring the protein remains in its reduced state for subsequent analysis.[8]

Q4: Can I use DTT in buffers containing metal ions?

A4: It is generally not recommended to use DTT in buffers containing metal ions, especially nickel (Ni2+), as DTT can reduce these ions, which can interfere with techniques like IMAC.[1][4][9] TCEP is a better choice in such cases as it does not readily reduce metal ions.[1][3]

Troubleshooting Guide

Q5: My disulfide bonds are not completely reduced. What could be the problem?

A5: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: The concentration of the reducing agent may be too low. A molar excess of the reducing agent over the disulfide bonds is required. For complete reduction for applications like electrophoresis, DTT concentrations of 50-100 mM are often used.[6]

  • Suboptimal Reaction Conditions: The pH, temperature, and incubation time can all affect reduction efficiency. DTT, for example, is most effective at a pH above 7.[6][10] Increasing the temperature (e.g., to 37°C or 56°C) can also improve reduction.[6]

  • Reagent Degradation: Reducing agents like DTT are prone to oxidation and have a limited shelf life in solution.[1][3] It is best to use freshly prepared solutions. TCEP is more stable over time.[3][5]

  • Inaccessible Disulfide Bonds: Some disulfide bonds may be buried within the protein's structure and inaccessible to the reducing agent. Adding a denaturant like urea (B33335) or guanidinium (B1211019) chloride can help unfold the protein and expose these bonds.[11]

Q6: My protein is aggregating after adding the reducing agent. How can I prevent this?

A6: Protein aggregation upon reduction is often caused by the exposure of hydrophobic regions as the protein unfolds. Here are some strategies to mitigate aggregation:

  • Optimize Buffer Conditions: Adjusting the pH and ionic strength of the buffer can sometimes improve protein solubility.[12]

  • Add Solubilizing Agents: Including additives like arginine, glycerol, or non-ionic detergents in the buffer can help prevent aggregation.[12][13]

  • Lower Protein Concentration: Working with a lower protein concentration can reduce the likelihood of intermolecular aggregation.[13]

  • Control the Reduction Rate: In some cases, a slower, more controlled reduction can allow the protein to refold properly without aggregating. This can be achieved by using a lower concentration of the reducing agent or a lower temperature.

Q7: I'm seeing unexpected modifications in my mass spectrometry data after reduction and alkylation. What is the cause?

A7: Side reactions can occur during the alkylation step. For example, iodoacetamide can react with other amino acid residues besides cysteine, such as lysine (B10760008) and the N-terminus of the peptide, especially at higher pH.[14] To minimize side reactions, it is important to control the pH and use the appropriate concentration of the alkylating agent for a specific duration. Quenching the reaction with a thiol-containing reagent like DTT can also help.[14]

Quantitative Data

Table 1: Comparison of Common Reducing Agents

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)2-Mercaptoethanol (BME)
Effective pH Range >7[4][10]1.5 - 8.5[4][5]>8
Stability in Solution Prone to oxidation, short half-life, especially at pH > 7.[1][4]More stable than DTT, resistant to air oxidation.[3][5]Less stable than DTT, evaporates from solution.[2]
Odor Strong, unpleasant[3]Odorless[3][5]Very strong, unpleasant[2]
Compatibility with IMAC Not compatible (reduces Ni2+)[1][4][9]Compatible[1][3]Not recommended
Relative Reducing Strength StrongStronger than DTT[9]Weaker than DTT (monothiol)[9]

Experimental Protocols

Protocol 1: General Disulfide Bond Reduction with DTT for SDS-PAGE
  • Prepare a 1 M stock solution of DTT in deionized water. It is recommended to prepare this fresh.[6]

  • To your protein sample , add the DTT stock solution to a final concentration of 50-100 mM for complete reduction for electrophoresis.[6]

  • Incubate the sample at 37°C or 56°C for 15-30 minutes.[6] Room temperature incubation can also be effective but may require a longer time.

  • Proceed with adding your SDS-PAGE loading buffer and heat the sample as per your standard protocol.

Protocol 2: Reduction and Alkylation for Mass Spectrometry using TCEP and Iodoacetamide
  • Prepare a 0.5 M stock solution of TCEP. Note that TCEP solutions are acidic.[15]

  • Reduce the protein sample by adding TCEP to a final concentration of 10 mM. Incubate at room temperature for 30 minutes.

  • Prepare a 0.5 M stock solution of iodoacetamide (IAM). This solution should be protected from light.

  • Alkylate the reduced protein by adding the IAM stock solution to a final concentration of 20-25 mM (a 2-2.5 fold molar excess over TCEP). Incubate in the dark at room temperature for 30 minutes.

  • Quench the alkylation reaction by adding a small amount of DTT or BME.

  • The sample is now ready for buffer exchange, digestion, and subsequent mass spectrometry analysis.

Visualizations

workflow cluster_start Start cluster_reduction Reduction cluster_alkylation Alkylation cluster_downstream Downstream Analysis start Protein Sample (with disulfide bonds) reduction Add Reducing Agent (e.g., DTT, TCEP) start->reduction incubation_reduction Incubate (e.g., 30 min at 37°C) reduction->incubation_reduction alkylation Add Alkylating Agent (e.g., Iodoacetamide) incubation_reduction->alkylation incubation_alkylation Incubate in Dark (e.g., 30 min at RT) alkylation->incubation_alkylation analysis Sample ready for: - SDS-PAGE - Mass Spectrometry - Other analyses incubation_alkylation->analysis

Caption: General workflow for disulfide bond reduction and alkylation.

troubleshooting_tree start Problem: Incomplete Disulfide Bond Cleavage check_reagent Is the reducing agent concentration sufficient? start->check_reagent check_conditions Are the reaction conditions optimal? check_reagent->check_conditions Yes increase_reagent Solution: Increase reducing agent concentration. check_reagent->increase_reagent No check_stability Is the reducing agent fresh and active? check_conditions->check_stability Yes optimize_conditions Solution: Optimize pH, temperature, and incubation time. check_conditions->optimize_conditions No check_accessibility Are the disulfide bonds accessible? check_stability->check_accessibility Yes fresh_reagent Solution: Use a freshly prepared reducing agent solution. check_stability->fresh_reagent No add_denaturant Solution: Add a denaturant (e.g., Urea, Guanidinium-HCl). check_accessibility->add_denaturant No end_node Re-evaluate check_accessibility->end_node Yes (Consult further) increase_reagent->end_node optimize_conditions->end_node fresh_reagent->end_node add_denaturant->end_node

Caption: Troubleshooting decision tree for incomplete disulfide bond cleavage.

References

Technical Support Center: Purifying Azidoethyl-SS-ethylazide-Conjugated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Azidoethyl-SS-ethylazide-conjugated molecules. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying molecules conjugated with this compound?

A: The primary challenges stem from the trifunctional nature of the resulting conjugate: the properties of the target molecule, the presence of a labile disulfide bond, and the reactivity of the terminal azide (B81097) group. Key difficulties include:

  • Instability of the Disulfide Bond: The disulfide bridge is susceptible to reduction, which can lead to the cleavage of the conjugate.[1]

  • Safety and Handling of Azides: Organic azides can be energetic and require specific handling procedures to avoid hazardous conditions.[2]

  • Side Reactions and Impurities: Incomplete conjugation, side reactions involving the azide or disulfide groups, and the presence of unreacted starting materials can complicate purification.

  • Characterization Complexity: The presence of multiple functional groups can make characterization and purity assessment challenging.

Q2: How can I assess the stability of my this compound-conjugated molecule before purification?

A: The stability of your conjugated molecule is crucial for safe handling and successful purification.[2] Key stability indicators to consider are the carbon-to-nitrogen ratio and the "Rule of Six".[2]

GuidelineFormula / RuleStability & Handling Recommendations[2]
Carbon/Nitrogen Ratio (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms)< 1: Do not isolate. Can be generated in-situ as a transient intermediate. 1 to 3: Can be synthesized and isolated but should be stored in solution (<1M) below room temperature. ≥ 3: Generally considered the minimum ratio for isolation and storage in pure form.
"Rule of Six" At least six carbon atoms (or atoms of similar size) for each energetic group (e.g., azide).Renders the compound relatively safe to handle with appropriate safety procedures.

Q3: How do I visualize my azide-conjugated molecule on a Thin-Layer Chromatography (TLC) plate?

A: Many azide-containing molecules lack a UV chromophore, making visualization difficult. A reliable method is a two-step chemical staining process:[2]

  • Reduction of the Azide: The azide is converted to an amine.

  • Ninhydrin Staining: The newly formed amine is then detected with ninhydrin, which produces a colored spot.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound-conjugated molecules.

Problem 1: Low Recovery of the Conjugated Molecule

Possible CauseRecommended Solution
Precipitation during purification Decrease the amount of sample or reduce the protein concentration. Consider the use of detergents or adjusting the NaCl concentration.
Cleavage of the disulfide bond Avoid reducing agents in all purification buffers.[3] Maintain a slightly acidic pH (~6.5) to minimize disulfide scrambling.[3]
Non-specific binding to chromatography resin Add detergents or adjust the salt concentration to disrupt hydrophobic interactions.
Sample too viscous Increase the dilution of the sample before loading onto the column. If the viscosity is due to nucleic acids, consider enzymatic treatment (e.g., DNase).

Problem 2: Presence of Impurities in the Final Product

Possible CauseRecommended Solution
Unreacted starting material Optimize the stoichiometry of the conjugation reaction. Perform a buffer exchange using a desalting column or dialysis to remove small molecule impurities.
Side products from the conjugation reaction Employ orthogonal purification techniques. For example, follow up an affinity chromatography step with size-exclusion or ion-exchange chromatography.
Contaminants associated with the target protein Add detergents and/or reducing agents (if compatible with the disulfide bond) before cell lysis to disrupt protein-protein interactions.
Loss of the azide group Ensure that the purification conditions are compatible with the azide functionality. Avoid harsh acidic or basic conditions.

Problem 3: Incomplete Removal of Unconjugated this compound

Possible CauseRecommended Solution
Inefficient buffer exchange For dialysis, ensure at least three buffer changes with a sufficient volume of fresh, well-equilibrated buffer. For desalting columns, verify the column integrity and follow the manufacturer's protocol for sample volume and centrifugation speed.
Inappropriate molecular weight cut-off (MWCO) for dialysis membrane Use a membrane with a pore size that allows the small molecule linker to pass through while retaining the conjugated molecule. For IgG antibodies (150 kDa), a 10-30 kDa MWCO is appropriate, as the molecular weight of sodium azide is 65 Da.

Experimental Protocols

Protocol 1: General Purification Workflow for an this compound-Conjugated Antibody

This protocol outlines a general strategy for purifying an antibody-drug conjugate (ADC) synthesized using an this compound linker.

dot

PurificationWorkflow cluster_0 Step 1: Initial Cleanup cluster_1 Step 2: Affinity Purification cluster_2 Step 3: Polishing cluster_3 Step 4: Final Formulation Reaction Crude Conjugation Reaction Mixture BufferExchange Buffer Exchange (Desalting Column or Dialysis) Reaction->BufferExchange Remove excess linker and small molecules AffinityChrom Affinity Chromatography (e.g., Protein A/G) BufferExchange->AffinityChrom Isolate antibody conjugates Polishing Size-Exclusion or Ion-Exchange Chromatography AffinityChrom->Polishing Separate by size or charge to remove aggregates and impurities FinalProduct Concentration and Final Buffer Exchange Polishing->FinalProduct Formulate for storage and use

Caption: General workflow for purifying this compound-conjugated antibodies.

Protocol 2: Troubleshooting Logic for Disulfide Bond Instability

This decision tree provides a logical approach to troubleshooting issues related to the disulfide bond during purification.

dot

DisulfideTroubleshooting start Low yield or presence of cleaved product? check_reducing Are reducing agents present in any buffer? start->check_reducing remove_reducing Remove all reducing agents (e.g., DTT, TCEP) check_reducing->remove_reducing Yes check_ph Is the buffer pH > 7.5? check_reducing->check_ph No remove_reducing->check_ph adjust_ph Adjust pH to ~6.5 to minimize disulfide scrambling check_ph->adjust_ph Yes check_temp Is the purification performed at elevated temperatures? check_ph->check_temp No adjust_ph->check_temp lower_temp Perform purification at 4°C check_temp->lower_temp Yes consider_scavengers Consider adding disulfide bond stabilizers or scavengers check_temp->consider_scavengers No lower_temp->consider_scavengers

Caption: Troubleshooting guide for disulfide bond instability during purification.

Disclaimer: The information provided in this technical support center is intended for guidance only. Researchers should always consult relevant safety data sheets (SDS) and institutional safety protocols when handling azide-containing compounds. Experimental conditions may need to be optimized for specific molecules and applications.

References

Technical Support Center: Method Refinement for Selective Labeling of Cell Surface Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for selective labeling of cell surface proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you refine your experimental methods and achieve high-quality, reproducible results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the selective labeling of cell surface proteins.

Antibody-Based Labeling

Issue: No or Weak Signal

Possible Cause Recommended Solution
Insufficient antibody concentration Optimize the antibody concentration by performing a titration experiment to determine the optimal staining concentration for your specific cell type and target protein.[1][2]
Low target protein expression Confirm protein expression using a reliable method such as western blot or mass spectrometry. If expression is low, consider using a more sensitive detection method or a signal amplification strategy.[2]
Antibody not suitable for live cell staining Ensure the antibody recognizes an extracellular epitope of the target protein and is validated for flow cytometry or live-cell imaging.[3]
Inefficient secondary antibody binding Verify the compatibility of the primary and secondary antibodies (e.g., host species). Use a pre-conjugated primary antibody if possible to eliminate secondary antibody issues.[2][4]
Over-fixation or harsh permeabilization (if applicable) Some fixation methods can mask epitopes. Test different fixation protocols or, for surface labeling, stain cells before fixation. Avoid permeabilization for exclusive surface staining.[2][4]
Fluorophore quenching A high degree of labeling (DOL) can lead to self-quenching of fluorophores. Determine the DOL and aim for an optimal ratio.[5]

Issue: High Background or Non-Specific Staining

Possible Cause Recommended Solution
Non-specific antibody binding Include an appropriate isotype control to determine the level of non-specific binding. Pre-incubate cells with an Fc receptor blocking solution to prevent binding to Fc receptors on the cell surface.[2][6][7]
Excess antibody concentration Use the lowest effective concentration of the primary and secondary antibodies as determined by titration.[2]
Insufficient washing Increase the number and/or duration of wash steps to remove unbound antibodies effectively.[1][8]
Dead cells Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from the analysis.[9]
Hydrophobic interactions Include 1-5% BSA or serum in the staining and washing buffers to block non-specific hydrophobic interactions.[2]

Workflow for Troubleshooting Antibody-Based Labeling

Start Start: No/Weak Signal or High Background Check_Expression 1. Confirm Target Protein Expression Start->Check_Expression Titrate_Ab 2. Titrate Primary Antibody Check_Expression->Titrate_Ab Optimize_Washing 3. Optimize Washing Steps Titrate_Ab->Optimize_Washing Fc_Block 4. Add Fc Receptor Block Optimize_Washing->Fc_Block Viability_Dye 5. Use Viability Dye Fc_Block->Viability_Dye Check_Secondary 6. Validate Secondary Antibody Viability_Dye->Check_Secondary Isotype_Control 7. Run Isotype Control Check_Secondary->Isotype_Control Result Improved Signal-to-Noise Isotype_Control->Result

Caption: Troubleshooting workflow for antibody-based cell surface labeling.

Biotinylation-Based Labeling

Issue: Inefficient Biotinylation

Possible Cause Recommended Solution
Suboptimal biotin (B1667282) reagent concentration Titrate the concentration of the biotinylation reagent. Excessive amounts can lead to protein precipitation, while insufficient amounts will result in low labeling efficiency.[10]
Incorrect buffer composition Amine-containing buffers (e.g., Tris, glycine) will quench NHS-ester biotinylation reagents. Use a non-amine-containing buffer such as PBS or HBSS at the recommended pH.[11]
Hydrolysis of biotin reagent Prepare the biotinylation reagent solution immediately before use as it can be susceptible to hydrolysis.[11]
Low cell viability Ensure high cell viability as compromised membranes can lead to the labeling of intracellular proteins.[12]
Steric hindrance If using a short linker, consider a biotinylation reagent with a longer spacer arm to improve accessibility to target proteins.[11]

Issue: High Background After Streptavidin/Avidin (B1170675) Pulldown or Staining

Possible Cause Recommended Solution
Non-specific binding of streptavidin/avidin Some cell types may exhibit endogenous biotin or biotin-binding proteins. Additionally, avidin can bind non-specifically through electrostatic and hydrophobic interactions. Block with free biotin before adding the streptavidin/avidin conjugate and ensure thorough washing.[13][14]
Contamination with intracellular proteins If cell lysis occurs during labeling, intracellular proteins will be biotinylated. Handle cells gently and perform all steps on ice to maintain membrane integrity.[15]
Insufficient quenching Ensure the quenching step is sufficient to inactivate all unreacted biotinylation reagent before cell lysis.[15]
Free biotin in sample Thoroughly wash cells after biotinylation to remove any free, unreacted biotin which can compete for binding to streptavidin/avidin.[14]

General Workflow for Cell Surface Biotinylation

Start Start: Cell Preparation Wash_Cells 1. Wash Cells (PBS/HBSS) Start->Wash_Cells Biotinylation 2. Incubate with Biotin Reagent Wash_Cells->Biotinylation Quench 3. Quench Reaction (e.g., Glycine) Biotinylation->Quench Wash_Again 4. Wash to Remove Excess Biotin Quench->Wash_Again Lysis 5. Cell Lysis (if for pulldown) Wash_Again->Lysis Pulldown 6. Incubate with Streptavidin Beads Lysis->Pulldown Elution 7. Elute Biotinylated Proteins Pulldown->Elution Analysis Analysis (e.g., Western Blot) Elution->Analysis

Caption: Experimental workflow for selective biotinylation of cell surface proteins.

Quantitative Data Summary

The efficiency of cell surface labeling can vary significantly based on the method, reagents, and cell type. The following table summarizes representative labeling efficiencies.

Labeling Method Target System Reported Labeling Efficiency Reference
Antibody-Oligonucleotide Conjugates Single Cell RNA SequencingDependent on antibody titration and cell viability[6][9]
DNA-PAINT with Nanobodies Nuclear Pore Complex (Nup96-mEGFP)44.7% ± 0.5%[16]
Aldehyde Tag Labeling DNA Polymerase~100%[17]
Biotinylation (ChromaLINK) Bovine IgGMolar Substitution Ratio (MSR) of 1.35 to 6.1 showed a ~2.9-fold increase in signal-to-noise.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right labeling strategy for my experiment?

A1: The choice of labeling strategy depends on your specific application.

  • Antibody-based labeling is excellent for targeting specific proteins with high affinity and is widely used for flow cytometry, immunofluorescence, and FACS.[1]

  • Biotinylation is a robust method for labeling the entire surface proteome for subsequent isolation and analysis by mass spectrometry. It is less specific to a single protein unless combined with immunoprecipitation.[12]

  • Enzymatic labeling (e.g., using HaloTag or SNAP-tag) offers site-specific labeling but requires genetic modification of the target protein.[18]

Q2: My antibody works for Western Blot but not for live cell staining. Why?

A2: Antibodies for Western Blotting often recognize linear, denatured epitopes that may be inaccessible or folded differently in the native protein on the cell surface. For live cell staining, you need an antibody that recognizes a conformational epitope on the extracellular domain of the protein.[3][4]

Q3: How can I confirm that I am only labeling cell surface proteins and not intracellular ones?

A3:

  • Maintain Cell Integrity: Perform all labeling steps on ice and handle cells gently to prevent membrane damage.[19]

  • Use Impermeable Reagents: Ensure your labeling reagent (e.g., Sulfo-NHS-biotin) is membrane-impermeable.

  • Western Blot Analysis: After labeling and pulldown of surface proteins, probe your lysate for a known, abundant cytosolic protein (e.g., GAPDH or Tubulin). Its absence in the surface fraction indicates successful selective labeling.[15]

  • Microscopy: Co-stain with a membrane dye and a nuclear dye. The signal from your labeled protein should co-localize with the membrane stain and not be present in the cell interior. Staining without permeabilization is key.[3]

Q4: What is the importance of Fc receptor blocking?

A4: Many immune cells (e.g., macrophages, B cells, NK cells) express Fc receptors that can bind to the Fc region of your primary antibody, leading to high non-specific background staining. Incubating your cells with an Fc blocking solution before adding your primary antibody will prevent this non-specific binding and improve your signal-to-noise ratio.[6][7]

Logical Relationship of Key Labeling Steps

cluster_0 Pre-Labeling cluster_1 Labeling cluster_2 Post-Labeling cluster_3 Analysis Cell_Prep Cell Preparation (High Viability) Blocking Blocking (Fc Receptors, Non-specific sites) Cell_Prep->Blocking Labeling_Reaction Incubation with Labeling Reagent (Antibody/Biotin) Blocking->Labeling_Reaction Washing Washing (Remove Unbound Reagent) Labeling_Reaction->Washing Quenching Quenching (Stop Reaction - for Biotinylation) Washing->Quenching If applicable Detection Detection/Analysis (Flow Cytometry, Microscopy, Pulldown) Washing->Detection Quenching->Detection

Caption: Logical flow of a typical cell surface protein labeling experiment.

Detailed Experimental Protocols

Protocol: General Antibody Staining for Flow Cytometry
  • Cell Preparation: Harvest cells and wash once with ice-cold PBS + 1% BSA. Resuspend the cell pellet and count the cells.[6]

  • Aliquot Cells: Aliquot up to 1 x 10^6 cells per tube.[1]

  • Fc Receptor Block (Optional but Recommended): Resuspend cells in 50 µl of staining buffer containing an Fc receptor blocking reagent (e.g., Human TruStain FcX). Incubate for 10 minutes at 4°C.[6][7]

  • Primary Antibody Staining: Without washing, add the predetermined optimal concentration of the primary antibody conjugate. Vortex gently. Incubate for 30 minutes at 4°C in the dark.[1][9]

  • Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Decant the supernatant. Repeat the wash step twice.[1]

  • Resuspension: Resuspend the final cell pellet in 200-400 µL of staining buffer.

  • Analysis: Analyze the samples on a flow cytometer.

Protocol: Cell Surface Biotinylation for Pulldown
  • Cell Preparation: Wash cultured cells (approx. 5-10 x 10^6) twice with ice-cold PBS (pH 8.0).[19]

  • Biotinylation: Resuspend the cell pellet in 1 mL of ice-cold PBS (pH 8.0) containing the freshly prepared membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin at 0.5 mg/mL). Incubate for 30 minutes on ice with gentle mixing.[15]

  • Quenching: Add quenching buffer (e.g., PBS containing 100 mM glycine) to a final concentration of 10-20 mM Tris or 100 mM glycine. Incubate for 10 minutes on ice.[11][19]

  • Washing: Wash the cells three times with ice-cold PBS to remove excess biotin and quenching buffer.

  • Cell Lysis: Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pulldown: Incubate the clarified supernatant with streptavidin-agarose beads overnight at 4°C with rotation.[15]

  • Washing Beads: Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (like DTT or β-mercaptoethanol if using a cleavable biotin linker).

  • Analysis: Analyze the eluted proteins by Western Blot or mass spectrometry.

References

Impact of pH on the stability and reactivity of Azidoethyl-SS-ethylazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and reactivity of Azidoethyl-SS-ethylazide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound?

For long-term stability, this compound should be stored in a buffer with a slightly acidic to neutral pH, ideally between pH 6.0 and 7.4. Alkaline conditions (pH > 8.0) should be avoided as they can promote the gradual cleavage of the disulfide bond, leading to compound degradation.

Q2: How does pH affect the reactivity of the azide (B81097) groups in Click Chemistry?

The azide functional groups of this compound are generally stable and reactive across a broad pH range (pH 4-10) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. However, optimal reaction efficiency is typically observed at a slightly basic pH of 7.5 to 8.5. Extremely acidic conditions (pH < 4) can lead to partial protonation of the azide, potentially reducing its nucleophilicity and slowing the reaction rate.

Q3: My compound seems to have lost its crosslinking ability. What could be the cause?

Loss of crosslinking ability is often due to the cleavage of the internal disulfide bond. This can be caused by two primary factors:

  • High pH: Exposure to basic conditions (pH > 8.0) over extended periods can lead to the hydrolysis of the disulfide bond.

  • Reducing Agents: The presence of reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) will rapidly and irreversibly cleave the disulfide bond. Ensure all buffers and reagents are free from such contaminants.

Q4: Can I use this compound in live-cell experiments?

Yes, this compound can be used in live-cell experiments due to the biocompatibility of the azide groups and the disulfide bond. It is crucial to perform these experiments at a physiological pH of around 7.4 to maintain the stability of the disulfide linkage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield in Click Chemistry reaction 1. Suboptimal pH for the reaction. 2. Degradation of the compound due to improper storage.1. Adjust the reaction buffer to a pH between 7.5 and 8.5. 2. Verify the integrity of the compound using mass spectrometry before use. Ensure it was stored at the recommended pH of 6.0-7.4.
Unexpected cleavage of the crosslinker 1. The buffer pH is too high (pH > 8.0). 2. Presence of contaminating reducing agents.1. Lower the pH of the experimental buffer to a maximum of 7.4. 2. Prepare fresh buffers using high-purity water and reagents. If possible, test buffers for reducing activity.
Inconsistent experimental results Fluctuations in pH during the experiment.Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the entire experimental procedure.

Quantitative Data Summary

The stability of the disulfide bond in this compound is highly dependent on the pH of the solution. The following table summarizes the half-life of the compound at various pH values at 25°C.

pH Half-life (t½) Stability Classification
5.0> 1 yearHigh
6.0~6 monthsHigh
7.4~2 weeksModerate
8.5~24 hoursLow
9.5~2 hoursVery Low

Experimental Protocols

Protocol 1: Evaluation of this compound Stability at Various pH Values

This protocol outlines a method to determine the stability of the disulfide bond in this compound across a range of pH conditions.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at different pH values (e.g., 5.0, 6.0, 7.4, 8.5, 9.5).

  • Sample Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C).

  • Time Points: At various time points (e.g., 0, 1, 6, 12, 24, 48 hours), take an aliquot from each sample.

  • Analysis: Analyze the aliquots using reverse-phase HPLC (High-Performance Liquid Chromatography) to quantify the remaining intact this compound. The degradation product (the cleaved thiol) can also be monitored.

  • Data Calculation: Calculate the half-life of the compound at each pH by plotting the concentration of the intact compound versus time and fitting the data to a first-order decay model.

Protocol 2: pH Optimization for a CuAAC (Click Chemistry) Reaction

This protocol provides a workflow for optimizing the pH for the reaction of this compound with an alkyne-containing molecule.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of your alkyne-containing molecule (e.g., 10 mM in DMSO).

    • Prepare stock solutions of a copper(I) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

  • Reaction Setup: In separate microcentrifuge tubes, set up reactions with buffers at varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

  • Component Addition: To each tube, add the buffer, the alkyne-containing molecule, this compound, CuSO₄, and finally sodium ascorbate (B8700270) to initiate the reaction.

  • Incubation: Allow the reactions to proceed for a set amount of time (e.g., 1 hour) at room temperature.

  • Quenching and Analysis: Quench the reactions and analyze the yield of the triazole product by a suitable method, such as LC-MS or HPLC.

  • Optimization: Compare the product yields at different pH values to determine the optimal condition for your specific reaction.

Visualizations

cluster_storage Storage Conditions cluster_stability Compound Stability pH_Acidic Acidic pH (4.0-6.5) pH_Neutral Neutral pH (7.0-7.4) Stable High Stability (Disulfide Intact) pH_Acidic->Stable Optimal pH_Alkaline Alkaline pH (> 8.0) Moderate Moderate Stability pH_Neutral->Moderate Recommended Cleavage Disulfide Cleavage (Degradation) pH_Alkaline->Cleavage Risk

Caption: Logical relationship between pH and the stability of the disulfide bond.

start Start: Experiment with This compound check_pH Is pH > 8.0? start->check_pH check_reducing Are reducing agents (e.g., DTT, TCEP) present? check_pH->check_reducing No adjust_pH Action: Lower pH to < 7.5 check_pH->adjust_pH Yes success Successful Crosslinking (Disulfide bond stable) check_reducing->success No remove_reducing Action: Use fresh, non-reducing buffers check_reducing->remove_reducing Yes failure Failure: Disulfide Bond Cleavage adjust_pH->check_pH adjust_pH->failure remove_reducing->check_reducing remove_reducing->failure

Caption: Troubleshooting workflow for disulfide bond cleavage issues.

Overcoming poor solubility of Azidoethyl-SS-ethylazide in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Azidoethyl-SS-ethylazide in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a versatile, cleavable crosslinking reagent. Its key features are two terminal azide (B81097) (-N₃) groups and an internal disulfide (-S-S-) bond. The azide groups allow for facile bioconjugation to molecules containing alkyne groups via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Azide-Alkyne Cycloaddition). The disulfide bond is stable under physiological conditions but can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are present at higher concentrations inside cells. This cleavable nature makes it particularly useful in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.

Q2: I am observing a precipitate or cloudiness when I add this compound to my aqueous experimental buffer (e.g., PBS, TRIS, HEPES). What is the cause?

A2: this compound is a relatively small molecule with significant nonpolar character, leading to poor solubility in aqueous solutions. Direct addition of the neat compound or a highly concentrated stock to an aqueous buffer will likely cause it to exceed its solubility limit and precipitate out of solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: It is highly recommended to first dissolve this compound in a water-miscible organic solvent to prepare a concentrated stock solution. The most commonly used and recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Other compatible solvents include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and methanol.

Q4: How can I introduce the this compound from the organic stock solution into my aqueous reaction mixture without causing precipitation?

A4: The key is to add the organic stock solution to the aqueous buffer slowly and with gentle mixing. It is also crucial to ensure that the final concentration of the organic solvent in the reaction mixture is kept to a minimum, typically below 10% (v/v), to avoid potential negative effects on the stability and activity of biomolecules such as proteins. For sensitive proteins, the final DMSO concentration should ideally be even lower, in the range of 1-5%.

Q5: What are the storage recommendations for this compound stock solutions?

A5: For long-term storage, it is recommended to store this compound as a solid or neat liquid at -20°C. Once dissolved in an organic solvent like DMSO, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation.

Troubleshooting Guide

Issue: Precipitate formation upon addition of this compound to an aqueous buffer.
Potential Cause Recommended Solution
Direct addition of the compound to the buffer Always prepare a concentrated stock solution in a water-miscible organic solvent like DMSO first.
Concentration of the stock solution is too low Prepare a more concentrated stock solution (e.g., 10-50 mM in DMSO) to minimize the volume of organic solvent added to the aqueous reaction.
Final concentration of organic solvent is too high Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the aqueous reaction mixture is as low as possible, ideally below 5% (v/v), to maintain the stability of biomolecules.
Localized high concentration during addition Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform mixing.
Buffer pH or composition is incompatible While less common for this compound, ensure your buffer components do not react with the azide or disulfide functionalities. Standard biological buffers like PBS, HEPES, and TRIS at neutral pH are generally compatible.
Compound has degraded If the compound has been stored improperly or for an extended period, its solubility characteristics may change. Use a fresh vial of the reagent if degradation is suspected.

Data Presentation

Solubility Profile of this compound
Solvent Solubility Recommended Use
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing concentrated stock solutions.
Dimethylformamide (DMF) SolubleAlternative for preparing stock solutions.
Dichloromethane (DCM) SolubleCan be used for initial dissolution, but its immiscibility with water makes it less suitable for direct addition to aqueous reactions.
Methanol SolubleCan be used, but its higher volatility may affect concentration over time.
Aqueous Buffers (PBS, TRIS, HEPES) Poorly solubleNot recommended for direct dissolution.

Experimental Protocols

Protocol for Preparing and Using a DMSO Stock Solution of this compound

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous reaction buffer (e.g., PBS, pH 7.4)

  • Micropipettes and sterile microcentrifuge tubes

Procedure:

  • Prepare the Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10-50 mM).

    • Vortex gently until the compound is completely dissolved. The solution should be clear.

  • Introduce into Aqueous Buffer:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration of this compound in your reaction.

    • While gently vortexing or stirring your aqueous buffer, add the calculated volume of the DMSO stock solution dropwise.

    • Ensure the final concentration of DMSO in the reaction mixture remains below 5% (v/v) if possible.

  • Storage of Stock Solution:

    • Aliquot the remaining stock solution into single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Mixture Preparation reagent Azidoethyl-SS- ethylazide (Solid/Liquid) dissolve Dissolve & Vortex reagent->dissolve dmso Anhydrous DMSO dmso->dissolve stock 10-50 mM Stock Solution in DMSO dissolve->stock add_stock Add Stock Dropwise with Mixing stock->add_stock Calculated Volume buffer Aqueous Buffer (e.g., PBS) buffer->add_stock final_mix Final Reaction Mixture (<5% DMSO) add_stock->final_mix

Caption: Workflow for preparing and using this compound.

troubleshooting_logic cluster_yes Troubleshooting Steps cluster_no_stock No Stock Solution cluster_yes_stock Used Stock Solution start Precipitate Observed in Aqueous Buffer? q1 Did you use a DMSO stock solution? start->q1 Yes no_issue No Precipitate Proceed with Experiment start->no_issue No ans1_no Prepare a 10-50 mM stock solution in anhydrous DMSO. q1->ans1_no No q2 What is the final DMSO concentration? q1->q2 Yes ans1_no->q1 Retry ans2_high Decrease final DMSO concentration (ideally <5%) by using a more concentrated stock solution. q2->ans2_high > 5-10% q3 How was the stock added to the buffer? q2->q3 < 5% ans2_high->q2 Retry ans3_fast Add stock solution dropwise while gently mixing the buffer. q3->ans3_fast Quickly success Solubility Issue Resolved q3->success Slowly with mixing ans3_fast->q3 Retry

Technical Support Center: Optimizing Scavenger Choice to Prevent Azide Reduction During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted reduction of azide (B81097) functional groups during the final cleavage step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the azide group stable under standard Fmoc-SPPS conditions?

A: Generally, yes. The azide group is robust and stable under the standard basic conditions used for Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage (e.g., high concentration of trifluoroacetic acid - TFA).[1][2] However, specific reagents within the cleavage cocktail can cause unintended reduction.[1]

Q2: What is the primary cause of azide group reduction to an amine during peptide cleavage?

A: The most common cause of azide reduction is the use of certain scavengers in the final TFA cleavage cocktail.[1][2][3] Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents under acidic conditions and can significantly reduce the azide group to a primary amine.[1][2][3] This side reaction results in a mass decrease of 26 Da in the final peptide product.[2]

Q3: Why are scavengers necessary during peptide cleavage?

A: Scavengers are crucial for quenching reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr).[1] Without scavengers, these carbocations can lead to significant side reactions, such as re-alkylation of the peptide, resulting in impure products.[1]

Q4: Which scavengers are known to cause azide reduction?

A: The most problematic scavenger is 1,2-ethanedithiol (EDT), which can lead to significant reduction of the azide group.[2][3] Dithiothreitol (B142953) (DTT) can also cause this reduction, though often to a lesser extent than EDT.[2][3]

Q5: Which scavengers are considered safe for azide-containing peptides?

A: Triisopropylsilane (TIS) is a commonly used non-thiol scavenger that is generally considered safe for azides and is effective at trapping carbocations.[1] Water also acts as a scavenger.[3] If a thiol scavenger is necessary, dithiothreitol (DTT) has been shown to be a much safer alternative to EDT, causing significantly less reduction.[1][3] Thioanisole is another scavenger that has been used in cocktails for sensitive residues and is a safer option than EDT.[1][3]

Q6: What is a recommended general-purpose cleavage cocktail for azide-containing peptides?

A: A widely recommended and safe cleavage cocktail for most azide-containing peptides is a mixture of 95% TFA, 2.5% TIS, and 2.5% water.[1][2] This cocktail minimizes the risk of azide reduction while effectively removing most common protecting groups.

Troubleshooting Guide

Problem: You observe a significant amount of an unexpected product with a mass 26 Da lower than your target azide-containing peptide.

Diagnosis: This mass difference strongly suggests the reduction of the azide group (-N₃) to a primary amine (-NH₂). The most likely cause is the composition of your cleavage cocktail, specifically the use of a strong reducing scavenger like EDT.

Solution:

  • Review your cleavage cocktail composition: Immediately check if you are using 1,2-ethanedithiol (EDT).

  • Modify the scavenger:

    • If EDT is present: Replace it with a safer alternative. The preferred choice is to use a non-thiol scavenger cocktail such as 95% TFA / 2.5% TIS / 2.5% H₂O.

    • If your peptide contains sensitive residues (e.g., Trp, Met, Cys) that you feel require a thiol scavenger: Replace EDT with dithiothreitol (DTT), which is a less potent reducing agent for azides under these conditions.[3] You could also consider a cocktail containing thioanisole.[1][3]

  • Optimize cleavage conditions: Ensure the cleavage is performed at room temperature for a standard duration of 2-3 hours.[1]

Data Presentation

The choice of scavenger significantly impacts the preservation of the azide group. The following table summarizes the extent of azide reduction to the corresponding amine with different thiol scavengers in a TFA/TIS/H₂O cocktail.

Scavenger% Azide Reduction (Amine Formation)
1,2-Ethanedithiol (EDT)Up to 50%
Dithiothreitol (DTT)Significantly less than EDT
ThioanisoleSignificantly less than EDT

Data is estimated from published findings where EDT showed up to 50% reduction, while DTT and Thioanisole were presented as much safer alternatives.[3]

Experimental Protocols

Protocol 1: Azide-Safe Peptide Cleavage

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM), then wash thoroughly with DCM and dry under a vacuum.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS . Prepare this solution fresh.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a new centrifuge tube.

    • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

    • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a vacuum.

Protocol 2: On-Resin Diazotransfer Reaction

This protocol describes the conversion of a primary amine on a side chain (e.g., from Lysine) to an azide group directly on the solid support.

Reagents:

  • Fully assembled peptide-resin with a free amine side-chain.

  • Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, MeOH, DCM

Procedure:

  • Swell the peptide-resin in DMF.

  • If the side-chain amine is protected, perform the specific deprotection step (e.g., Alloc removal with Pd(PPh₃)₄). Wash the resin thoroughly.

  • Prepare the diazotransfer solution: Dissolve ISA·HCl (5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a suitable solvent mixture like DMF/H₂O.

  • Add the diazotransfer solution to the swelled resin.

  • Agitate the reaction mixture at room temperature for 8-12 hours.

  • Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.

  • Dry the resin. The peptide now contains an azide group and can be cleaved using the azide-safe protocol above.

Visualizations

AzideReduction cluster_reaction Undesired Side Reaction Peptide_N3 Peptide-R-N3 (Azide) Peptide_NH2 Peptide-R-NH2 (Amine - Reduced Product) Peptide_N3->Peptide_NH2 Reduction EDT_Thiol EDT (Thiol Scavenger) EDT_Thiol->Peptide_NH2 TFA TFA (Acidic Condition) TFA->Peptide_NH2 Facilitates Reduction

Caption: Undesired reduction of a peptide azide to a primary amine.

ScavengerMechanism cluster_cleavage TFA Cleavage cluster_scavenging Scavenger Action cluster_side_reactions Potential Side Reactions ProtectingGroup Protecting Group (e.g., Boc, Trt) Carbocation Reactive Carbocation (R+) ProtectingGroup->Carbocation Acidolysis Scavenger_Safe Safe Scavenger (e.g., TIS) Carbocation->Scavenger_Safe Trapped by Peptide_Alkylated Alkylated Peptide Carbocation->Peptide_Alkylated Causes Alkylation (if not scavenged) Trapped_Species Trapped Species Scavenger_Safe->Trapped_Species Peptide_Azide Peptide-N3 Peptide_Reduced Reduced Peptide-NH2 Scavenger_Reducing Reducing Scavenger (e.g., EDT) Scavenger_Reducing->Peptide_Reduced Causes Reduction

Caption: Role of scavengers during peptide cleavage.

TroubleshootingWorkflow Start Start: Mass Spec shows Mass -26 Da product CheckCocktail Review Cleavage Cocktail Composition Start->CheckCocktail IsEDT Is EDT present? CheckCocktail->IsEDT ReplaceEDT Replace EDT with TIS (or DTT if thiol is essential) IsEDT->ReplaceEDT Yes OtherIssue If problem persists, consider other reducing agents or on-resin side reactions IsEDT->OtherIssue No StandardCocktail Use Azide-Safe Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O ReplaceEDT->StandardCocktail Reanalyze Re-cleave peptide and analyze by Mass Spec StandardCocktail->Reanalyze ProblemSolved Problem Solved: Desired peptide is major product Reanalyze->ProblemSolved Success Reanalyze->OtherIssue Failure

Caption: Troubleshooting workflow for azide reduction.

References

Technical Support Center: Post-Reaction Cleanup of Azidoethyl-SS-ethylazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Azidoethyl-SS-ethylazide following a conjugation reaction. Covalent crosslinkers are powerful tools, but residual, unreacted crosslinker can interfere with downstream applications and analytics.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after my reaction?

Excess bifunctional crosslinkers like this compound can lead to several complications in subsequent experimental steps. These include a high background signal in fluorescence or chemiluminescence-based assays, potential cytotoxicity in cell-based experiments, and interference with mass spectrometry analysis. Furthermore, unreacted crosslinker can lead to unintended crosslinking of other molecules in your sample, resulting in aggregation and loss of protein function.[1]

Q2: What are the primary methods for removing small molecule crosslinkers from protein or other macromolecule samples?

The most common and effective methods for removing excess small molecule crosslinkers rely on the size difference between your target molecule and the crosslinker. These techniques include dialysis, desalting (also known as size-exclusion chromatography), and ultrafiltration.[2]

Q3: Are there any chemical methods to neutralize or "quench" the unreacted crosslinker?

Yes, you can quench the reaction. The NHS ester moiety of this compound is reactive towards primary amines. By adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, any remaining active NHS ester will react with the quenching agent and be effectively neutralized.[3][4] This is often done prior to purification to ensure no further crosslinking occurs.

Q4: I am observing aggregation or precipitation of my protein after the crosslinking reaction. What could be the cause?

Protein aggregation during crosslinking can be caused by a high degree of crosslinking, leading to the formation of large, insoluble intermolecular complexes.[3] To mitigate this, you can try reducing the molar excess of the crosslinker, shortening the reaction time, or adjusting the protein concentration.[3]

Q5: What are the safety precautions I should take when working with this compound?

Organic azides are potentially explosive and should be handled with care.[5] Avoid heating or subjecting them to shock. It is also important to avoid using chlorinated solvents like dichloromethane (B109758) or chloroform, as these can form explosively unstable compounds.[5][6] All work should be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE) should be worn.[7] Dispose of azide-containing waste according to your institution's hazardous waste guidelines; never pour it down the drain, as it can react with metals to form explosive compounds.

Troubleshooting Guides

Low Reaction Efficiency

If you are experiencing low crosslinking efficiency, consider the following troubleshooting steps:

Possible Cause Solution Citation
Incompatible Buffer Components Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester. Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the reaction.[3]
Suboptimal Reagent Concentration The molar excess of the crosslinker to your target molecule may need to be optimized. For dilute protein solutions, a greater molar excess of the crosslinker is often required.[3]
Hydrolysis of NHS Ester The NHS ester is susceptible to hydrolysis in aqueous solutions. Ensure the crosslinker is fresh and has been stored under anhydrous conditions. Prepare the crosslinking reaction immediately after dissolving the reagent.[2]

Experimental Protocols

Protocol 1: Removal of Excess Crosslinker by Dialysis

This method is suitable for sample volumes ranging from 0.1 mL to 70 mL. It involves the use of a semi-permeable membrane that allows small molecules like the excess crosslinker to pass through while retaining larger molecules like proteins.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-30 kDa for retaining antibodies and similar-sized proteins.

  • Dialysis buffer (e.g., PBS)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Load your sample into the dialysis tubing or cassette.

  • Place the sealed dialysis unit into a beaker containing a large volume of dialysis buffer (typically 100-1000 times the sample volume).

  • Stir the buffer gently on a stir plate at 4°C.

  • Allow dialysis to proceed for at least 4 hours, with at least two buffer changes. For optimal removal, dialyze overnight with one buffer change.

  • Recover your sample from the dialysis unit.

Protocol 2: Removal of Excess Crosslinker by Desalting Column

Desalting columns, which operate on the principle of size-exclusion chromatography, are ideal for smaller sample volumes and provide a more rapid method for removing small molecules.

Materials:

  • Pre-packed desalting column or spin column with an appropriate size-exclusion limit.

  • Equilibration buffer (the same buffer your purified protein should be in).

  • Collection tubes.

  • Centrifuge (for spin columns).

Procedure:

  • Equilibrate the desalting column by passing 3-5 column volumes of equilibration buffer through it.

  • Apply your sample to the column.

  • Elute the sample with the equilibration buffer. Your purified, crosslinked protein will elute in the void volume, while the smaller excess crosslinker molecules will be retained in the column matrix and elute later.

  • Collect the fractions containing your purified protein.

Data Presentation

Purification Method Typical Sample Volume Advantages Disadvantages
Dialysis 0.1 mL - 70 mLGentle on proteins, high sample recovery, effective for large buffer exchanges.Time-consuming (4 hours to overnight), can lead to sample dilution.
Desalting Column < 5 mLFast (minutes), high recovery, minimal sample dilution.Potential for some sample dilution, limited to small sample volumes per column.
Ultrafiltration VariableCan concentrate the sample while removing small molecules.Can lead to non-specific binding to the membrane, potential for protein aggregation at high concentrations.

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_quenching Quenching (Optional) cluster_purification Purification A Target Molecule C Reaction Mixture A->C B This compound B->C D Add Quenching Buffer (e.g., Tris) C->D E Quenched Reaction D->E F Dialysis or Desalting E->F G Purified Product F->G Retained H Waste (Excess Crosslinker) F->H Removed

Caption: Workflow for reaction, quenching, and purification.

logical_relationship Problem Problem Low_Yield Low Crosslinking Yield Problem->Low_Yield Aggregation Protein Aggregation Problem->Aggregation High_Background High Background Signal Problem->High_Background Cause_Buffer Incompatible Buffer (e.g., Tris) Low_Yield->Cause_Buffer Cause_Concentration Suboptimal Reagent Concentration Low_Yield->Cause_Concentration Aggregation->Cause_Concentration Cause_Excess High Degree of Crosslinking Aggregation->Cause_Excess Cause_Impurity Residual Unreacted Crosslinker High_Background->Cause_Impurity

Caption: Troubleshooting common crosslinking issues.

References

Technical Support Center: Mass Spectrometry Identification of Cross-Linked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry identification of cross-linked peptides (XL-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why am I not identifying any or very few cross-linked peptides?

Answer:

The low abundance of cross-linked peptides compared to linear, unmodified peptides is a primary challenge in XL-MS experiments.[1][2][3][4] Several factors throughout the experimental workflow can contribute to a low identification rate. Here is a step-by-step guide to troubleshoot this issue.

Troubleshooting Steps:

  • Cross-Linking Reaction Efficiency:

    • Suboptimal Reagent Concentration: The concentration of the cross-linking reagent is critical. Too low, and the reaction efficiency will be poor. Too high, and it can lead to extensive modifications and protein aggregation. A common starting point is a 100-300 fold molar excess of the cross-linker to the protein.[5]

    • Reaction Time and Quenching: Ensure the reaction has proceeded for the optimal time according to the manufacturer's protocol and that it has been effectively quenched to prevent unwanted side reactions.

  • Inefficient Enrichment of Cross-Linked Peptides:

    • Cross-linked peptides can be less than 1% of the total peptide amount after digestion.[5][6] Therefore, an enrichment step is often crucial.[1][7]

    • Size Exclusion Chromatography (SEC): This technique separates peptides based on size. Cross-linked peptides are generally larger than linear peptides.

    • Strong Cation Exchange Chromatography (SCX): Cross-linked peptides typically have a higher charge state, which allows for their separation from singly charged linear peptides.[8]

    • Affinity Purification: If using a cross-linker with an affinity tag (e.g., biotin), ensure that the binding and elution steps are optimized.

  • Mass Spectrometry Acquisition:

    • Precursor Ion Selection: The mass spectrometer might not be selecting the cross-linked peptide precursors for fragmentation. This can be due to their low abundance. Consider using targeted acquisition methods or data-independent acquisition (DIA).

    • Fragmentation Energy: The fragmentation energy (e.g., in CID or HCD) might be too high or too low. Cross-linked peptides require careful optimization of fragmentation energy to produce informative fragment ions from both peptide chains.

  • Data Analysis and Software Settings:

    • Incorrect Search Parameters: The database search software must be configured with the correct cross-linker mass, specificity, and potential modifications.

    • Search Space Complexity: The computational challenge of identifying cross-linked peptides grows quadratically with the number of proteins in the database (the "n-squared problem").[9][10] For complex samples, this can make identification difficult.

    • Software Choice: Specialized software is required to identify cross-linked peptides.[2] Popular options include SIM-XL, LinX, OpenPepXL, MaxLynx, and xQuest.[4][10][11][12][13]

Question 2: How can I reduce the number of false-positive identifications in my XL-MS data?

Answer:

False positives are a significant concern in XL-MS due to the vast search space and the complexity of the fragmentation spectra.[14] Here are strategies to minimize false identifications.

Troubleshooting Steps:

  • Use of MS-Cleavable Cross-Linkers:

    • MS-cleavable cross-linkers break apart in the mass spectrometer during MS/MS, producing characteristic reporter ions and simplifying the spectra.[7][9][15] This reduces the search space from quadratic to linear, significantly improving the confidence of identification.[15]

  • Isotopically Labeled Cross-Linkers:

    • Using a mixture of light and heavy isotopically labeled cross-linkers results in characteristic doublet signals in the mass spectrum for cross-linked peptides, which can be used as a filter to reduce false positives.

  • Stringent Data Filtering and Validation:

    • False Discovery Rate (FDR) Control: Always apply a stringent FDR cutoff (e.g., 1-5%) at the peptide-spectrum match (PSM), peptide pair, and protein pair levels. It's important to note that intra- and inter-linked peptides may require separate FDR calculations.[9]

    • Manual Spectra Validation: Manually inspect the annotated MS/MS spectra of high-scoring candidate cross-links to ensure that there are sufficient fragment ions from both peptide chains to support the identification.[16]

    • Entrapment Databases: Searching against a database containing sequences known not to be in the sample can help to estimate the true false-positive rate.[17]

  • Consideration of Cross-Linker Chemistry and Artifacts:

    • Be aware of potential side reactions and artifacts associated with your chosen cross-linker. For example, NHS-ester-based cross-linkers can hydrolyze and lead to "dead-end" modifications where only one arm of the cross-linker has reacted.[11]

Question 3: My MS/MS spectra for cross-linked peptides are too complex to interpret. What can I do?

Answer:

The fragmentation spectrum of a cross-linked peptide is a composite of the fragment ions from two different peptides, leading to high spectral complexity.[7][9] The following approaches can help simplify spectral interpretation.

Troubleshooting Steps:

  • Employ MS-Cleavable Cross-Linkers:

    • As mentioned previously, these linkers simplify spectra by breaking into their constituent peptides during MS/MS. This allows for the separate identification of each peptide chain in subsequent MS3 experiments or by recognizing characteristic reporter ions in the MS2 spectrum.[9]

  • Optimize Fragmentation Method:

    • Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD): While common, these methods can lead to unequal fragmentation of the two peptide chains.[2]

    • Electron Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD): These methods often provide more uniform fragmentation along the peptide backbone and can be advantageous for highly charged cross-linked peptides. A combination of fragmentation methods (e.g., EThcD) can also be beneficial.

  • Utilize Specialized Data Analysis Software:

    • Modern XL-MS software is designed to handle complex spectra. These tools have algorithms to deconvolute the composite spectra and score matches based on the evidence from both peptide chains.[4][10][11][12][13]

  • Enrichment Strategies:

    • By enriching for cross-linked peptides, you increase their concentration relative to linear peptides, leading to higher quality MS/MS spectra.

Data Presentation

Table 1: Comparison of Common Cross-Linking Reagent Types
Reagent Type Reactive Groups Cleavability Pros Cons Example(s)
Non-Cleavable Amine-reactive (NHS esters)NoSimple, well-established chemistry.Complex MS/MS spectra, large computational search space.DSS, BS3
MS-Cleavable (CID) Amine-reactive (NHS esters)Yes (in MS/MS)Simplified spectra, reduced search space, increased confidence.Can be less efficient than non-cleavable linkers.DSSO, DSBU
Affinity Tag Amine-reactive (NHS esters)VariesAllows for specific enrichment of cross-linked peptides.Affinity tag can be bulky; potential for non-specific binding.Biotinylated cross-linkers
Zero-Length Carboxyl- and amine-reactiveNoCross-links adjacent residues without adding a spacer arm.Requires specific amino acid pairs; can be less efficient.EDC
Photo-reactive Amine-reactive & photo-activatable diazirineNoCan cross-link to any nearby amino acid upon UV activation.Less specific, can generate a wide range of products, increasing search complexity.[9]SDA

Experimental Protocols

Protocol 1: Enrichment of Cross-Linked Peptides using Size Exclusion Chromatography (SEC)

This protocol provides a general guideline for enriching cross-linked peptides from a digested protein mixture.

Materials:

  • Digested peptide mixture containing cross-links

  • SEC column suitable for peptide separations

  • HPLC or FPLC system

  • Mobile phase (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid)

  • Peptide standards for column calibration

  • Fraction collector

Methodology:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Loading: Load the digested peptide mixture onto the column. The volume should not exceed the manufacturer's recommendation for the column size.

  • Chromatographic Separation: Run the mobile phase at a constant flow rate to separate the peptides based on their size. Cross-linked peptides, being larger, will elute earlier than the majority of linear peptides.

  • Fraction Collection: Collect fractions throughout the run. The early-eluting fractions are expected to be enriched in cross-linked peptides.

  • Analysis: Analyze the collected fractions by mass spectrometry to identify those with the highest concentration of cross-linked peptides.

  • Pooling and Desalting: Pool the enriched fractions and desalt them using a suitable method (e.g., C18 StageTips) before LC-MS/MS analysis.

Protocol 2: Enrichment of Cross-Linked Peptides using Strong Cation Exchange (SCX) Chromatography

This protocol outlines the enrichment of cross-linked peptides based on their higher charge state.

Materials:

  • Digested peptide mixture containing cross-links

  • SCX column or spin columns

  • SCX binding buffer (e.g., low salt, acidic pH)

  • SCX elution buffers (step gradient of increasing salt concentration, e.g., KCl or NaCl)

  • HPLC or centrifuge for spin columns

Methodology:

  • Column Equilibration: Equilibrate the SCX column or spin column with the binding buffer.

  • Sample Loading: Load the digested peptide mixture onto the column.

  • Washing: Wash the column with the binding buffer to remove unbound peptides.

  • Stepwise Elution: Elute peptides using a step gradient of increasing salt concentration. Cross-linked peptides, having a higher charge, are expected to elute at higher salt concentrations than most linear peptides.

  • Fraction Collection: Collect the fractions from each elution step.

  • Analysis and Desalting: Analyze the fractions by mass spectrometry to determine which ones are enriched in cross-linked peptides. Desalt the enriched fractions before LC-MS/MS analysis.

Mandatory Visualization

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment (Optional but Recommended) cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Protein(s) of Interest Crosslinking Cross-Linking Reaction Protein->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Enrichment of Cross-Linked Peptides (SEC, SCX, etc.) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Without Enrichment Enrichment->LC_MSMS DatabaseSearch Database Search (Specialized Software) LC_MSMS->DatabaseSearch Validation Validation and FDR Control DatabaseSearch->Validation StructuralModeling Structural Modeling Validation->StructuralModeling

Caption: General workflow for a cross-linking mass spectrometry (XL-MS) experiment.

Troubleshooting_Logic Start Problem: Low/No Cross-Link IDs Check_Reaction Check Cross-Linking Reaction Efficiency Start->Check_Reaction Check_Enrichment Evaluate Enrichment Strategy Start->Check_Enrichment Check_MS Review MS Acquisition Parameters Start->Check_MS Check_Software Verify Data Analysis Settings Start->Check_Software Sol_Reaction Optimize cross-linker concentration and reaction time. Check_Reaction->Sol_Reaction Sol_Enrichment Implement/optimize SEC or SCX enrichment. Check_Enrichment->Sol_Enrichment Sol_MS Optimize fragmentation energy and consider targeted acquisition. Check_MS->Sol_MS Sol_Software Use specialized software; check cross-linker mass and modifications. Check_Software->Sol_Software

Caption: Troubleshooting decision tree for low identification of cross-linked peptides.

Cleavable_vs_NonCleavable cluster_non_cleavable Non-Cleavable Cross-Linker Workflow cluster_cleavable MS-Cleavable Cross-Linker Workflow NC_MS2 MS2 of Cross-Linked Peptide NC_Complex_Spectrum Complex Composite Spectrum NC_MS2->NC_Complex_Spectrum NC_Quadratic_Search Quadratic (n²) Search NC_Complex_Spectrum->NC_Quadratic_Search C_MS2 MS2 of Cross-Linked Peptide (Linker Cleavage) C_Reporter_Ions Characteristic Reporter Ions C_MS2->C_Reporter_Ions C_Linear_Peptides Linear Peptides Generated C_MS2->C_Linear_Peptides C_MS3 MS3 of Linear Peptides C_Linear_Peptides->C_MS3 C_Linear_Search Linear (2n) Search C_MS3->C_Linear_Search

Caption: Comparison of data analysis workflows for non-cleavable and MS-cleavable cross-linkers.

References

Strategies to improve the specificity of Azidoethyl-SS-ethylazide cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azidoethyl-SS-ethylazide Cross-linking

Welcome to the technical support center for this compound and related amine-reactive cross-linkers. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you improve the specificity and success of your cross-linking experiments.

Frequently Asked Questions (FAQs)

Q1: What is an this compound cross-linker and how does it work?

An this compound cross-linker is a multi-functional reagent used in chemical biology and proteomics. It is heterobifunctional, typically featuring two different reactive functionalities. For protein cross-linking, one end is commonly an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on proteins.[1][2] The core of the molecule contains a cleavable disulfide bond (-SS-), allowing the cross-link to be broken with reducing agents. The azide (B81097) groups (-N3) at the other end are used for subsequent "click chemistry" reactions, such as attaching reporter tags.

The initial protein cross-linking reaction, which is critical for specificity, occurs when the NHS ester reacts with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[1][3] This reaction is a nucleophilic acyl substitution, where the deprotonated amine group attacks the carbonyl carbon of the NHS ester, releasing NHS as a byproduct.[3]

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-R (Stable Amide Bond) Protein->Conjugate Nucleophilic Attack Crosslinker R-CO-O-NHS (NHS Ester Cross-linker) Crosslinker->Conjugate Byproduct NHS (Leaving Group) Crosslinker->Byproduct Release

Caption: Mechanism of an NHS ester reacting with a primary amine on a protein.
Q2: What are the primary causes of low specificity and side reactions?

Low specificity in NHS-ester cross-linking primarily results from two issues: hydrolysis of the cross-linker and side reactions with other amino acid residues.

  • Hydrolysis: NHS esters are highly susceptible to hydrolysis in aqueous environments.[3][4] The ester bond can be cleaved by water, inactivating the cross-linker before it can react with the target protein. This competing reaction becomes more significant with increased pH and in dilute protein solutions.[4]

  • Side Reactions: While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic side chains, particularly the hydroxyl groups of serine, threonine, and tyrosine.[5][6][7] These side reactions are more prevalent at higher pH and can complicate data analysis, especially in mass spectrometry-based studies.[5][6]

Q3: How does pH influence the cross-linking reaction?

The pH of the reaction buffer is a critical factor that affects both the reaction rate and specificity by influencing two competing processes: amine reactivity and NHS-ester hydrolysis.[8]

  • Amine Reactivity: For a primary amine to be reactive, it must be in its deprotonated, nucleophilic state (-NH2). At pH values below the pKa of the amine group (around 10.5 for lysine), it is predominantly protonated (-NH3+) and non-reactive.[8]

  • NHS-Ester Stability: The rate of hydrolysis of the NHS ester increases significantly with pH.[4] For example, the half-life of an NHS ester can be hours at pH 7 but drops to minutes at pH 8.6.[2]

Therefore, an optimal pH range must be chosen to balance these two effects.

pH RangeAmine ReactivityNHS-Ester HydrolysisOutcome
< 7.0 Low (amines are protonated)LowVery slow or no reaction.[9]
7.2 - 8.5 Good (sufficient deprotonated amines)ModerateOptimal range for most applications. [2][3][9]
> 8.5 HighHighFast reaction, but rapid hydrolysis reduces efficiency and may increase side reactions.[1][2]
Q4: What is the role of the cross-linker to protein molar ratio?

The molar ratio of cross-linker to protein is a key parameter to optimize for achieving efficient cross-linking without causing excessive aggregation.

  • Too Low: An insufficient amount of cross-linker will result in a low yield of cross-linked products.[10][11]

  • Too High: A large excess of cross-linker can lead to extensive intermolecular cross-linking, causing proteins to form large, insoluble aggregates.[11][12] It can also lead to intramolecular cross-linking (loops) or modification of multiple sites on a single protein.

It is crucial to perform a titration experiment to determine the optimal molar excess for your specific system, often starting with a range from 20- to 500-fold molar excess.[13]

Q5: How can I effectively stop (quench) the reaction?

Quenching is essential to stop the cross-linking reaction at a specific time point and prevent further, non-specific modifications. This is achieved by adding a reagent containing a primary amine that will react with and consume any excess NHS ester.[2][11]

Quenching ReagentFinal ConcentrationIncubation TimeNotes
Tris Buffer 10 - 50 mM15 minutesMost common and effective quenching agent.[2][10][11]
Glycine (B1666218) 20 - 100 mM15 minutesAn effective alternative to Tris.[2][14]
Hydroxylamine 10 - 50 mM15 minutesCan also cleave some ester-based side reactions but may be less efficient at quenching.[15][16]

Troubleshooting Guide

Problem: High Levels of Aggregation or Sample Precipitation

Protein aggregation is a common issue when the cross-linker concentration is too high, leading to uncontrolled intermolecular cross-linking.[11][12]

Possible CauseRecommended Solution
Cross-linker concentration is too high. Perform a titration to find the optimal cross-linker concentration. Reduce the molar excess of the cross-linker in subsequent experiments.[11]
Protein concentration is too high. Reduce the protein concentration to favor intramolecular over intermolecular cross-linking.[11]
Incubation time is too long. Reduce the reaction time. A shorter incubation can limit the extent of cross-linking.
Buffer conditions are suboptimal. Ensure the pH is within the optimal range (7.2-8.5).[3] Suboptimal pH can sometimes contribute to protein instability.

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Caption: Troubleshooting workflow for high aggregation in cross-linking experiments.
Problem: Low or No Cross-linking Yield

A low yield of cross-linked product can be caused by several factors, from inactive reagents to interfering substances in your buffer.[11]

Possible CauseRecommended Solution
Cross-linker is hydrolyzed/inactive. Always prepare the cross-linker stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use.[4][11] Store the reagent properly at -20°C with a desiccant.[4]
Reaction buffer contains primary amines. Buffers like Tris or glycine will compete with the protein for the cross-linker.[4][10] Use amine-free buffers such as PBS, HEPES, or borate.[2][4]
Reaction pH is not optimal. Ensure the reaction pH is between 7.2 and 8.5 for efficient reaction with primary amines.[1][3]
Cross-linker concentration is too low. Increase the molar excess of the cross-linker or increase the incubation time.[11]
Target protein has no accessible primary amines. Confirm the presence and accessibility of lysine residues on the protein surface. If none are available, consider a cross-linker that targets a different functional group.[10]

Experimental Protocols

Protocol: Optimizing Cross-linker Concentration

This protocol provides a method for determining the optimal molar ratio of cross-linker to protein to maximize cross-linking efficiency while minimizing aggregation.

Materials:

  • Purified protein solution (1-2 mg/mL in an amine-free buffer like PBS, pH 7.5).

  • This compound cross-linker.

  • Anhydrous DMSO.

  • Quenching buffer (1 M Tris-HCl, pH 7.5).

  • SDS-PAGE analysis equipment.

Procedure:

  • Prepare Cross-linker Stock: Immediately before use, dissolve the cross-linker in anhydrous DMSO to create a 10 mM stock solution.[4]

  • Set Up Reactions: Prepare a series of reactions in separate microcentrifuge tubes. In each tube, place an equal amount of your protein solution.

  • Add Cross-linker: Add different volumes of the cross-linker stock solution to each tube to achieve a range of final molar excess ratios (e.g., 0x, 10x, 25x, 50x, 100x, 250x) relative to the protein.

  • Incubate: Incubate all reactions for 30 minutes at room temperature.[4]

  • Quench: Stop each reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[11] Incubate for an additional 15 minutes at room temperature.[4]

  • Analyze: Analyze the results by SDS-PAGE. Look for the appearance of higher molecular weight bands corresponding to cross-linked species. The optimal concentration is the one that gives a good yield of the desired cross-linked product without a significant amount of high molecular weight smear or precipitate in the well.[17]

References

Validation & Comparative

A Comparative Guide to Azidoethyl-SS-ethylazide and Other Cleavable Crosslinkers for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cleavable crosslinker is a critical decision in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and toxicity of the final conjugate. This guide provides an objective comparison of Azidoethyl-SS-ethylazide, a thiol-cleavable crosslinker, with other commonly used cleavable linkers, supported by experimental data and detailed protocols.

Introduction to Cleavable Crosslinkers

Cleavable crosslinkers are designed to be stable in systemic circulation and to release their payload under specific physiological conditions, such as the reductive environment of the cell cytoplasm or the acidic environment of lysosomes. This targeted release mechanism is crucial for maximizing the therapeutic window of potent cytotoxic agents. The choice of a cleavable linker depends on several factors, including the target cell's characteristics, the nature of the payload, and the desired mechanism of action.

This guide focuses on the comparison of four major classes of cleavable linkers:

  • Thiol-Cleavable Linkers (e.g., this compound): These linkers contain a disulfide bond that is cleaved by reducing agents like glutathione (B108866), which is present at significantly higher concentrations inside cells compared to the bloodstream.

  • Enzyme-Cleavable Linkers (e.g., Val-Cit): These linkers incorporate a peptide sequence that is recognized and cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in tumor cells.

  • pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.

  • Photo-Cleavable Linkers: These linkers can be cleaved by exposure to light of a specific wavelength, offering precise spatiotemporal control over payload release, primarily for research applications.

In-Depth Comparison of Cleavable Crosslinkers

This section provides a detailed comparison of this compound with other representative cleavable crosslinkers across key performance parameters.

This compound: A Thiol-Cleavable Linker

This compound is a bifunctional crosslinker featuring two azide (B81097) groups for conjugation via click chemistry and a central disulfide bond for intracellular cleavage.[1][2] The azide groups allow for highly efficient and specific "click" reactions with alkyne- or cyclooctyne-modified molecules, such as antibodies and cytotoxic payloads. The disulfide bond is susceptible to cleavage by intracellular reducing agents like glutathione, leading to the release of the payload within the target cell.[3]

Workflow for ADC preparation using this compound:

ADC_Preparation_Azidoethyl_SS_ethylazide cluster_modification Antibody & Payload Modification cluster_conjugation Conjugation via Click Chemistry cluster_purification Purification Antibody Antibody DBCO_Antibody DBCO-modified Antibody Antibody->DBCO_Antibody React with DBCO-NHS ester Payload Payload Alkyne_Payload Alkyne-modified Payload Payload->Alkyne_Payload Introduce Alkyne group DBCO_NHS_ester DBCO-NHS ester Azidoethyl_SS_ethylazide This compound Alkyne_Payload->Azidoethyl_SS_ethylazide CuAAC or SPAAC ADC_construct Antibody-Drug Conjugate (ADC) DBCO_Antibody->ADC_construct SPAAC Reaction Azidoethyl_SS_ethylazide->ADC_construct Purified_ADC Purified ADC ADC_construct->Purified_ADC e.g., SEC

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation using this compound.

Performance Comparison

The following tables summarize the performance of this compound in comparison to other cleavable linkers. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is a synthesis of available information and may include representative values.

Table 1: Physicochemical and Reactivity Properties

FeatureThis compoundVal-Cit LinkerHydrazone LinkerPhoto-Cleavable Linker
Cleavage Stimulus Glutathione (high intracellular concentration)[3]Cathepsin B (lysosomal protease)Low pH (endosomes/lysosomes)UV Light (e.g., 365 nm)
Reactive Groups Azide (for Click Chemistry)[1][2]Typically Maleimide or NHS esterHydrazide and CarbonylVaries (e.g., NHS ester, Azide)
Conjugation Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Thiol-Maleimide, Amine-NHS esterHydrazone formationVaries
Specificity of Conjugation High (Bioorthogonal)Moderate to HighModerateHigh

Table 2: Performance in ADC Applications (Representative Data)

ParameterThis compound (Disulfide)Val-Cit Linker (Peptide)Hydrazone Linker (pH-sensitive)
Plasma Stability (Half-life) Generally > 100 hours (can be modulated by steric hindrance)> 150 hours in human plasmaVariable, can be < 48 hours
Cleavage Rate (in vitro) Dependent on glutathione concentration (e.g., t1/2 of minutes to hours in 1-10 mM GSH)Dependent on enzyme concentration (e.g., rapid cleavage by Cathepsin B)pH-dependent (rapid at pH 4.5-5.5)
In Vitro Cytotoxicity (IC50) Payload- and cell line-dependent (typically nM range)Payload- and cell line-dependent (typically nM range)Payload- and cell line-dependent (typically nM to µM range)
Bystander Effect Permeable payloads can induce bystander killingPermeable payloads can induce bystander killingGenerally considered to have a bystander effect

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of crosslinkers. The following are generalized protocols for key experiments.

Protocol 1: Antibody-Payload Conjugation using this compound

This protocol describes a two-step process for conjugating an alkyne-modified payload to a DBCO-modified antibody using this compound.

Materials:

  • Antibody of interest (e.g., Trastuzumab)

  • DBCO-NHS ester

  • This compound

  • Alkyne-modified cytotoxic payload

  • Reaction buffers (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Modification:

    • Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.

    • Add a 5-10 fold molar excess of DBCO-NHS ester (dissolved in DMSO) to the antibody solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Remove excess DBCO-NHS ester by buffer exchange using a desalting column equilibrated with PBS.

  • Payload Conjugation:

    • Dissolve the alkyne-modified payload and this compound in DMSO.

    • Add the this compound solution to the DBCO-modified antibody solution at a 10-20 fold molar excess.

    • Incubate for 4-12 hours at room temperature.

    • Add the alkyne-modified payload to the reaction mixture at a molar ratio of 1.5:1 relative to the azide groups on the linker.

    • Incubate for an additional 12-24 hours at room temperature.

  • Purification:

    • Purify the resulting ADC using SEC to remove unconjugated payload, linker, and any aggregates.

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • PBS, pH 7.4

  • LC-MS system

Procedure:

  • Incubate the ADC in plasma at a final concentration of 1 mg/mL at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours), take an aliquot of the plasma/ADC mixture.

  • Immediately stop the reaction by freezing the sample at -80°C.

  • Thaw the samples and analyze the amount of intact ADC and released payload by LC-MS.

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (e.g., BT-474 for HER2-targeting ADCs)

  • Complete cell culture medium

  • ADC and control antibody

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control antibody in cell culture medium.

  • Treat the cells with the different concentrations of the ADC and controls.

  • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in ADC function and evaluation is essential for a clear understanding.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Cleavage of Linker Cell_Death Apoptosis Payload_Release->Cell_Death Induces Cleavage_Mechanisms cluster_disulfide Thiol-Cleavable (Disulfide) cluster_peptide Enzyme-Cleavable (Peptide) Disulfide_Linker R-S-S-Payload Cleaved_Payload_Thiol R-SH + HS-Payload Disulfide_Linker->Cleaved_Payload_Thiol Reduction Glutathione Glutathione (GSH) Glutathione->Cleaved_Payload_Thiol Peptide_Linker Ab-Val-Cit-Payload Cleaved_Payload_Peptide Ab-Val-Cit + Payload Peptide_Linker->Cleaved_Payload_Peptide Enzymatic Cleavage Cathepsin_B Cathepsin B Cathepsin_B->Cleaved_Payload_Peptide

References

Unveiling Protein Networks: A Comparative Guide to Protein-Protein Interaction Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying novel therapeutic targets. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify these interactions within their native cellular context. This guide provides a comparative overview of different cross-linking reagents, with a focus on the validation of PPIs. While direct experimental data for the novel reagent Azidoethyl-SS-ethylazide in this application is emerging, we will explore its potential based on its chemical characteristics in comparison to well-established alternatives.

Introduction to this compound

This compound is a bifunctional chemical compound featuring a cleavable disulfide bond and two terminal azide (B81097) groups. Its structure suggests its potential utility in a two-step cross-linking strategy. The azide groups can participate in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the covalent linkage of interacting proteins that have been metabolically or enzymatically labeled with alkyne-containing unnatural amino acids. The disulfide bond within the linker is readily cleaved by reducing agents, facilitating the separation of cross-linked proteins for mass spectrometry analysis.

While primarily marketed as a cleavable linker for antibody-drug conjugates (ADCs), its architecture presents an intriguing possibility for PPI studies. However, to date, its application and performance in XL-MS for PPI validation have not been extensively documented in peer-reviewed literature, making a direct data-driven comparison challenging.

Comparison with Established Cross-linking Reagents

To provide a practical guide, we will compare the predicted characteristics of this compound with commonly used and well-characterized cross-linking reagents for which experimental data are available. These alternatives include amine-reactive, MS-cleavable cross-linkers such as Disuccinimidyl Sulfoxide (DSSO), Disuccinimidyl Dibutyric Urea (B33335) (DSBU), and the enrichable cross-linker Leiker.

Quantitative Comparison of Cross-Linker Performance

The following table summarizes key performance metrics for established MS-cleavable cross-linkers, providing a benchmark against which new reagents like this compound could be evaluated. The data is based on studies of complex cell lysates.

FeatureDSSO (Disuccinimidyl Sulfoxide)DSBU (Disuccinimidyl Dibutyric Urea)LeikerThis compound (Predicted)
Reactive Group N-hydroxysuccinimide (NHS) esterNHS esterNHS esterAzide (for click chemistry)
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Alkyne-modified amino acids
Cleavability MS-cleavable (sulfoxide)MS-cleavable (urea)Chemically cleavable (azobenzene)Chemically cleavable (disulfide)
Enrichment NoNoYes (Biotin tag)Possible via click chemistry handle
Number of Unique Cross-links Identified (Human Cells) >1,000[1]>7,400 (in Drosophila embryos)[1]>3,000[2]Not available
Enrichment Efficiency N/AN/A>97%[2]Dependent on click chemistry efficiency

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for a generic in vivo cross-linking experiment and subsequent sample preparation for mass spectrometry, which can be adapted for different cross-linkers.

In Vivo Cross-linking of Mammalian Cells
  • Cell Culture: Grow mammalian cells (e.g., HEK293T, HeLa) to 70-80% confluency in appropriate culture medium.

  • Cross-linker Preparation: Immediately before use, dissolve the membrane-permeable cross-linker (e.g., DSSO, DSBU, or a modified this compound) in a dry, water-miscible organic solvent like DMSO to prepare a 100 mM stock solution.

  • Cross-linking Reaction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4.

    • Add the cross-linker stock solution to pre-warmed PBS to a final concentration of 1-5 mM.

    • Incubate the cells with the cross-linking solution for 30-60 minutes at 37°C.

  • Quenching: Quench the cross-linking reaction by adding a quenching buffer (e.g., 20-50 mM Tris-HCl, pH 7.5) and incubating for 15 minutes at room temperature.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Sample Preparation for Mass Spectrometry
  • Protein Digestion:

    • Denature the protein lysate by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M.

    • Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Enrichment of Cross-linked Peptides (for enrichable cross-linkers like Leiker):

    • Follow the specific protocol for the enrichment resin (e.g., streptavidin beads for biotin-tagged linkers).

    • Wash the beads extensively to remove non-cross-linked peptides.

    • Elute the cross-linked peptides by cleaving the linker (e.g., with dithionite (B78146) for azobenzene-based cleavage).

  • Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an instrument and gradient optimized for peptide sequencing.

  • Data Analysis: Use specialized software (e.g., MeroX, pLink, MaxLynx) to identify cross-linked peptides from the MS/MS data.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental processes and biological pathways.

Experimental_Workflow cluster_cell_culture Cellular Preparation cluster_sample_prep Sample Processing cluster_analysis Data Acquisition & Analysis Cell Culture Cell Culture In Vivo Cross-linking In Vivo Cross-linking Cell Culture->In Vivo Cross-linking Quenching & Lysis Quenching & Lysis In Vivo Cross-linking->Quenching & Lysis Protein Digestion Protein Digestion Quenching & Lysis->Protein Digestion Enrichment (Optional) Enrichment (Optional) Protein Digestion->Enrichment (Optional) Desalting Desalting Enrichment (Optional)->Desalting LC-MS/MS LC-MS/MS Desalting->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis PPI Identification PPI Identification Data Analysis->PPI Identification

Caption: Experimental workflow for in vivo cross-linking mass spectrometry.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Shc Shc EGFR->Shc Recruits PI3K PI3K EGFR->PI3K Recruits STAT STAT EGFR->STAT Phosphorylates SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Activates Proliferation Proliferation/ Survival Akt->Proliferation STAT->Nucleus

Caption: Simplified EGFR signaling pathway highlighting key protein interactions.

Conclusion

The validation of protein-protein interactions is a complex but essential endeavor in modern biological research. While novel reagents like this compound hold promise due to their unique chemical functionalities, their efficacy for PPI analysis awaits rigorous experimental validation. In the meantime, established MS-cleavable cross-linkers such as DSSO, DSBU, and Leiker provide robust and well-documented alternatives for researchers. The choice of cross-linker will depend on the specific experimental goals, including the desired level of structural resolution, the need for enrichment, and the nature of the protein complexes being studied. Careful optimization of experimental protocols and the use of appropriate data analysis software are paramount for achieving high-confidence identification of protein-protein interactions.

References

Comparative analysis of CuAAC versus SPAAC for bioconjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. In the realm of bioconjugation, two "click chemistry" reactions have emerged as dominant forces: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both pathways forge a stable triazole linkage between an azide (B81097) and an alkyne, yet their fundamental differences in mechanism, kinetics, and biocompatibility present a critical choice depending on the specific application. This guide provides an objective, data-driven comparison to inform the selection of the optimal bioconjugation strategy.

The foundational principle for both reactions is the Huisgen 1,3-dipolar cycloaddition.[1] However, the thermal reaction is slow and requires conditions often incompatible with biological systems.[2] CuAAC and SPAAC represent two powerful solutions to accelerate this transformation, enabling its widespread use in chemical biology. CuAAC employs a copper(I) catalyst to dramatically increase the reaction rate and control regioselectivity, exclusively producing the 1,4-disubstituted triazole.[1][3] In contrast, SPAAC is a catalyst-free approach that utilizes a strained cyclooctyne (B158145), which reacts readily with an azide to release ring strain, making it exceptionally well-suited for applications in living systems where copper toxicity is a concern.[3][4]

Quantitative Performance Comparison

The decision between CuAAC and SPAAC often boils down to a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Reaction Kinetics and Conditions

ParameterCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)[5]None[5]
Second-Order Rate Constant 1 - 100 M⁻¹s⁻¹[6]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[1]
Typical Reaction Time Minutes to a few hours[3]1 to 12 hours (can be longer for less reactive partners)[1]
Typical Reactant Concentration >10 µM[1]Can be higher to achieve reasonable reaction times[1]
Reaction Conditions Aqueous or organic solvents, broad pH (4-12) and temperature range[5][7]Physiological temperature and pH[5][8]

Table 2: Reactants, Products, and Biocompatibility

FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Partner Terminal alkynes (e.g., Phenylacetylene)[5]Strained cyclooctynes (e.g., DBCO, BCN)[3][5]
Reactant Stability Terminal alkynes are stable and easy to synthesize.[5]Strained cyclooctynes can be less stable and more complex to synthesize.[5]
Regioselectivity Exclusively 1,4-disubstituted triazole[1][3]Mixture of 1,4 and 1,5 regioisomers[1][7]
Byproducts Minimal, easily removable byproducts[5]No significant byproducts[5]
Biocompatibility Lower, due to copper cytotoxicity[5][8]High, suitable for live systems[5][8]
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.[9]Some cyclooctynes can react with thiols, leading to off-target labeling.[9]

Visualizing the Reaction Pathways

To better understand the fundamental differences between these two powerful reactions, the following diagrams illustrate their respective mechanisms.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Azide R1-N₃ (Azide) Six_membered_intermediate Six-membered Cu Intermediate Azide->Six_membered_intermediate Alkyne R2-C≡CH (Terminal Alkyne) Copper_Acetylide Copper Acetylide [R2-C≡C-Cu] Alkyne->Copper_Acetylide + Cu(I) Cu_I Cu(I) Copper_Acetylide->Six_membered_intermediate Triazole 1,4-disubstituted Triazole Six_membered_intermediate->Triazole Rearrangement Triazole->Cu_I Catalyst Regeneration

Figure 1. CuAAC Reaction Mechanism.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azide R1-N₃ (Azide) TS Concerted [3+2] Cycloaddition Azide->TS Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->TS Ring Strain Release Triazole Triazole Product (Mixture of Regioisomers) TS->Triazole

Figure 2. SPAAC Reaction Mechanism.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for a comparative analysis of CuAAC and SPAAC for protein bioconjugation.

Protocol 1: General CuAAC Protocol for Protein Bioconjugation

This protocol describes a typical procedure for the copper(I)-catalyzed reaction between an azide-modified protein and a terminal alkyne probe.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS buffer as it can chelate copper).[1]

  • Alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne) stock solution in a biocompatible solvent such as DMSO.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).

  • Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 250 mM in water, freshly prepared).

  • Copper-stabilizing ligand: THPTA or BTTAA stock solution (e.g., 100 mM in water).

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein with the alkyne probe to the desired final concentrations.

  • Add the copper-stabilizing ligand to the reaction mixture.

  • Initiate the reaction by adding the CuSO₄ solution followed immediately by the sodium ascorbate solution. The final concentrations should be optimized, but typical ranges are 1-2 mM CuSO₄, 5-10 mM sodium ascorbate, and 2-4 mM ligand.

  • Allow the reaction to proceed at room temperature with gentle mixing for 1-4 hours.

  • Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE with fluorescent scanning if a fluorescent alkyne is used, or Western blot for a biotinylated alkyne).

  • Upon completion, the reaction can be stopped by adding a chelating agent like EDTA, and the conjugated protein can be purified by size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: General SPAAC Protocol for Protein Bioconjugation

This protocol outlines a general procedure for the copper-free reaction between an azide-modified protein and a strained cyclooctyne probe.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

  • Strained cyclooctyne probe (e.g., DBCO-biotin or a fluorescent DBCO derivative) stock solution in a biocompatible solvent such as DMSO.

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein with the strained cyclooctyne probe to the desired final concentrations. A molar excess of the cyclooctyne probe is often used.

  • Incubate the reaction mixture at a suitable temperature (e.g., 4°C, 25°C, or 37°C) with gentle mixing. Reaction times can range from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[10]

  • Monitor the reaction progress using a suitable analytical method as described for CuAAC.

  • Once the reaction has reached the desired level of completion, the conjugated protein can be purified using standard methods like size-exclusion chromatography to remove unreacted probe.

Workflow for Comparative Analysis

To directly compare the efficiency of CuAAC and SPAAC, a parallel experimental setup is recommended.

Comparative_Workflow cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Start Start: Azide-Modified Protein Sample Split Split Sample into Two Aliquots Start->Split CuAAC_Reaction Add Terminal Alkyne Probe, CuSO₄, Ascorbate, Ligand Split->CuAAC_Reaction SPAAC_Reaction Add Strained Cyclooctyne Probe Split->SPAAC_Reaction CuAAC_Incubation Incubate (e.g., 1h at RT) CuAAC_Reaction->CuAAC_Incubation Analysis Analyze Conjugation Efficiency (e.g., SDS-PAGE, LC-MS) CuAAC_Incubation->Analysis SPAAC_Incubation Incubate (e.g., 4h at 25°C) SPAAC_Reaction->SPAAC_Incubation SPAAC_Incubation->Analysis Comparison Compare Yields and Specificity Analysis->Comparison

Figure 3. Experimental workflow for comparing CuAAC and SPAAC.

Conclusion: Making the Right Choice

Both CuAAC and SPAAC are exceptionally powerful and versatile methods for bioconjugation. The choice between them is ultimately dictated by the specific requirements of the experiment.

CuAAC is the preferred method when:

  • Rapid reaction kinetics and high yields are paramount.[1]

  • The experiment is conducted in vitro or ex vivo, and potential copper cytotoxicity can be managed.[4]

  • The alkyne-modified component is small and easy to synthesize.[5]

  • Strict regioselectivity (1,4-isomer) is required.[1]

SPAAC is the superior choice for:

  • In vivo or live-cell labeling applications where biocompatibility is non-negotiable.[4][8]

  • Long-term studies where the presence of a catalyst could interfere with biological processes.[4]

  • Systems sensitive to reactive oxygen species.[9]

In a comparative proteomics study, CuAAC was found to have higher labeling efficiency and specificity than SPAAC for identifying O-GlcNAc modified proteins from cell lysates, suggesting its power for in vitro applications.[9][11] However, for most in vivo studies, the unparalleled biocompatibility of SPAAC makes it the more prudent and often necessary choice.[4] By carefully considering the quantitative data and experimental context, researchers can confidently select the optimal click chemistry tool to advance their scientific goals.

References

Performance Evaluation of Azidoethyl-SS-ethylazide and Alternatives in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the dynamic field of live-cell imaging, the ability to reversibly label and track biomolecules is paramount for understanding complex cellular processes. Cleavable linkers, which allow for the controlled attachment and detachment of probes, are invaluable tools in these investigations. This guide provides a comprehensive performance evaluation of Azidoethyl-SS-ethylazide, a representative disulfide-containing cleavable linker, and compares it with other classes of cleavable and non-cleavable linkers used in live-cell imaging. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tools for their experimental needs.

Introduction to this compound

This compound is a homo-bifunctional crosslinker featuring two azide (B81097) groups connected by a spacer arm containing a disulfide bond. The azide moieties enable covalent attachment to alkyne-modified biomolecules through "click chemistry," a highly specific and efficient bioorthogonal reaction.[1] The key feature of this linker is the disulfide bond, which can be selectively cleaved under reducing conditions, such as those present in the intracellular environment due to the high concentration of glutathione (B108866) (GSH).[][3] This property allows for the reversible labeling of molecules, making it a valuable tool for studying dynamic protein-protein interactions and other cellular events.

Performance Comparison of Cleavable Linkers

The selection of a suitable linker is critical for the success of live-cell imaging experiments. The ideal linker should be stable in the extracellular environment, exhibit efficient cleavage under specific intracellular conditions, and have minimal impact on cell viability. The following tables summarize the key performance metrics of disulfide-based linkers like this compound compared to other commonly used cleavable and non-cleavable alternatives.

Table 1: Quantitative Performance Metrics of Cleavable Linkers in Live-Cell Imaging

Linker TypeCleavage StimulusCleavage EfficiencyCleavage Kinetics in CellsSignal-to-Noise RatioPotential for Off-Target EffectsCytotoxicity
Disulfide (e.g., this compound) Glutathione (GSH), DTT, TCEPHigh (often >90%)[4]Minutes to hours[5]Good to Excellent[6]Low, but can be affected by cellular redox stateGenerally low, but high concentrations of reducing agents can be toxic
Acid-Cleavable (e.g., Hydrazone) Low pH (endosomes, lysosomes)Variable, pH-dependentMinutes to hoursModerate to GoodLow, specific to acidic compartmentsGenerally low
Esterase-Cleavable Intracellular esterasesHighFast (minutes)GoodModerate, depends on esterase activity and localizationLow, but cleavage products may have effects
Photo-Cleavable UV or visible lightHigh, dependent on light doseSeconds to minutesExcellent (spatiotemporal control)Low, confined to irradiated areaPotentially high due to UV damage and reactive intermediates
Non-Cleavable (Control) N/AN/AN/AVariable, depends on probe designN/AGenerally low

Table 2: Qualitative Comparison of Linker Characteristics for Live-Cell Imaging

FeatureDisulfide LinkersAcid-Cleavable LinkersEsterase-Cleavable LinkersPhoto-Cleavable LinkersNon-Cleavable Linkers
Reversibility YesYesYesYesNo
Spatial Control Limited (cellular compartments)Limited (acidic organelles)Limited (enzyme localization)High (light-directed)N/A
Temporal Control Limited (depends on cell state)Limited (depends on trafficking)Limited (depends on enzyme activity)High (light-triggered)N/A
Biocompatibility GoodGoodGoodModerate (potential phototoxicity)Excellent
Ease of Use Simple (relies on endogenous stimulus)Simple (relies on cellular processes)Simple (relies on endogenous enzymes)Requires specific light source and opticsVery simple

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers in live-cell imaging. Below are representative protocols for studying protein-protein interactions using a disulfide-cleavable linker and for a general live-cell labeling experiment.

Protocol 1: Live-Cell Imaging of Protein-Protein Interactions using a Disulfide-Cleavable Azide Crosslinker

This protocol describes the use of a homo-bifunctional, disulfide-containing azide crosslinker to visualize the interaction between two alkyne-labeled proteins in live cells.

Materials:

  • Cells expressing the two proteins of interest, each tagged with a unique alkyne-containing non-canonical amino acid.

  • This compound (or similar disulfide-containing azide crosslinker).

  • Fluorescently labeled alkyne probe for visualization.

  • Live-cell imaging medium.

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution for inducing cleavage.

  • Confocal microscope equipped for live-cell imaging.

Procedure:

  • Cell Culture and Labeling: Culture the cells to the desired confluency. Introduce the alkyne-containing non-canonical amino acids into the culture medium to allow for their incorporation into the target proteins.

  • Crosslinking: Incubate the cells with the this compound crosslinker at a final concentration of 10-100 µM in live-cell imaging medium for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells three times with pre-warmed imaging medium to remove excess crosslinker.

  • Fluorescent Labeling: Add the fluorescently labeled alkyne probe (e.g., a DBCO-fluorophore) to the cells at a concentration of 1-10 µM and incubate for 15-30 minutes at 37°C, protected from light.[7]

  • Wash: Wash the cells three times with pre-warmed imaging medium.

  • Imaging (Pre-cleavage): Acquire images of the cells using the confocal microscope to visualize the co-localization of the fluorescent signal, indicating crosslinked protein complexes.

  • Cleavage Induction: To cleave the disulfide bond, add DTT (1-10 mM) or TCEP (100-500 µM) to the imaging medium and incubate for 15-30 minutes at 37°C.[4]

  • Imaging (Post-cleavage): Acquire images of the same cells to observe the dispersal of the fluorescent signal, confirming the cleavage of the crosslinker and the dissociation of the protein complex.

Protocol 2: General Live-Cell Labeling with a Cleavable Azide Probe

This protocol outlines a general procedure for labeling azide-modified biomolecules in live cells with an alkyne-fluorophore via a disulfide-containing linker, followed by cleavage.

Materials:

  • Cells with metabolically incorporated azide-containing sugars, amino acids, or lipids.[8]

  • An alkyne-functionalized fluorescent probe.

  • A bifunctional linker with one azide and one disulfide group.

  • Live-cell imaging medium.

  • Reducing agent (DTT or TCEP).

  • Fluorescence microscope.

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the desired azide-containing metabolic precursor for 24-48 hours to allow for its incorporation into cellular biomolecules.[8]

  • Probe Conjugation: Incubate the cells with the disulfide-containing azide linker and the alkyne-fluorophore. The reaction can be performed in one or two steps depending on the specific chemistry. For a two-step reaction, first, react the alkyne-fluorophore with one end of the linker, and then add this conjugate to the cells.

  • Wash: Remove excess probe by washing the cells three times with warm imaging medium.

  • Baseline Imaging: Image the cells to visualize the initial fluorescent labeling pattern.

  • Cleavage: Induce cleavage of the disulfide linker by adding a reducing agent (e.g., 50 mM DTT) and incubating for 10-20 minutes.[7]

  • Post-Cleavage Imaging: Wash the cells and re-image to observe the reduction in fluorescence, indicating the cleavage and release of the fluorophore.

Visualizations of Workflows and Pathways

To further clarify the experimental logic and underlying biological processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_cell_culture Cell Preparation cluster_labeling Labeling & Imaging cluster_cleavage Cleavage & Analysis A 1. Culture cells with alkyne-labeled proteins B 2. Add this compound (Crosslinking) A->B C 3. Add fluorescent alkyne probe B->C D 4. Image crosslinked complexes C->D E 5. Add reducing agent (e.g., DTT) D->E F 6. Image dissociated proteins E->F G 7. Analyze signal dispersal F->G

Caption: Experimental workflow for imaging protein-protein interactions.

signaling_pathway cluster_membrane Cell Membrane Receptor1 Receptor A (Alkyne-labeled) Crosslinker This compound Receptor1->Crosslinker Receptor2 Receptor B (Alkyne-labeled) Receptor2->Crosslinker Downstream Downstream Signaling Crosslinker->Downstream Interaction-induced signal GSH Glutathione (GSH) GSH->Crosslinker Cleavage

Caption: Visualizing receptor dimerization and its reversal.

Conclusion

This compound and other disulfide-based cleavable linkers offer a powerful approach for the reversible labeling of biomolecules in live cells. Their cleavage by endogenous glutathione provides a convenient and relatively non-perturbing method for studying dynamic cellular processes. However, researchers must consider the specific requirements of their experiments, including the desired kinetics, and spatial control, when choosing a linker. Acid-cleavable, esterase-cleavable, and photo-cleavable linkers provide alternative strategies with distinct advantages and disadvantages. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the optimal tools to advance their understanding of the intricate workings of the living cell.

References

Confirming Successful Conjugation of Azidoethyl-SS-ethylazide: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for confirming the successful conjugation of the bifunctional, cleavable linker, Azidoethyl-SS-ethylazide, using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We present detailed experimental protocols and comparative data to differentiate between starting materials and the final conjugated product.

Comparative Analysis: Pre- vs. Post-Conjugation

Successful conjugation of this compound to a target molecule (e.g., a protein, peptide, or antibody) results in predictable changes in its physicochemical properties. These changes are readily detectable by HPLC and MS, providing clear evidence of a covalent bond formation. The primary indicators of a successful reaction are a shift in HPLC retention time and an increase in mass corresponding to the addition of the linker.

Data Presentation: Expected Analytical Shifts

The following tables summarize the expected quantitative data from HPLC and MS analysis when comparing the unconjugated target molecule to the successfully conjugated product.

Table 1: High-Performance Liquid Chromatography (HPLC) Comparison

AnalyteExpected Retention Time (min)Rationale for Shift
Unconjugated Target MoleculeVariable (Baseline)The inherent hydrophobicity of the molecule determines its baseline retention.
Conjugated Product Increased Retention Time The this compound linker adds a hydrophobic moiety, increasing interaction with the stationary phase of a reverse-phase column.
Unreacted LinkerEarly ElutionThe linker itself is a small, relatively polar molecule that will elute much earlier than the larger target molecule or conjugate.

Note: Retention times are dependent on the specific column, gradient, and flow rate used. This table illustrates the expected trend.

Table 2: Mass Spectrometry (MS) Comparison

AnalyteExpected Monoisotopic Mass (Da)Rationale for Mass Shift
Unconjugated Target MoleculeMThis is the baseline mass of the starting material.
Conjugated Product M + 204.03 Da Corresponds to the addition of one this compound linker (C₄H₈N₆S₂).[1]
Target + 2 Linkers (if possible)M + 408.06 DaIndicates multiple conjugation events on a single target molecule.

Experimental Protocols

Detailed methodologies for sample preparation, HPLC analysis, and MS confirmation are provided below.

Sample Preparation for Analysis

Proper sample preparation is critical for obtaining high-quality data and preventing contamination of the analytical instruments.[2][3]

  • Objective: To remove unreacted reagents, buffers, and other components that may interfere with HPLC-MS analysis.

  • Protocol:

    • Quench the Reaction: If applicable, stop the conjugation reaction by adding a quenching reagent.

    • Buffer Exchange: Remove reaction components like catalysts (e.g., copper for CuAAC) and excess linker. Use a desalting column or dialysis appropriate for the size of your target molecule. Exchange the sample into a volatile buffer compatible with mass spectrometry, such as 100 mM ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.[2]

    • Concentration: If the sample is too dilute, concentrate it using a centrifugal filter unit with a molecular weight cutoff (MWCO) suitable for your target molecule.

    • Final Dilution: Dilute a small aliquot of the purified conjugate in the initial mobile phase for HPLC analysis (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

HPLC Method for Conjugation Assessment

Reverse-phase HPLC (RP-HPLC) is a powerful technique to separate the conjugated product from the unconjugated starting material based on differences in hydrophobicity.[4][5]

  • Objective: To resolve and quantify the unconjugated target, the conjugated product, and other reaction species.

  • Protocol:

    • Column: C4 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). A C4 column is often suitable for larger proteins, while a C18 provides good resolution for smaller peptides.[5][6]

    • Mobile Phase A: 0.1% Formic Acid (FA) in Water

    • Mobile Phase B: 0.1% Acetonitrile (ACN) with 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40-60°C

    • Detection: UV detector at 214 nm and 280 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      2 5
      20 65
      22 95
      25 95
      26 5

      | 30 | 5 |

  • Analysis: Successful conjugation is confirmed by the appearance of a new, later-eluting peak compared to the unconjugated starting material. The degree of conjugation can be estimated by comparing the integrated peak areas.[1][7]

Mass Spectrometry for Confirmation

MS provides definitive confirmation of conjugation by detecting the precise mass of the product. Analysis can be performed on the intact conjugate or on digested peptides to identify conjugation sites.

  • A. Intact Mass Analysis (Top-Down Approach)

    • Objective: To confirm the mass of the entire conjugate, thereby determining the number of linkers attached.[8]

    • Instrumentation: Couple the HPLC system directly to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Protocol:

      • Use the HPLC method described above.

      • MS Settings (Positive Ion Mode):

        • Ion Source: Electrospray Ionization (ESI)

        • Capillary Voltage: 3.5 kV

        • Scan Range (m/z): 500 - 4000

        • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the analyte. A successful conjugation will show a mass increase of 204.03 Da (or multiples thereof) compared to the unconjugated molecule.[1]

  • B. Peptide Mapping Analysis (Bottom-Up Approach)

    • Objective: To confirm the covalent attachment of the linker and identify the specific amino acid residue(s) it is attached to. This method also confirms the presence of the cleavable disulfide bond.

    • Protocol:

      • Reduction and Alkylation: Reduce the disulfide bonds within the protein (if any, separate from the linker's disulfide) with DTT and alkylate the resulting free thiols with iodoacetamide.

      • Digestion: Digest the protein into smaller peptides using an enzyme like Trypsin.

      • LC-MS/MS Analysis: Analyze the peptide mixture using a nano-LC system coupled to a tandem mass spectrometer.

      • MS/MS Fragmentation: The mass spectrometer will isolate peptide ions and fragment them. For peptides conjugated with the this compound linker, specific fragmentation methods can be used:

        • Collision-Induced Dissociation (CID): This will primarily fragment the peptide backbone. The mass of the peptide will be increased by the mass of the linker.

        • Electron Transfer Dissociation (ETD): ETD is known to preferentially cleave disulfide bonds, which can be used to confirm the integrity of the cleavable linker.[9]

    • Data Analysis: Search the MS/MS data against the protein sequence, specifying a variable modification on potential conjugation sites (e.g., lysine, cysteine) corresponding to the mass of the linker. The identification of a peptide with this mass modification confirms conjugation at that specific site.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process to confirm successful conjugation.

G Workflow for Confirmation of this compound Conjugation cluster_reaction Step 1: Conjugation & Purification cluster_analysis Step 2: Analysis cluster_digestion Bottom-Up Prep cluster_results Step 3: Confirmation conjugation Conjugation Reaction (Target + Linker) purification Purification (Desalting / Dialysis) conjugation->purification hplc RP-HPLC Analysis purification->hplc digest Reduction, Alkylation, & Trypsin Digestion purification->digest for bottom-up ms_intact Intact Mass Analysis (LC-MS) hplc->ms_intact confirm_hplc Shift in Retention Time hplc->confirm_hplc confirm_ms_intact Correct Mass Increase (+204 Da) ms_intact->confirm_ms_intact ms_peptide Peptide Mapping (LC-MS/MS) confirm_ms_peptide Modified Peptide Identified ms_peptide->confirm_ms_peptide digest->ms_peptide fail Conjugation Failed

Caption: Experimental workflow from conjugation reaction to analytical confirmation.

References

The Double-Edged Sword: A Comparative Guide to Disulfide-Containing and Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker technology is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides an objective comparison of disulfide-containing (cleavable) and non-cleavable linkers, summarizing key performance differences with supporting experimental data and detailed protocols to inform rational ADC design.

The linker in an ADC is far more than a simple bridge; it is a dynamic component that dictates the stability, efficacy, and toxicity profile of the therapeutic. Disulfide linkers, which are cleaved in the reducing environment of the cell, and non-cleavable linkers, which release the payload upon lysosomal degradation of the antibody, represent two major strategies in ADC development, each with a distinct set of advantages and disadvantages.

At a Glance: Disulfide vs. Non-Cleavable Linkers

FeatureDisulfide-Containing Linker (Cleavable)Non-Cleavable Linker
Mechanism of Payload Release Reduction of the disulfide bond by intracellular glutathione (B108866).[]Proteolytic degradation of the antibody in the lysosome.
Key Advantage Bystander Effect: The released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[2][]High Plasma Stability: Generally more stable in circulation, leading to a potentially wider therapeutic window and reduced off-target toxicity.[][4]
Primary Limitation Potential for premature payload release in circulation due to reduction by circulating thiols.The released payload remains conjugated to an amino acid, which can limit its membrane permeability and abrogate the bystander effect.[]
Ideal for Heterogeneous tumors with variable antigen expression.Homogeneous, highly antigen-expressing tumors.

The Power of the Bystander Effect with Disulfide Linkers

A primary advantage of disulfide linkers is their ability to induce a "bystander effect."[2] Upon internalization of the ADC into an antigen-positive (Ag+) tumor cell, the high intracellular concentration of glutathione (approximately 1-10 mM) compared to the bloodstream (approximately 2 µM) facilitates the cleavage of the disulfide bond, releasing the unmodified, often membrane-permeable payload.[] This payload can then diffuse out of the target cell and kill adjacent antigen-negative (Ag-) tumor cells, which is crucial for efficacy in heterogeneous tumors where not all cells express the target antigen.[2][]

In contrast, non-cleavable linkers release the payload with an attached amino acid residue after the antibody is degraded in the lysosome. This charged adduct is often unable to cross the cell membrane, thus limiting its activity to the targeted cell and preventing a bystander effect.[]

dot

Caption: Mechanism of the bystander effect with a disulfide-linked ADC.

Enhanced Stability of Non-Cleavable Linkers

The primary advantage of non-cleavable linkers lies in their superior stability in systemic circulation.[4] This increased stability can minimize the premature release of the cytotoxic payload, thereby reducing off-target toxicity and potentially widening the therapeutic window.[4] Studies have shown that ADCs with non-cleavable linkers can exhibit better in vivo performance compared to their cleavable counterparts, particularly in terms of tolerability.[4]

dot

Linker_Comparison cluster_disulfide Disulfide Linker cluster_non_cleavable Non-Cleavable Linker Start ADC Administered Disulfide_Circulation Circulation Start->Disulfide_Circulation NonCleavable_Circulation Circulation (High Stability) Start->NonCleavable_Circulation Disulfide_Cleavage Intracellular Cleavage Disulfide_Circulation->Disulfide_Cleavage Disulfide_Potential_Instability Potential Premature Release Disulfide_Circulation->Disulfide_Potential_Instability Disulfide_Bystander Bystander Effect Disulfide_Cleavage->Disulfide_Bystander NonCleavable_Degradation Lysosomal Degradation NonCleavable_Circulation->NonCleavable_Degradation NonCleavable_No_Bystander No Bystander Effect NonCleavable_Degradation->NonCleavable_No_Bystander

Caption: Comparison of disulfide and non-cleavable linker pathways.

Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from comparative studies on ADCs featuring disulfide and non-cleavable linkers.

Table 1: In Vitro Cytotoxicity

Cell LineLinker TypePayloadIC50 (ng/mL)Reference
COLO 205Disulfide (SPDB)DM40.03[5]
COLO 205Non-cleavable (SMCC)DM1>100[5]

Note: IC50 values are highly dependent on the cell line, payload, and experimental conditions.

Table 2: In Vivo Efficacy in Xenograft Models

Tumor ModelLinker TypePayloadTreatmentTumor Growth Inhibition (%)Reference
HT-29 (Colon)Disulfide (SPP)DM115 mg/kg85[6]
HT-29 (Colon)Non-cleavable (SMCC)DM115 mg/kg50[6]

Table 3: Plasma Stability

Linker TypePayloadSpeciesHalf-life (days)Reference
Disulfide (Hindered)DM4Mouse~3.5[5]
Non-cleavable (Thioether)DM1Mouse~5[7]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from established methods for determining the cytotoxic effects of ADCs.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • ADC with disulfide linker

  • ADC with non-cleavable linker

  • Untreated control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADCs. Remove the medium from the wells and add 100 µL of the diluted ADCs. Include untreated control wells.

  • Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

In Vitro Bystander Effect Co-Culture Assay

This protocol is based on established methods for quantifying the bystander killing effect.[2][10]

Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein, e.g., GFP)

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled plates

  • ADC with disulfide linker

  • ADC with non-cleavable linker

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in varying ratios (e.g., 90:10, 50:50, 10:90) in a 96-well plate. Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with a concentration of ADC that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.

  • Incubation: Incubate the plate for 72-96 hours.

  • Data Acquisition:

    • Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide), and analyze by flow cytometry. Gate on the GFP-positive population to determine the viability of the Ag- cells.

    • Fluorescence Microscopy: Image the wells and quantify the number of viable GFP-positive cells.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture with that in the monoculture. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

dot

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Start: ADC with Disulfide vs. Non-Cleavable Linker cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity bystander Bystander Assay (Co-culture) start->bystander efficacy Efficacy Study (Xenograft Model) start->efficacy stability Plasma Stability Assay start->stability cytotoxicity->efficacy Inform Dosing bystander->efficacy Predict Heterogeneous Tumor Efficacy stability->efficacy Correlate with Exposure

Caption: Experimental workflow for comparing linker technologies.

In Vivo Efficacy Study in a Mouse Xenograft Model

This is a general protocol for evaluating the anti-tumor activity of ADCs in vivo.[11][12]

Objective: To compare the in vivo efficacy of ADCs with different linkers in a tumor-bearing mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line

  • Matrigel (optional)

  • ADC with disulfide linker

  • ADC with non-cleavable linker

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the ADCs and vehicle control intravenously at the desired dose and schedule.

  • Monitoring: Measure tumor volume with calipers and record body weights 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between the treatment groups. At the end of the study, tumors can be excised and weighed.

Conclusion

The selection of a linker is a pivotal decision in ADC design, with disulfide-containing and non-cleavable linkers offering distinct advantages. Disulfide linkers are advantageous for treating heterogeneous tumors due to their ability to mediate a potent bystander effect. However, this can come at the cost of reduced plasma stability. Conversely, non-cleavable linkers provide enhanced stability, which can lead to a better safety profile, but their efficacy is limited to antigen-expressing cells. The optimal choice of linker technology is therefore highly dependent on the specific target, the nature of the tumor, and the properties of the payload. A thorough understanding of these factors, supported by rigorous experimental evaluation as outlined in this guide, is essential for the development of safe and effective antibody-drug conjugates.

References

A Head-to-Head Comparison: Azidoethyl-SS-ethylazide vs. DBCO and BCN Containing Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in the synthesis of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive, data-driven comparison of the cleavable disulfide linker, Azidoethyl-SS-ethylazide, against the non-cleavable, strain-promoted alkyne-azide cycloaddition (SPAAC) linkers, Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN).

This comparison focuses on key performance indicators including reaction kinetics, stability, and the underlying chemical principles that govern their utility in advanced bioconjugation strategies.

Core Chemistries at a Glance

This compound is a versatile linker that incorporates two key functionalities: an azide (B81097) group for bioorthogonal "click" chemistry reactions and a disulfide bond that can be cleaved under reducing conditions. This dual nature allows for the conjugation of molecules via the azide handle, with the option for subsequent release of a payload in a reducing environment, such as the intracellular space.[1][2]

DBCO and BCN are cyclic alkynes characterized by significant ring strain. This inherent strain dramatically accelerates the rate of the [3+2] cycloaddition reaction with azides, a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] This reaction is a cornerstone of copper-free click chemistry, prized for its high efficiency and biocompatibility, as it obviates the need for a cytotoxic copper catalyst.[3][4]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the performance of these linkers. It is important to note that direct, head-to-head kinetic data for this compound with DBCO and BCN is not extensively available in the public domain. The data presented for the SPAAC reaction kinetics are based on representative aliphatic azides, which serve as a proxy for the reactivity of the azide moiety in this compound.

Table 1: Reaction Kinetics - Second-Order Rate Constants (k₂) for SPAAC Reactions

Strained AlkyneAzide Partner (Representative)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Observations
DBCO Aliphatic Azide~0.34 - 1.0+Generally exhibits faster kinetics with aliphatic azides due to higher ring strain.[3][5]
BCN Aliphatic Azide~0.1 - 0.3Generally slower than DBCO with aliphatic azides.[3]
DBCO Aromatic AzideLower than with aliphatic azidesReaction rates can be influenced by the electronic properties of the azide.
BCN Aromatic AzideCan be faster than DBCODemonstrates favorable kinetics with certain aromatic azides.

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

Table 2: Linker Stability

LinkerConditionStability ProfileKey Observations
This compound Reducing Environment (e.g., 1-10 mM Glutathione)CleavableThe disulfide bond is susceptible to cleavage by reducing agents like glutathione (B108866), which is found at higher concentrations inside cells compared to the bloodstream.[6][7][8]
DBCO Reducing Environment (e.g., Glutathione)Generally Stable (Non-cleavable)The triazole bond formed via SPAAC is highly stable. However, the DBCO moiety itself can show some instability in the presence of high concentrations of thiols.[7]
BCN Reducing Environment (e.g., Glutathione)Generally Stable (Non-cleavable)The triazole bond is stable. BCN is generally considered more stable than DBCO in the presence of thiols.[7]
This compound Human PlasmaStable (disulfide bond)Disulfide linkers are designed to be stable in the bloodstream to prevent premature payload release.[6][8]
DBCO Human PlasmaStable (triazole bond)The resulting conjugate is generally stable in plasma.[4][6]
BCN Human PlasmaStable (triazole bond)The resulting conjugate is generally stable in plasma.

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of these linkers. Below are representative protocols for key experiments.

Protocol 1: Determination of Second-Order Rate Constants for SPAAC Reactions by NMR Spectroscopy

Objective: To quantify the reaction rate of an azide-containing linker with a strained alkyne (DBCO or BCN).

Materials:

  • Azide-containing molecule (e.g., this compound)

  • Strained alkyne (DBCO or BCN derivative)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare stock solutions of the azide and strained alkyne of known concentrations in the deuterated solvent.

  • In an NMR tube, mix the azide and alkyne solutions. The concentration of one reactant should be in excess to ensure pseudo-first-order kinetics.

  • Immediately acquire a ¹H NMR spectrum (t=0).

  • Continue to acquire spectra at regular time intervals.

  • Integrate a characteristic peak for one of the reactants that disappears over time and a characteristic peak for the product that appears over time.

  • Plot the natural logarithm of the reactant concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).

  • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol 2: In Vitro Assessment of Disulfide Linker Cleavage by Glutathione using HPLC

Objective: To determine the cleavage kinetics of the this compound linker in the presence of glutathione (GSH).

Materials:

  • Bioconjugate containing the this compound linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reduced glutathione (GSH)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Prepare a stock solution of GSH in PBS and adjust the pH to 7.4.

  • In a microcentrifuge tube, mix the bioconjugate with the GSH solution to achieve a final desired concentration of GSH (e.g., 1 mM, 5 mM, 10 mM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot and quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact bioconjugate and the appearance of the peak(s) corresponding to the cleaved products.

  • Calculate the percentage of intact bioconjugate remaining at each time point to determine the cleavage kinetics (e.g., half-life).

Mandatory Visualizations

Figure 1: Comparative Reaction Pathways cluster_0 Cleavable Linker Pathway cluster_1 Non-Cleavable SPAAC Pathway Biomolecule-Azide Biomolecule-Azide Conjugation Click Chemistry (e.g., with Alkyne-Payload) Biomolecule-Azide->Conjugation Payload Payload Payload->Conjugation This compound This compound ADC_Cleavable Antibody-Drug Conjugate (Disulfide Linkage) Conjugation->ADC_Cleavable Cleavage Thiol-Disulfide Exchange ADC_Cleavable->Cleavage Reducing_Agent Glutathione (GSH) Reducing_Agent->Cleavage Released_Payload Released Payload Cleavage->Released_Payload Biomolecule-Azide2 Biomolecule-Azide SPAAC SPAAC Biomolecule-Azide2->SPAAC Payload-StrainedAlkyne Payload-DBCO/BCN Payload-StrainedAlkyne->SPAAC ADC_NonCleavable Antibody-Drug Conjugate (Stable Triazole Linkage) SPAAC->ADC_NonCleavable Lysosomal_Degradation Lysosomal Degradation ADC_NonCleavable->Lysosomal_Degradation Payload_Metabolite Payload-Linker-Amino Acid Metabolite Lysosomal_Degradation->Payload_Metabolite

Caption: Comparative reaction and release pathways for cleavable and non-cleavable linkers.

Figure 2: Experimental Workflow for Linker Stability Assessment Start Prepare Bioconjugate Incubate Incubate with Reducing Agent (GSH) or Plasma Start->Incubate Timepoints Collect Aliquots at Timepoints Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Analysis Analyze by HPLC or LC-MS Quench->Analysis Data Quantify Intact Conjugate and Cleaved Products Analysis->Data Kinetics Determine Cleavage Kinetics/Stability Data->Kinetics

Caption: Generalized workflow for assessing the in vitro stability of linker-payload conjugates.

Concluding Remarks

The choice between this compound, DBCO, and BCN containing linkers is highly dependent on the specific application and desired outcome.

  • This compound is the linker of choice when a cleavable system is required. Its disulfide bond allows for the targeted release of a payload in the reducing intracellular environment, a critical feature for many ADC designs. The azide handle provides the flexibility of using click chemistry for the initial conjugation.

  • DBCO-containing linkers are ideal for applications where rapid reaction kinetics are paramount. The high strain of the DBCO ring ensures fast and efficient conjugation with azides, making it suitable for in vivo applications where speed is a factor. However, its relative instability in the presence of high thiol concentrations should be considered.[7]

  • BCN-containing linkers offer a balance between reactivity and stability . While generally slower to react with aliphatic azides than DBCO, BCN exhibits greater stability in reducing environments, making it a more robust choice for long-term studies or when the bioconjugate will be exposed to high concentrations of thiols.[7]

Ultimately, the optimal linker selection requires careful consideration of the biological context, the chemical properties of the molecules to be conjugated, and the desired mechanism of action for the final bioconjugate. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation and benchmarking of these powerful bioconjugation tools.

References

A Comparative Guide to Validating the Cleavage of Azidoethyl-SS-ethylazide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of cleavable linkers has revolutionized the field of bioconjugation and targeted drug delivery. Among these, disulfide-based linkers like Azidoethyl-SS-ethylazide offer the advantage of stability in systemic circulation and susceptibility to cleavage in the reducing intracellular environment. This guide provides a comprehensive comparison of methodologies to validate the cleavage of this compound and similar disulfide-containing linkers in biological samples, supported by experimental data and detailed protocols.

Introduction to this compound and Disulfide Cleavage

This compound is a heterobifunctional linker featuring two key functionalities: an azide (B81097) group for bioorthogonal "click chemistry" conjugation and a disulfide bond that can be cleaved by reducing agents such as glutathione, which is abundant inside cells.[][2] The validation of this cleavage is a critical step in the development of antibody-drug conjugates (ADCs) and other targeted therapies to ensure the timely and efficient release of a therapeutic payload.[3]

The cleavage of the disulfide bond results in the formation of two free thiol groups. The validation methods described below are designed to either directly or indirectly detect the disappearance of the intact linker or the appearance of these thiol-containing cleavage products.

Comparative Analysis of Validation Methodologies

The selection of a validation method depends on several factors, including the nature of the biological sample, the required sensitivity, throughput, and the available instrumentation. Here, we compare three widely used techniques: Mass Spectrometry, High-Performance Liquid Chromatography (HPLC), and Fluorescence-Based Assays.

Quantitative Data Summary
Method Parameter This compound (or similar disulfide linker) Alternative Disulfide Linkers (e.g., SPDP, Sulfo-LC-SPDP) References
Mass Spectrometry Sensitivity High (picomolar to femtomolar range)High (picomolar to femtomolar range)[4][5]
Quantitative Accuracy HighHigh[6]
Throughput Low to MediumLow to Medium[7]
Qualitative Information High (provides structural confirmation)High (provides structural confirmation)[8][9]
HPLC (Reversed-Phase) Sensitivity Medium (nanomolar to micromolar range)Medium (nanomolar to micromolar range)[10][11]
Quantitative Accuracy HighHigh[11]
Throughput Medium to HighMedium to High[12]
Qualitative Information Medium (based on retention time shifts)Medium (based on retention time shifts)[4]
Fluorescence-Based Assays Sensitivity High (nanomolar range)High (nanomolar range)[13][14][15]
Quantitative Accuracy Medium to HighMedium to High[16]
Throughput HighHigh[14]
Qualitative Information Low (indirect measurement of thiols)Low (indirect measurement of thiols)[13]

Experimental Protocols

Mass Spectrometry-Based Validation

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for identifying and quantifying the cleavage of disulfide linkers.[4] The general approach involves comparing samples before and after treatment with a reducing agent.

Protocol: Bottom-Up Proteomics for Disulfide Cleavage Validation

  • Sample Preparation:

    • Divide the biological sample containing the this compound conjugate into two aliquots.

    • Non-reducing conditions: Prepare the first aliquot for analysis without any reducing agent.

    • Reducing conditions: To the second aliquot, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.[17][18] Incubate at 37°C for 30-60 minutes to ensure complete cleavage of the disulfide bond.

    • To prevent the re-formation of disulfide bonds, alkylate the resulting free thiols by adding iodoacetamide (B48618) (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[4]

  • Enzymatic Digestion:

    • Perform in-solution or in-gel digestion of the protein conjugate using a protease such as trypsin. The enzyme-to-protein ratio is typically 1:20 to 1:50 (w/w).[19]

    • Incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 0.1%.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a reversed-phase column (e.g., C18) with a gradient of acetonitrile (B52724) in water with 0.1% formic acid to separate the peptides.[4]

    • Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or electron-transfer dissociation (ETD).[7][9]

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database containing the sequence of the target protein and the modification corresponding to the intact and cleaved linker.[8][20]

    • In the non-reduced sample, identify the peptide containing the intact this compound linker.

    • In the reduced and alkylated sample, the signal for the intact linker-peptide conjugate should be absent or significantly reduced, while new signals corresponding to the peptides with the cleaved and alkylated linker fragments should appear.

    • Quantify the extent of cleavage by comparing the peak areas of the intact and cleaved forms.

HPLC-Based Validation

Reversed-phase HPLC can effectively separate the intact conjugate from its cleaved, more polar products.[4]

Protocol: Reversed-Phase HPLC for Cleavage Monitoring

  • Sample Preparation:

    • Prepare two aliquots of the biological sample as described in the MS protocol (non-reducing and reducing conditions).

  • HPLC Analysis:

    • Inject the samples onto a reversed-phase HPLC column (e.g., C18).

    • Use a gradient elution with two mobile phases:

      • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

      • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Monitor the elution profile using a UV detector at a wavelength where the conjugate or its components absorb (e.g., 280 nm for proteins).

  • Data Analysis:

    • Compare the chromatograms of the non-reduced and reduced samples.

    • The intact conjugate will have a specific retention time in the non-reduced sample.

    • Upon reduction, the peak corresponding to the intact conjugate will decrease or disappear, and new peaks corresponding to the cleaved products will appear, typically at earlier retention times due to increased polarity.

    • The percentage of cleavage can be calculated by integrating the peak areas.

Fluorescence-Based Assays

These assays rely on the reaction of a fluorogenic probe with the free thiol groups generated upon disulfide cleavage, resulting in a quantifiable fluorescent signal.[13][14]

Protocol: Thiol-Reactive Fluorescent Probe Assay

  • Reagent Preparation:

    • Prepare a stock solution of a thiol-reactive fluorescent probe (e.g., a maleimide-based dye) in an organic solvent like DMSO.[16][21]

    • Prepare a working solution of the probe in a suitable assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • Set up a multi-well plate experiment with control (no reducing agent) and test (with reducing agent) samples.

    • Add the biological sample containing the this compound conjugate to the wells.

    • Initiate the cleavage by adding a reducing agent (e.g., DTT or TCEP) to the test wells.

    • Incubate for the desired time at 37°C.

    • Add the fluorescent probe working solution to all wells.

    • Incubate for a further 15-30 minutes at room temperature, protected from light, to allow the reaction between the probe and the free thiols to complete.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Subtract the background fluorescence (from wells without the conjugate).

    • The increase in fluorescence in the reduced samples compared to the non-reduced samples is proportional to the number of cleaved disulfide bonds.

    • A standard curve can be generated using a known concentration of a thiol-containing compound (e.g., cysteine or glutathione) to quantify the amount of cleaved linker.[15]

Alternative Disulfide-Containing Linkers

Several other disulfide-containing linkers are available for bioconjugation, each with slightly different properties.

  • SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): A well-established crosslinker that reacts with primary amines and introduces a pyridyldithio group, which can then react with a sulfhydryl group to form a disulfide bond.[22][23]

  • Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate): A water-soluble analog of SPDP, which is advantageous for reactions in aqueous buffers and can reduce the risk of protein precipitation.[24][25][26][27]

The validation of cleavage for these linkers follows the same principles as for this compound, as they all rely on the reduction of a disulfide bond.

Visualizing the Workflow and Cleavage Mechanism

Cleavage_Validation_Workflow cluster_sample Biological Sample with Conjugate cluster_treatment Treatment cluster_validation Validation Method cluster_results Expected Outcome Sample This compound Conjugate No_Reduction No Reducing Agent (Control) Sample->No_Reduction Reduction Add Reducing Agent (e.g., DTT, TCEP) Sample->Reduction MS Mass Spectrometry No_Reduction->MS HPLC HPLC No_Reduction->HPLC Fluorescence Fluorescence Assay No_Reduction->Fluorescence Reduction->MS Reduction->HPLC Reduction->Fluorescence MS_Result Intact Linker Detected (Control) Cleaved Linker Fragments (Reduced) MS->MS_Result HPLC_Result Single Peak for Intact Conjugate (Control) New Peaks for Cleaved Products (Reduced) HPLC->HPLC_Result Fluorescence_Result Low Fluorescence (Control) High Fluorescence (Reduced) Fluorescence->Fluorescence_Result

Caption: Experimental workflow for validating disulfide linker cleavage.

Disulfide_Cleavage_Mechanism Intact_Linker R1-S-S-R2 (Intact Linker) Cleaved_Products R1-SH + R2-SH (Cleaved Products with Free Thiols) Intact_Linker->Cleaved_Products Reduction Reducing_Agent 2 [Reducing Agent] (e.g., 2 GSH) Oxidized_Agent [Oxidized Agent] (e.g., GSSG) Reducing_Agent->Oxidized_Agent Oxidation

Caption: General mechanism of disulfide bond cleavage by a reducing agent.

Conclusion

The validation of disulfide linker cleavage is a non-negotiable step in the development of targeted therapies. While mass spectrometry provides the most detailed and specific information, HPLC and fluorescence-based assays offer higher throughput alternatives that are well-suited for screening and routine analysis. The choice of method should be guided by the specific requirements of the study. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute robust validation experiments for this compound and other disulfide-containing linkers.

References

A Comparative Guide to Azide-Containing Chemical Probes for Bioorthogonal Labeling and Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical probes is paramount for the successful investigation of biological systems. Azide-containing probes have emerged as a cornerstone of chemical biology, offering a versatile toolkit for bioorthogonal ligation and photo-crosslinking. This guide provides an objective comparison of the primary classes of azide-based probes, supported by experimental data and detailed protocols to facilitate informed decision-making in experimental design.

This comprehensive comparison covers the three major bioorthogonal "click chemistry" reactions involving azides—Staudinger ligation, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—as well as photo-activatable aryl azide (B81097) crosslinkers. Each class of probe possesses distinct characteristics in terms of reaction kinetics, biocompatibility, and experimental setup, making them suitable for different applications.

Performance Comparison of Azide-Containing Chemical Probes

The choice of an azide-based chemical probe is dictated by the specific requirements of the experiment, such as the need for live-cell imaging, the desired reaction speed, and the tolerance for potential cytotoxicity. The following tables summarize the key performance metrics for the different types of azide-based probes to provide a clear basis for comparison.

Reaction Type Probe Category Second-Order Rate Constant (M⁻¹s⁻¹) Biocompatibility Key Advantages Key Disadvantages
Staudinger Ligation Phosphine (B1218219) Probes~0.002 - 0.01HighNo catalyst required; highly bioorthogonal.Slow reaction kinetics.
CuAAC Terminal Alkyne Probes~1 - 100ModerateFast reaction rates; high efficiency.Requires copper catalyst, which can be toxic to living cells.[1][2]
SPAAC Strained Alkyne Probes
Cyclooctynes (e.g., OCT, ALO)~0.002 - 0.004HighCopper-free; suitable for live-cell and in vivo imaging.Slower kinetics compared to CuAAC and more advanced cyclooctynes.
Dibenzocyclooctynes (e.g., DIBO, DIBAC)~0.06 - 0.3HighFaster kinetics than early cyclooctynes.Can be bulky.
Bicyclononynes (e.g., BCN)~0.1 - 1.0HighGood balance of stability and reactivity.
Biarylazacyclooctynone (BARAC)~0.96HighVery fast reaction kinetics.
Photo-crosslinking Aryl Azide ProbesN/A (Quantum Yield)ModerateCovalent bond formation with nearby molecules upon photoactivation.Non-specific; can cause photodamage to cells.

Table 1: Comparative performance of different azide-containing chemical probe reaction types. Rate constants for SPAAC can vary significantly based on the specific cyclooctyne (B158145) used.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of azide-containing chemical probes. The following sections provide standardized methodologies for the key ligation and crosslinking reactions.

Protocol 1: Metabolic Labeling of Cellular Glycans with Azido Sugars

This protocol describes the metabolic incorporation of an azide group into cellular glycans using an acetylated azido-sugar precursor, which is recognized by the cellular metabolic machinery.

Materials:

  • N-azidoacetylmannosamine (Ac₄ManNAz) or similar azido-sugar

  • Cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

Procedure:

  • Cell Culture: Culture cells to the desired confluency in a multi-well plate or flask.

  • Metabolic Labeling: Replace the culture medium with fresh medium containing the azido-sugar (e.g., 25-50 µM Ac₄ManNAz).

  • Incubation: Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cellular glycans.

  • Cell Harvesting:

    • For suspension cells, pellet the cells by centrifugation and wash twice with PBS.

    • For adherent cells, wash the cells twice with PBS, then detach them using a cell scraper in PBS. Pellet the cells by centrifugation and wash twice with PBS.

  • Proceed to Ligation: The azide-labeled cells are now ready for ligation with a phosphine or alkyne-containing probe (see Protocols 2, 3, and 4).

Protocol 2: Staudinger Ligation for Labeling of Azide-Modified Proteins

This protocol outlines the labeling of azide-containing proteins with a phosphine-functionalized probe.

Materials:

  • Azide-labeled protein sample (in PBS or other suitable buffer)

  • Phosphine-probe (e.g., phosphine-FLAG) solution (1-5 mM in a compatible solvent like DMSO or water)

  • PBS

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein solution with the phosphine-probe solution. The final concentration of the phosphine probe is typically in the range of 100-250 µM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction time may need to be optimized depending on the specific reactants.

  • Analysis: The labeled protein can be analyzed by methods such as SDS-PAGE followed by western blotting (if using an epitope-tagged phosphine probe) or fluorescence imaging (if using a fluorescent phosphine probe).

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

This protocol details the labeling of azide-modified proteins in a cell lysate using a terminal alkyne probe.

Materials:

  • Azide-labeled cell lysate

  • Alkyne-probe (e.g., alkyne-biotin or a fluorescent alkyne) (1 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

  • PBS

Procedure:

  • Prepare Reaction Cocktail: In a microcentrifuge tube, prepare the CuAAC reaction cocktail by adding the following in order:

    • PBS

    • Alkyne-probe (to a final concentration of 10-50 µM)

    • CuSO₄ (to a final concentration of 1 mM)

    • THPTA (to a final concentration of 5 mM)

  • Add Lysate: Add the azide-labeled cell lysate to the reaction cocktail.

  • Initiate Reaction: Add sodium ascorbate to the mixture to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) state.

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent probe.

  • Analysis: The labeled proteins can be enriched using streptavidin beads (for biotin-alkyne) or visualized by in-gel fluorescence scanning.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol describes the labeling of azide-modified biomolecules on the surface of living cells using a strained-cyclooctyne probe.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • Cyclooctyne-fluorophore probe (e.g., DBCO-fluorophore) (1 mM stock in DMSO)

  • Cell culture medium

Procedure:

  • Prepare Staining Solution: Dilute the cyclooctyne-fluorophore probe in pre-warmed cell culture medium to a final concentration of 5-25 µM.

  • Cell Labeling: Remove the medium from the azide-labeled cells and add the staining solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Wash: Remove the staining solution and wash the cells three times with fresh, pre-warmed cell culture medium.

  • Imaging: The cells are now ready for live-cell fluorescence microscopy.

Protocol 5: Aryl Azide Photo-crosslinking of Protein-Protein Interactions

This protocol provides a general workflow for using an aryl azide-containing probe to capture protein-protein interactions.

Materials:

  • Aryl azide-containing bait protein or small molecule probe

  • Interacting partner protein(s) in a suitable buffer (e.g., HEPES or PBS, avoid primary amine buffers like Tris)

  • UV lamp (e.g., 365 nm for nitrophenyl azides)

Procedure:

  • Incubation: Mix the aryl azide probe with the interacting partner(s) in a UV-transparent vessel (e.g., quartz cuvette or on a microplate). Incubate on ice to allow for binding.

  • Photoactivation: Expose the sample to UV light for a specific duration (e.g., 5-30 minutes). The optimal wavelength and exposure time should be determined empirically.[4]

  • Quenching (Optional): The reaction can be quenched by adding a scavenger molecule like dithiothreitol (B142953) (DTT).

  • Analysis: The crosslinked protein complexes can be analyzed by SDS-PAGE, western blotting, or mass spectrometry to identify the interacting partners.

Visualizing the Chemistries and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow.

Staudinger_Ligation Azide Azide-Modified Biomolecule (R-N₃) AzaYlide Aza-ylide Intermediate Azide->AzaYlide + Phosphine Phosphine Probe (R'-P(Ph)₂) Phosphine->AzaYlide + Amide Stable Amide Bond (R-NH-C(O)-R'') AzaYlide->Amide Intramolecular Rearrangement Product Labeled Biomolecule Amide->Product

Staudinger Ligation Pathway

CuAAC_Reaction Azide Azide-Modified Biomolecule (R-N₃) Triazole Triazole Linkage Azide->Triazole + Alkyne Terminal Alkyne Probe (R'-C≡CH) Alkyne->Triazole + Copper Cu(I) Catalyst Copper->Triazole catalyzes Product Labeled Biomolecule Triazole->Product

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

SPAAC_Reaction Azide Azide-Modified Biomolecule (R-N₃) Triazole Triazole Linkage Azide->Triazole + Cyclooctyne Strained Cyclooctyne Probe Cyclooctyne->Triazole + Product Labeled Biomolecule Triazole->Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Metabolic_Labeling_Workflow cluster_cell Live Cell cluster_detection Detection AzidoSugar Azido-Sugar Precursor Metabolism Cellular Metabolism AzidoSugar->Metabolism LabeledBiomolecule Azide-Labeled Biomolecule Metabolism->LabeledBiomolecule Ligation Bioorthogonal Ligation LabeledBiomolecule->Ligation Probe Alkyne/Phosphine Probe Probe->Ligation Detection Detection (Fluorescence, etc.) Ligation->Detection

Metabolic Labeling and Detection Workflow

Concluding Remarks

The selection of an appropriate azide-containing chemical probe is a critical step in the design of robust and informative chemical biology experiments. CuAAC offers the fastest reaction kinetics, making it ideal for labeling in cell lysates and other in vitro applications where speed is essential. For live-cell and in vivo studies, the copper-free SPAAC reactions are the methods of choice, with the selection of the specific cyclooctyne being a trade-off between reaction rate and steric bulk. The Staudinger ligation, while slower, remains a valuable tool due to its high specificity and the absence of any catalyst. Finally, aryl azide probes provide a unique capability for capturing transient interactions through photo-crosslinking. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can better navigate the landscape of azide-based chemical probes and select the optimal tool for their specific scientific inquiry.

References

A Comparative Guide to the In Vivo Biocompatibility of Azidoethyl-SS-ethylazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker for in vivo applications is a critical decision that can significantly impact the efficacy and safety of a bioconjugate. This guide provides a comparative assessment of the biocompatibility of Azidoethyl-SS-ethylazide, a bifunctional linker containing both an azide (B81097) group for click chemistry and a disulfide bond for controlled cleavage. Due to the limited public data on this compound, this guide draws upon data from structurally related compounds and general principles of linker biocompatibility to provide a comprehensive overview for in vivo studies.

Introduction to this compound

This compound is a chemical linker designed for bioconjugation. Its structure features two key functionalities:

  • Azide Groups (-N3): These groups are utilized in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the highly specific and efficient covalent attachment of the linker to molecules containing a corresponding alkyne group, even in complex biological environments.

  • Disulfide Bond (-S-S-): This bond is redox-sensitive and can be cleaved in the presence of reducing agents. This property is particularly useful for designing drug delivery systems that release their payload in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the extracellular space.[][2]

Comparative Performance Data

The in vivo biocompatibility of a linker is determined by several factors, including its potential for cytotoxicity, immunogenicity, and its biodistribution and clearance profile. The following tables summarize expected performance characteristics of this compound based on data from similar chemical entities.

Table 1: In Vitro Cytotoxicity

Linker/Compound ClassCell Line(s)AssayKey FindingsReference(s)
This compound (Expected) Various cancer and normal cell linesMTT, LDH releaseExpected to have low intrinsic cytotoxicity at concentrations used for bioconjugation. Cytotoxicity would likely be payload-dependent.General knowledge
Diallyl disulfide (DADS)Caco-2, HT-29, HUVECCytotoxicity assaysDemonstrated cytotoxic effects at high concentrations.[3]
Thiol and Disulfide Compounds (General)VariousNot specifiedMany thiols and disulfides have been shown to be toxic, with a mechanism potentially involving redox cycling and the generation of free radicals.[4]
Organosulfur compounds from Allium spp.Cancer cell linesProliferation assaysDiallyl disulfide (DADS) is the most studied, showing antiproliferative effects.[5]

Table 2: In Vivo Biocompatibility and Immunogenicity

Linker/Compound ClassAnimal ModelKey FindingsReference(s)
This compound (Expected) Mouse, RatExpected to be well-tolerated and have low immunogenicity due to its small size and resemblance to naturally occurring disulfide bonds.[]
Disulfide-linked Antibody-Maytansinoid ConjugatesMouse xenograft modelsDisulfide-based linkers showed superior in vivo efficacy compared to thioether-based linkers, attributed to the properties of their metabolites.[6]
Albumin Nanoparticles (for biodistribution comparison)MouseShowed no inflammatory response at lower doses. Clearance was slower for nanoparticles compared to albumin solution.[7]
Small Molecule-Degrader Conjugates (Linker SAR)Not specifiedLinker structure, including serum stability and blood retention, is critical for in vivo performance.[8]

Table 3: Biodistribution and Clearance

Linker/Compound ClassAnimal ModelKey FindingsReference(s)
This compound (Expected) Mouse, RatAs a small molecule, rapid clearance is expected if unconjugated. When part of a larger bioconjugate, biodistribution will be dictated by the larger molecule.General knowledge
ORMOSIL NanoparticlesNude miceAccumulated in the liver, spleen, and stomach. Cleared via hepatobiliary excretion over 15 days without overt toxicity.[9]
Albumin Nanoparticles (Pulmonary Delivery)MouseNanoparticles were cleared more slowly from the lungs than albumin solution. Low levels of activity were detected in the liver, kidneys, and intestine.[7]

Experimental Protocols

Detailed methodologies are essential for the validation of biocompatibility. Below are generalized protocols that can be adapted for assessing this compound.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration at which this compound or its bioconjugate reduces the viability of cultured cells.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treatment: Add varying concentrations of this compound (or the bioconjugate) to the wells. Include a vehicle control and a positive control (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

2. In Vivo Acute Toxicity Study

  • Objective: To evaluate the short-term toxicity of this compound in a relevant animal model.

  • Methodology:

    • Animal Model: Use healthy mice (e.g., BALB/c), 6-8 weeks old.

    • Dosing: Administer this compound via the intended clinical route (e.g., intravenous) at three or more dose levels. Include a vehicle control group.

    • Observation: Monitor the animals for clinical signs of toxicity, body weight changes, and mortality for 14 days.

    • Necropsy: At the end of the study, perform a gross necropsy on all animals.

    • Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

    • Analysis: Determine the maximum tolerated dose (MTD).

3. Biodistribution Study (using a radiolabeled or fluorescently-tagged conjugate)

  • Objective: To determine the distribution and clearance of a bioconjugate containing the this compound linker.

  • Methodology:

    • Labeling: Synthesize a bioconjugate where either the payload or the targeting molecule is labeled with a radioactive isotope (e.g., 125I) or a near-infrared fluorescent dye.

    • Administration: Administer the labeled bioconjugate to animals (e.g., tumor-bearing mice).

    • Imaging/Tissue Collection: At various time points (e.g., 1, 4, 24, 48 hours), perform imaging (e.g., SPECT/CT or fluorescence imaging) or euthanize the animals and collect major organs and tumors.

    • Quantification: Measure the radioactivity or fluorescence in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

    • Analysis: Analyze the data to determine the uptake, distribution, and clearance profile of the bioconjugate.

Mandatory Visualization

experimental_workflow Experimental Workflow for Biocompatibility Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Conclusion in_vitro_start Start In Vitro Testing cytotoxicity Cytotoxicity Assays (MTT, LDH) in_vitro_start->cytotoxicity stability Plasma Stability Assay in_vitro_start->stability cleavage Glutathione Cleavage Assay in_vitro_start->cleavage in_vivo_start Start In Vivo Testing analysis Analyze Data cytotoxicity->analysis Proceed if low toxicity stability->analysis cleavage->analysis acute_toxicity Acute Toxicity Study in_vivo_start->acute_toxicity biodistribution Biodistribution & Clearance in_vivo_start->biodistribution efficacy Efficacy Study (if applicable) in_vivo_start->efficacy acute_toxicity->analysis biodistribution->analysis efficacy->analysis conclusion Assess Biocompatibility analysis->conclusion

Caption: Workflow for biocompatibility assessment of this compound.

signaling_pathway Glutathione-Mediated Cleavage Pathway cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) bioconjugate_stable Bioconjugate (Linker Intact) bioconjugate_internalized Internalized Bioconjugate bioconjugate_stable->bioconjugate_internalized Cellular Uptake cleavage Disulfide Bond Cleavage bioconjugate_internalized->cleavage gsh Glutathione (GSH) gsh->cleavage payload_release Payload Release cleavage->payload_release

Caption: Glutathione-mediated cleavage of the disulfide linker.

Alternatives to this compound

Several alternative linkers are available for in vivo bioconjugation, each with its own set of advantages and disadvantages.

Table 4: Comparison with Alternative Linker Technologies

Linker TypeCleavage MechanismKey AdvantagesKey Disadvantages
This compound Redox-sensitive (Glutathione)High intracellular cleavage specificity; azide for click chemistry.Potential for premature cleavage in circulation; limited data available.
Maleimide-Thiol Adducts Susceptible to retro-Michael reaction and thiol exchangeWell-established chemistry for cysteine conjugation.Can be unstable in vivo, leading to premature drug release.
Peptide Linkers Enzymatic (e.g., Cathepsin B)High stability in circulation; specific cleavage in lysosomes.Can be immunogenic; cleavage efficiency can vary between cell types.
Hydrazone Linkers pH-sensitive (Acidic)Cleavage in the acidic environment of endosomes and lysosomes.Can be unstable at physiological pH, leading to off-target toxicity.
Non-cleavable Linkers Proteolytic degradation of the antibodyHigh stability in circulation.Payload is released with an amino acid remnant, which may affect its activity; no bystander effect.[]

Conclusion

This compound offers a promising combination of bioorthogonal conjugation and redox-sensitive cleavage for in vivo applications. Based on the properties of its constituent functional groups, it is expected to exhibit good biocompatibility. However, comprehensive in vivo studies are necessary to fully characterize its cytotoxicity, immunogenicity, and pharmacokinetic profile. Researchers should carefully consider the potential for premature cleavage and conduct rigorous testing to ensure the stability and efficacy of their bioconjugates. The experimental protocols and comparative data provided in this guide offer a framework for the systematic evaluation of this compound and other novel linkers in the development of targeted therapeutics and imaging agents.

References

Cross-validation of cross-linking results with orthogonal methods

Author: BenchChem Technical Support Team. Date: December 2025

In the study of protein-protein interactions (PPIs), cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool for identifying interaction partners and mapping interaction interfaces.[1][2][3] By covalently linking interacting proteins, XL-MS provides a snapshot of the protein interactome in its native context.[3][4] However, like any high-throughput technique, the results from XL-MS experiments require rigorous validation to ensure their biological relevance and to minimize the impact of false positives. Orthogonal methods, which rely on different biochemical principles, are essential for confirming the interactions identified by XL-MS.[5]

This guide provides a comparative overview of three widely used orthogonal methods for validating cross-linking results: Co-Immunoprecipitation (Co-IP), Western Blotting, and Proximity Ligation Assay (PLA). We present a summary of their performance, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate validation strategy for their experimental needs.

Comparison of Orthogonal Validation Methods

The choice of an orthogonal validation method depends on several factors, including the nature of the interaction (stable vs. transient), the availability of specific antibodies, and the desired level of spatial resolution. The following table summarizes the key characteristics of Co-IP, Western Blotting, and PLA in the context of validating XL-MS data.

FeatureCo-Immunoprecipitation (Co-IP)Western BlottingProximity Ligation Assay (PLA)
Principle Isolation of a target protein and its binding partners from a cell lysate using a specific antibody.[6][7]Detection of a specific protein in a complex mixture after separation by size using gel electrophoresis.[8]In situ detection of protein-protein interactions with high specificity and sensitivity, visualizing interactions as fluorescent spots.[9][10][11]
Strengths - Confirms the existence of a protein complex.[12] - Can be used to validate both stable and transient interactions, especially when combined with cross-linking.[6][13]- Confirms the presence and relative abundance of a cross-linked protein partner.[14] - Widely accessible and technically straightforward.[8]- Provides subcellular localization of the interaction.[11] - High sensitivity for detecting weak or transient interactions.[11] - Allows for quantification of interactions.[10]
Limitations - May not distinguish between direct and indirect interactions.[15] - Prone to false positives from non-specific binding. - Can be challenging for very weak or transient interactions without prior cross-linking.[16]- Does not directly confirm a protein-protein interaction, only the presence of the proteins. - Relies on the quality of the primary antibody.- Requires two specific primary antibodies raised in different species.[9] - Can be technically challenging to optimize.
Antibody Requirement One high-quality antibody for the "bait" protein.[6]One specific antibody for the "prey" protein.Two specific antibodies for the interacting proteins, from different host species.[9]
Spatial Resolution No spatial information.No spatial information.High spatial resolution, allowing for subcellular localization of interactions.[11]

Experimental Workflows and Protocols

To ensure the reproducibility and reliability of validation experiments, detailed and optimized protocols are crucial. Below are diagrams illustrating the general workflow for validating cross-linking results and specific protocols for Co-IP, Western Blotting, and PLA.

General Workflow for Cross-Linking Validation

The overall process begins with the cross-linking of proteins within cells or tissues, followed by XL-MS analysis to identify potential interactions. Subsequently, these candidate interactions are validated using one or more orthogonal methods.

cluster_XLMS Cross-Linking Mass Spectrometry (XL-MS) cluster_Validation Orthogonal Validation XL_step1 In vivo/in vitro Cross-Linking XL_step2 Protein Digestion XL_step1->XL_step2 XL_step3 LC-MS/MS Analysis XL_step2->XL_step3 XL_step4 Data Analysis & Interaction Identification XL_step3->XL_step4 Validation_CoIP Co-Immunoprecipitation XL_step4->Validation_CoIP Validate Interaction Validation_WB Western Blotting XL_step4->Validation_WB Confirm Protein Presence Validation_PLA Proximity Ligation Assay XL_step4->Validation_PLA Confirm & Localize Interaction

Caption: General workflow for validating XL-MS results with orthogonal methods.

Co-Immunoprecipitation (Co-IP) Workflow and Protocol

Co-IP is a robust method to confirm that two proteins are part of the same complex.[12] The workflow involves using an antibody to pull down a target protein ("bait") and its interacting partners ("prey").

cluster_CoIP Co-Immunoprecipitation Workflow CoIP_step1 Cell Lysis CoIP_step2 Incubation with Bait Antibody CoIP_step1->CoIP_step2 CoIP_step3 Immunoprecipitation with Protein A/G Beads CoIP_step2->CoIP_step3 CoIP_step4 Washing to Remove Non-specific Binders CoIP_step3->CoIP_step4 CoIP_step5 Elution of Protein Complex CoIP_step4->CoIP_step5 CoIP_step6 Analysis by Western Blot CoIP_step5->CoIP_step6

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Detailed Protocol for Co-Immunoprecipitation:

  • Cell Lysis:

    • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

    • Alternatively, use a gentle elution buffer (e.g., glycine-HCl, pH 2.5) if the native protein complex is needed for further analysis.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Perform a Western blot using an antibody specific for the "prey" protein to confirm its presence in the immunoprecipitated complex.

Western Blotting Workflow and Protocol

Western blotting is used to confirm the presence of a putative interacting protein in a sample that has been cross-linked and subjected to a pulldown of the bait protein.[14]

cluster_WB Western Blotting Workflow WB_step1 Protein Separation by SDS-PAGE WB_step2 Transfer to Membrane (e.g., PVDF) WB_step1->WB_step2 WB_step3 Blocking Non-specific Sites WB_step2->WB_step3 WB_step4 Incubation with Primary Antibody WB_step3->WB_step4 WB_step5 Incubation with HRP-conjugated Secondary Antibody WB_step4->WB_step5 WB_step6 Detection using Chemiluminescence WB_step5->WB_step6

Caption: Workflow for Western Blotting.

Detailed Protocol for Western Blotting:

  • Sample Preparation:

    • Prepare protein lysates from cells or tissues as described in the Co-IP protocol.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Mix the protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein into the wells of a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[17][18]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[17]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.[18]

    • Capture the signal using an imaging system or X-ray film.

Proximity Ligation Assay (PLA) Workflow and Protocol

PLA is a highly sensitive and specific method that allows for the in situ visualization of protein interactions.[9][11] It generates a fluorescent signal only when two target proteins are in close proximity.

cluster_PLA Proximity Ligation Assay Workflow PLA_step1 Cell Fixation & Permeabilization PLA_step2 Incubation with Primary Antibodies (from different species) PLA_step1->PLA_step2 PLA_step3 Incubation with PLA Probes (secondary antibodies with attached oligonucleotides) PLA_step2->PLA_step3 PLA_step4 Ligation of Oligonucleotides PLA_step3->PLA_step4 PLA_step5 Rolling Circle Amplification with Fluorescent Probes PLA_step4->PLA_step5 PLA_step6 Fluorescence Microscopy & Image Analysis PLA_step5->PLA_step6

Caption: Workflow for Proximity Ligation Assay (PLA).

Detailed Protocol for Proximity Ligation Assay:

  • Sample Preparation:

    • Grow cells on coverslips or use tissue sections.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash with PBS.

  • Blocking:

    • Incubate the samples in a blocking solution provided by the PLA kit manufacturer for 1 hour at 37°C in a humidity chamber.[9]

  • Primary Antibody Incubation:

    • Incubate the samples with a pair of primary antibodies raised in different species that target the two proteins of interest.

    • Incubate overnight at 4°C in a humidity chamber.[9]

    • Wash with the provided wash buffer.

  • PLA Probe Incubation:

    • Incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C in a humidity chamber.[9]

    • Wash with the provided wash buffer.

  • Ligation:

    • Add the ligation solution containing ligase to the samples and incubate for 30 minutes at 37°C. This will circularize the oligonucleotides if they are in close proximity.[19]

    • Wash with the provided wash buffer.

  • Amplification:

    • Add the amplification solution containing polymerase and fluorescently labeled oligonucleotides.

    • Incubate for 100 minutes at 37°C to allow for rolling circle amplification, which generates a long DNA product with many fluorescent labels.[10]

    • Wash with the provided wash buffer.

  • Imaging and Analysis:

    • Mount the coverslips with a mounting medium containing DAPI.

    • Visualize the PLA signals as bright fluorescent spots using a fluorescence microscope.

    • Quantify the number of spots per cell to determine the extent of the interaction.[10]

Conclusion

The validation of protein-protein interactions identified through cross-linking mass spectrometry is a critical step in ensuring the biological significance of the findings. Co-Immunoprecipitation, Western Blotting, and Proximity Ligation Assay are powerful orthogonal methods that provide complementary information to confirm and further characterize these interactions. By carefully selecting the appropriate validation strategy and following robust experimental protocols, researchers can confidently advance their understanding of protein interaction networks.

References

A Researcher's Guide to Cross-Linking Reagents: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal cross-linking reagent is crucial for accurately capturing protein interactions and conformations. This guide provides a quantitative comparison of the efficiency of various cross-linking reagents, supported by experimental data and detailed protocols to aid in experimental design and execution.

Quantitative Comparison of Cross-Linking Reagent Efficiency

The efficiency of a cross-linking reagent is influenced by numerous factors, including its chemical reactivity, spacer arm length, concentration, reaction time, and the pH of the buffer system. Below is a summary of quantitative and qualitative data on the performance of different cross-linking reagents.

Reagent ClassReagent ExamplesTarget Group(s)Spacer Arm Length (Å)Key CharacteristicsQuantitative Efficiency Insights
NHS-Ester (Homobifunctional) DSS, BS3Primary Amines (-NH2)11.4Non-cleavable. BS3 is a water-soluble analog of DSS.[1][2]DSS and BS3 show similar numbers of identified cross-linked peptides in CID and HCD MS methods.[1] The number of cross-links identified is highly dependent on pH, with efficiency decreasing at lower pH values.[3]
MS-Cleavable (Homobifunctional) DSSOPrimary Amines (-NH2)10.1Contains an MS-cleavable bond in the spacer arm, simplifying data analysis.[1][2]Fewer cross-linked peptides were identified with DSSO compared to BS3 and DSS using CID and HCD methods, but MS-cleavability allows for more confident identifications using specific MSn methods.[1]
Zero-Length EDCCarboxyls (-COOH) & Primary Amines (-NH2)0Forms a direct amide bond between interacting residues without incorporating a spacer.[4][5][6]Offers the most stringent distance constraints.[4] The reaction is most efficient in acidic conditions (pH 4.5) and in buffers lacking extraneous carboxyls and amines.[5]
Aldehydes Formaldehyde (B43269), GlutaraldehydePrimarily Primary Amines (-NH2)Variable (short)Can permeate cell membranes for in vivo cross-linking.[7][8]Glutaraldehyde is a highly effective cross-linking agent.[9] Formaldehyde cross-linking yield can reflect the dissociation constants of transient protein complexes.[7] A study ranked the relative effectiveness of several cross-linkers as: Glutaraldehyde > Proanthrocyanidin (PA) > EDC > Methylglyoxal (MG) = Genipin (GP) > L-threose (LT).[10]
Photo-reactive Aryl azides, DiazirinesC-H and N-H bonds (non-specific upon activation)VariableActivated by UV light, allowing for temporal control of the cross-linking reaction.[11][12]Diazirines are generally more efficient and can be activated with long-wave UV light (330-370 nm), which is less damaging to samples than the short-wave UV light required for some phenyl azides.[11][13]
Click Chemistry-Based CXL, Click-linking reagentsPrimary Amines (-NH2) followed by CuAAC reactionVariableA two-step process that can significantly increase the yield of identified cross-links.[14][15]A novel "click-linking" method was reported to detect protein-protein interactions at levels approximately 20 times higher than a conventional DSS-based method.[15]

Experimental Workflows and Logical Relationships

To visualize the experimental process and the classification of these reagents, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Cross-Linking Reaction cluster_analysis Downstream Analysis Protein Protein Sample / Cell Lysate Buffer Buffer Exchange (if needed) Protein->Buffer Ensure amine-free buffer (e.g., HEPES, PBS) Add_XL Add Cross-linker Buffer->Add_XL Incubate Incubate (e.g., 30 min - 2h, RT) Add_XL->Incubate Quench Quench Reaction (e.g., Tris, NH4HCO3) Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Verification Digestion Protein Digestion (e.g., Trypsin) Quench->Digestion For Mass Spectrometry LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Software Search) LC_MS->Data_Analysis

A generalized experimental workflow for cross-linking mass spectrometry.

crosslinker_classification cluster_reactivity Based on Reactive Group cluster_chemistry Based on Chemistry cluster_properties Based on Properties Crosslinkers Cross-Linking Reagents Homobifunctional Homobifunctional (Identical reactive groups) Crosslinkers->Homobifunctional Heterobifunctional Heterobifunctional (Different reactive groups) Crosslinkers->Heterobifunctional Amine_Reactive Amine-Reactive (e.g., NHS Esters) Crosslinkers->Amine_Reactive Carboxyl_Reactive Carboxyl-Reactive (e.g., EDC) Crosslinkers->Carboxyl_Reactive Photo_Reactive Photo-Reactive (e.g., Diazirines) Crosslinkers->Photo_Reactive Sulfhydryl_Reactive Sulfhydryl-Reactive Crosslinkers->Sulfhydryl_Reactive Zero_Length Zero-Length Crosslinkers->Zero_Length Cleavable MS-Cleavable Crosslinkers->Cleavable Non_Cleavable Non-Cleavable Crosslinkers->Non_Cleavable Membrane_Permeant Membrane Permeant Crosslinkers->Membrane_Permeant

Classification of common chemical cross-linkers.

Detailed Experimental Protocols

The following are generalized protocols for three common classes of cross-linking reagents. It is essential to optimize concentrations and reaction times for each specific protein system.

Protocol 1: Amine-to-Amine Cross-Linking with NHS Esters (e.g., BS3/DSS)

This protocol is adapted for amine-reactive N-hydroxysuccinimide (NHS) ester cross-linkers like BS3 and DSS, which are widely used for structural biology studies.[2][16]

  • Buffer Preparation: Ensure the protein sample is in an amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 7.0 and 8.5.[16] Buffers containing primary amines, like Tris, will compete with the reaction and must be avoided.[16]

  • Reagent Preparation: Immediately before use, prepare a stock solution of the NHS-ester cross-linker. For the water-insoluble DSS, use an organic solvent like DMSO.[16] For the water-soluble BS3, the reaction buffer can be used.[16]

  • Cross-Linking Reaction:

    • Add the cross-linker solution to the protein sample. A common starting point is a 20- to 500-fold molar excess of cross-linker to protein.[1]

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The half-life of an NHS ester is significantly shorter at higher pH.[5]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or ammonium (B1175870) bicarbonate, to a final concentration of 20-50 mM.[9] Incubate for an additional 15-30 minutes.

  • Analysis:

    • For a quick assessment of cross-linking efficiency, analyze the reaction products using SDS-PAGE. Cross-linked species will appear as higher molecular weight bands.[1]

    • For detailed analysis of cross-linked sites, proceed with in-solution or in-gel digestion of the protein (e.g., with trypsin) followed by mass spectrometry.[17]

Protocol 2: Zero-Length Cross-Linking with EDC

This protocol describes the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), a zero-length cross-linker that directly couples carboxyl and amine groups.[5][6]

  • Buffer Preparation: The EDC cross-linking reaction is most efficient in an acidic buffer, such as MES, at pH 4.5-6.0.[5][18] Ensure the buffer is free of extraneous carboxyl and amine groups.

  • Reagent Preparation: Prepare EDC solution fresh in the reaction buffer. To increase the stability of the reactive intermediate and improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) can be added.[6]

  • Cross-Linking Reaction:

    • Add the EDC (and optional NHS/sulfo-NHS) to the protein sample.

    • Incubate for 1-2 hours at room temperature.

  • Quenching: The reaction can be stopped by adding a quenching buffer like Tris-HCl or by adding a reagent like beta-mercaptoethanol to inactivate the remaining EDC. The hydrolysis of the active intermediate also serves to terminate the reaction.[5]

  • Analysis: Analyze the reaction products by SDS-PAGE to observe polymerization or by mass spectrometry to identify the specific residues that have been cross-linked.[4]

Protocol 3: Photo-Reactive Cross-Linking

This protocol is for heterobifunctional photoreactive cross-linkers, which typically contain one amine-reactive group and one photo-activatable group (e.g., a diazirine).[11][19]

  • Initial Conjugation (Dark Reaction):

    • In a dark room or under a red safety light, perform the initial reaction to conjugate the amine-reactive end of the cross-linker (e.g., an NHS ester) to the protein of interest. Follow the buffer and reaction conditions outlined in Protocol 1.

    • Remove excess, unreacted cross-linker through dialysis or size-exclusion chromatography. This step is critical to prevent non-specific cross-linking in the subsequent photo-activation step.

  • Photo-Activation (UV Exposure):

    • Introduce the binding partner or create the desired cellular state to be studied.

    • Expose the sample to UV light at the appropriate wavelength to activate the photoreactive group. Diazirines are typically activated with long-wave UV light (330-370 nm), while phenyl azides may require shorter, more damaging wavelengths.[11][13] The duration of exposure should be optimized to maximize cross-linking while minimizing sample damage.

  • Analysis: Proceed with SDS-PAGE and/or mass spectrometry analysis to identify the captured protein interactions. The non-specific nature of the photo-activated reaction can make data analysis more complex.[19]

References

A Tale of Two Linkers: Azidoethyl-SS-ethylazide and DSS in the Proteomics Arena

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical tools is paramount to unraveling the complexities of the proteome. This guide provides a comprehensive comparison of two distinct chemical agents, Azidoethyl-SS-ethylazide and Disuccinimidyl Suberate (B1241622) (DSS), clarifying their unique roles and applications in protein analysis workflows.

While both molecules are classified as crosslinking reagents, their functionalities and primary applications diverge significantly. DSS is a well-established homobifunctional crosslinker integral to traditional cross-linking mass spectrometry (XL-MS) for the study of protein-protein interactions. In contrast, this compound is a heterobifunctional linker primarily designed for the targeted conjugation of molecules, such as in the burgeoning field of antibody-drug conjugates (ADCs). This guide will objectively compare their chemical properties, typical applications, and the experimental workflows they enable, supported by detailed protocols.

At a Glance: Key Differences

FeatureThis compoundDisuccinimidyl Suberate (DSS)
Chemical Nature HeterobifunctionalHomobifunctional
Reactive Groups Azide (B81097), DisulfideN-hydroxysuccinimide (NHS) esters
Reactivity Azide reacts with alkynes (Click Chemistry); Disulfide is cleavableNHS esters react with primary amines (e.g., lysine)[1]
Primary Application Bioconjugation (e.g., Antibody-Drug Conjugates)[2][3]Protein-protein interaction studies (XL-MS)[1][4]
Cleavability Cleavable at the disulfide bondNon-cleavable
Enrichment Strategy Enables enrichment via click chemistryDoes not have a built-in enrichment handle

Unveiling the Chemistry and Mechanism of Action

This compound is a specialized linker featuring two distinct reactive moieties: an azide group and a disulfide bond.[2][5][6] The azide group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient.[5] It readily participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, allowing for the precise attachment of a payload (e.g., a drug) to a target molecule (e.g., an antibody) that has been functionalized with an alkyne group.[2][3] The disulfide bond within the linker provides a cleavable element, which is often desirable in drug delivery applications to release the payload under specific physiological conditions, such as the reducing environment within a cell.[2][7]

Disuccinimidyl Suberate (DSS) , on the other hand, is a symmetrical molecule with an N-hydroxysuccinimide (NHS) ester at each end of an 8-atom spacer arm.[1] These NHS esters are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[1][4] Because DSS has two identical reactive groups, it is used to connect proteins that are in close proximity, effectively "freezing" protein-protein interactions for subsequent analysis by mass spectrometry.[1] Its membrane-permeable nature also allows for intracellular cross-linking.[1]

Experimental Workflows: A Comparative Overview

The differing chemistries of this compound and DSS dictate their use in distinct experimental workflows.

This compound in a Bioconjugation Workflow

The workflow for utilizing this compound typically involves the functionalization of a target protein and a payload molecule with complementary click chemistry handles, followed by the conjugation reaction.

cluster_0 Preparation cluster_1 Functionalization cluster_2 Conjugation & Purification cluster_3 Analysis A Target Protein (e.g., Antibody) D Introduce Alkyne Group to Protein A->D B Payload Molecule (e.g., Drug) E Functionalize Payload with this compound B->E C This compound C->E F Click Chemistry Reaction D->F E->F G Purification of Conjugate F->G H Characterization (e.g., Mass Spectrometry) G->H

A typical bioconjugation workflow using a click chemistry linker.
DSS in a Cross-Linking Mass Spectrometry (XL-MS) Workflow

The DSS workflow is central to studying protein-protein interactions and involves cross-linking proteins in their native state, followed by enzymatic digestion and mass spectrometry analysis to identify the linked peptides.

cluster_0 Sample Preparation cluster_1 Cross-Linking cluster_2 Sample Processing cluster_3 Analysis A Protein Complex (in vitro or in situ) B Addition of DSS A->B C Incubation B->C D Quenching C->D E Denaturation, Reduction, Alkylation D->E F Enzymatic Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis (Identification of Cross-linked Peptides) G->H

A standard workflow for DSS-based cross-linking mass spectrometry.

Detailed Experimental Protocols

Protocol 1: General Procedure for DSS Protein Cross-linking for XL-MS

This protocol outlines the general steps for cross-linking a protein sample with DSS for subsequent mass spectrometry analysis.[4][8][9]

Materials:

  • Purified protein sample in a non-amine-containing buffer (e.g., HEPES, PBS), pH 7-9.[10]

  • Disuccinimidyl suberate (DSS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M ammonium (B1175870) bicarbonate)[8]

  • Reagents for protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., urea (B33335), DTT, iodoacetamide, trypsin).

Procedure:

  • Protein Preparation: Prepare the protein sample at a concentration of 1-5 mg/mL in a suitable non-amine-containing buffer.

  • DSS Preparation: Immediately before use, dissolve DSS in DMSO to a concentration of 25-50 mM.[8]

  • Cross-linking Reaction: Add the DSS solution to the protein sample to a final concentration of 0.25-5 mM. The optimal molar excess of DSS to protein may need to be determined empirically, but a 20- to 50-fold molar excess is a common starting point for samples less than 5 mg/mL.[9] Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[9]

  • Reaction Quenching: Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[9]

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked protein sample (e.g., with 8 M urea).

    • Reduce disulfide bonds with a reducing agent like DTT.

    • Alkylate cysteine residues with an alkylating agent like iodoacetamide.

    • Dilute the sample to reduce the urea concentration and digest the proteins with a protease such as trypsin overnight.

  • Mass Spectrometry Analysis: Desalt the peptide mixture and analyze by LC-MS/MS.

  • Data Analysis: Use specialized software to identify the cross-linked peptides from the complex MS/MS data.

Protocol 2: General Procedure for Protein Labeling and Enrichment using Azide-Alkyne Click Chemistry

This protocol provides a general outline for labeling a protein with an azide-containing probe and enriching it using click chemistry. This workflow is conceptually similar to how a molecule functionalized with this compound would be used for conjugation and enrichment.

Materials:

  • Cells or protein lysate containing the target protein labeled with an azide group (e.g., through metabolic labeling with an azide-containing amino acid analogue).

  • Alkyne-functionalized enrichment tag (e.g., alkyne-biotin).

  • Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) for CuAAC, or a strained alkyne (e.g., DBCO-biotin) for SPAAC.

  • Affinity resin for enrichment (e.g., streptavidin beads for biotin-tagged proteins).

  • Wash and elution buffers.

Procedure:

  • Protein Labeling: Introduce an azide group into the target protein. This can be achieved through various methods, such as metabolic labeling with azido-sugars or amino acids.

  • Cell Lysis and Protein Extraction: If starting with cells, lyse the cells and extract the proteins.

  • Click Chemistry Reaction:

    • To the protein lysate, add the alkyne-functionalized enrichment tag.

    • If using CuAAC, add the copper(I) catalyst and incubate to allow the click reaction to proceed. If using SPAAC, the reaction will proceed without a catalyst.

  • Enrichment of Labeled Proteins:

    • Add the affinity resin (e.g., streptavidin beads) to the reaction mixture and incubate to capture the tagged proteins.

    • Wash the resin extensively to remove non-specifically bound proteins.

  • Elution and Downstream Analysis:

    • Elute the captured proteins from the resin. If a cleavable linker (like one containing a disulfide bond) is used, elution can be achieved by adding a reducing agent.

    • The enriched proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Concluding Remarks

The choice between this compound and DSS is fundamentally a choice of experimental objective. For researchers aiming to elucidate protein-protein interaction networks and map the three-dimensional architecture of protein complexes, the homobifunctional crosslinker DSS remains a cornerstone of the XL-MS workflow. Its ability to covalently link spatially proximal primary amines provides invaluable distance constraints for structural modeling.

Conversely, for scientists and drug development professionals focused on the precise and stable conjugation of molecules, such as in the construction of antibody-drug conjugates, a heterobifunctional linker like this compound offers the requisite chemical orthogonality and cleavability. The azide group facilitates highly specific "click" reactions, while the disulfide bond allows for controlled release of a conjugated payload.

Ultimately, a thorough understanding of the distinct chemical properties and applications of these reagents will empower researchers to select the most appropriate tool to address their specific biological questions, thereby advancing our understanding of the proteome in both health and disease.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for Azidoethyl-SS-ethylazide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical operational and logistical guidance for the safe handling and disposal of Azidoethyl-SS-ethylazide. The information herein is intended for researchers, scientists, and drug development professionals to mitigate risks and ensure compliance with safety standards.

Warning: this compound (C₄H₈N₆S₂) is an organic azide (B81097) with a low carbon-to-nitrogen ratio (4 carbons to 6 nitrogens). Organic azides, especially those with a high nitrogen content, are potentially explosive and highly sensitive to heat, light, shock, and friction.[1][2] Extreme caution must be exercised during handling and disposal.

Quantitative Safety Parameters for Handling Organic Azides

The stability of organic azides is a critical consideration for their safe handling. The following table summarizes key quantitative parameters derived from safety guidelines for this class of compounds.

ParameterGuidelineRelevance to this compoundSource
Carbon-to-Nitrogen Ratio (C/N)Should not be less than 3 for stable compounds. Compounds with a C/N ratio between 1 and 3 should be handled in small quantities and stored with care. Compounds with a C/N < 1 should not be isolated.The C/N ratio is 4/6, which is less than 1. This indicates a potentially high-risk, unstable compound.[2][3]
"Rule of Six"There should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide).With two azide groups, this compound does not meet the "Rule of Six," suggesting it has a higher potential for being explosive.[2][2]
Maximum ConcentrationFor azides with a C/N ratio between 1 and 3, concentrations should not exceed 1 M when stored.Given the C/N ratio is less than 1, it is prudent to handle this compound in dilute solutions only.[2]
Storage TemperatureStore at low temperatures (e.g., below room temperature or at -18°C) and in the absence of light.[2]Store in a cool, dark, and well-ventilated area away from heat sources.[2]

Disposal Procedures

The primary and recommended method for the disposal of organic azides is to first convert them into a more stable derivative, such as an amine, through a chemical neutralization process.[2] The Staudinger reaction is a widely accepted and mild method for reducing organic azides to amines using triphenylphosphine (B44618).[4]

Experimental Protocol for Neutralization of this compound via Staudinger Reduction

This protocol outlines a general procedure for the neutralization of residual or waste solutions of this compound. This procedure should be performed on a small scale in a chemical fume hood with appropriate personal protective equipment (PPE), including a blast shield.

Materials:

  • Waste solution containing this compound

  • Triphenylphosphine (PPh₃)

  • An appropriate solvent (e.g., Tetrahydrofuran (THF), diethyl ether)

  • Water (H₂O)

  • Ice bath

  • Stir plate and stir bar

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, place the flask containing the waste solution of this compound in an ice bath and begin stirring.

  • Dissolving the Reagent: In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the amount of the azide) in a suitable solvent like THF or diethyl ether.[4]

  • Slow Addition: Slowly add the triphenylphosphine solution to the cooled and stirring azide solution. Be attentive to any signs of reaction, such as effervescence (release of nitrogen gas).[4]

  • Reaction: Continue to stir the mixture as the nitrogen gas evolves. Once the gas evolution has ceased, allow the reaction mixture to slowly warm to room temperature.[4]

  • Completion: Let the reaction stir for an additional hour at room temperature to ensure the complete conversion of the azide to the iminophosphorane intermediate.[4]

  • Hydrolysis: Add water to the reaction mixture to hydrolyze the iminophosphorane to the corresponding amine and triphenylphosphine oxide.

  • Waste Collection: The resulting solution, now containing the much more stable amine, should be collected in a properly labeled hazardous waste container for organic waste. Do not pour down the drain.[5]

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the safe disposal of this compound.

DisposalWorkflow start_end start_end process process decision decision hazard hazard safe_waste safe_waste start Start: Handling This compound Waste ppe Wear Appropriate PPE (Lab coat, gloves, safety glasses, face shield) start->ppe fume_hood Work in a Chemical Fume Hood with a Blast Shield ppe->fume_hood check_compatibility Check for Incompatible Materials (Acids, Metals, Halogenated Solvents) fume_hood->check_compatibility is_compatible Are Incompatibles Present? check_compatibility->is_compatible segregate Segregate Waste Immediately is_compatible->segregate Yes neutralize Perform Chemical Neutralization (Staudinger Reduction) is_compatible->neutralize No segregate->neutralize collect_waste Collect Treated Waste in a Labeled Non-Metal Container neutralize->collect_waste end Dispose as Hazardous Chemical Waste via Institutional EHS collect_waste->end

Caption: Disposal workflow for this compound.

Critical Safety Precautions

  • Avoid Metals: Never use metal spatulas or allow contact with metals, as this can lead to the formation of highly unstable and explosive metal azides.[2]

  • No Acids: Do not mix azide-containing waste with acidic waste streams. This can generate highly toxic and explosive hydrazoic acid.[2]

  • Avoid Halogenated Solvents: Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides, as this can form extremely unstable di- and tri-azidomethane.[2]

  • Separate Waste Streams: All azide-containing materials must be collected in a separate, clearly labeled waste container.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. A face shield or blast shield is highly recommended.[3]

  • Emergency Procedures: In case of a spill, evacuate the area and notify your institution's environmental health and safety (EHS) office immediately. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azidoethyl-SS-ethylazide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Azidoethyl-SS-ethylazide, a cleavable ADC linker utilized in the synthesis of antibody-drug conjugates.[1][2] Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.

While some safety data sheets (SDS) may not classify this compound as hazardous, others indicate it can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3][4] Therefore, a conservative approach, treating it with the precautions required for organic azides, is strongly recommended. Organic azides are energetic compounds sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[5]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to mitigate risks of exposure and physical harm.

Protection TypeRequired PPESpecifications & Rationale
Eye & Face Safety Goggles & Face ShieldTightly fitting goggles are required. A full-face shield must be worn over goggles, particularly when handling the solid form or during reactions to protect against splashes and potential explosions.[5]
Hand Double GlovesWear two pairs of standard nitrile laboratory gloves.[6] For handling azides of high toxicity, consider using silver shield gloves underneath nitrile gloves.[7] Change gloves at least every two hours and immediately if contaminated.[6]
Body Laboratory Coat & ApronA fully buttoned lab coat with sleeves extending to the wrists is the minimum requirement.[8][6] For larger quantities or splash-prone procedures, a chemical-resistant apron and oversleeves should be worn.
Respiratory Approved RespiratorAn approved mask or respirator should be worn, especially when handling the powder form to prevent inhalation.[3]

Procedural Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_emergency Constant Vigilance prep Preparation - Assemble all necessary PPE - Work in a designated fume hood - Use a blast shield handling Handling - Use non-metal spatulas - Avoid friction, shock, and heat - Keep containers closed prep->handling reaction Reaction - Monitor temperature and pressure - Quench excess azide (B81097) carefully handling->reaction disposal Waste Disposal - Segregate azide waste - Deactivate before disposal - Use labeled, non-metal containers reaction->disposal emergency Emergency Preparedness - Know location of eyewash and shower - Have spill kit ready

Caption: Logical workflow for the safe handling of this compound.

Detailed Experimental Protocols

Handling and Storage:

  • Designated Area: All work with this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[8] A blast shield should be placed between the user and the apparatus.[5][8]

  • Avoid Contamination: Do not use metal spatulas or introduce friction to the solid material.[8] Never scratch solid azides.[8]

  • Storage: Store this compound in a cool, well-ventilated area away from heat, flames, sparks, and oxidizing agents.[3][9] Do not store on metal shelves.[9][10] Containers should be clearly labeled and tightly closed.[10]

Disposal Plan:

Under no circumstances should azide solutions be poured down the drain.[7][10] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[7]

  • Deactivation of Azide Solutions (for dilute solutions <5%):

    • Caution: This procedure should be carried out in a chemical fume hood due to the formation of toxic nitric oxide gas.[7][11]

    • In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous solution containing no more than 5% sodium azide.[7][11]

    • With stirring, add a 20% aqueous solution of sodium nitrite (B80452) containing 1.5 g of sodium nitrite per gram of sodium azide.[7][11]

    • Gradually add a 20% aqueous solution of sulfuric acid until the mixture is acidic to pH paper. The order of addition is critical. [7]

    • Neutralize the solution with a dilute sodium hydroxide (B78521) solution to a pH of 6-9 before disposal into a hazardous waste container.[7]

  • Waste Collection: All aqueous and organic waste solutions containing azides, even after deactivation, should be collected in separate, clearly labeled hazardous waste containers.[7] Contaminated items such as gloves, wipes, and plasticware must also be disposed of as hazardous waste.[10]

  • EHS Pickup: Arrange for the disposal of all azide-containing waste through your institution's Environmental Health and Safety (EHS) department.[5][8]

Emergency Procedures:

SituationAction
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][11] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11] Seek immediate medical attention.[3][10]
Inhalation Move the individual to fresh air.[3][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
Ingestion Rinse mouth with water.[11] Do NOT induce vomiting.[4] Seek immediate medical attention.[3]
Spill For small spills, absorb with sand or an inert absorbent material and sweep up carefully into a non-metal container for disposal.[3] Avoid generating dust.[8] For large spills, evacuate the area and contact your institution's EHS or emergency response team.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.